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  • Product: Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride
  • CAS: 1909316-39-7

Core Science & Biosynthesis

Foundational

Methyl 5-hydrazinyl-2-methylbenzoate Dihydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling a Versatile Building Block Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS 1909316-39-7) is a substituted aryl hydrazine that holds significant potential as a versatile intermediate in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Building Block

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS 1909316-39-7) is a substituted aryl hydrazine that holds significant potential as a versatile intermediate in the fields of organic synthesis and drug discovery. Its structure, featuring a reactive hydrazinyl group, a methyl ester, and a methyl group on a benzene ring, offers multiple points for chemical modification, making it an attractive starting material for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications and safe handling, aimed at researchers, scientists, and drug development professionals. While specific literature on this exact molecule is sparse, this document leverages established chemical principles and data from analogous structures to provide a robust and practical resource.

Physicochemical Properties and Structure

A clear understanding of the fundamental properties of a compound is the bedrock of its effective application. Below is a summary of the key physicochemical data for Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

PropertyValueSource
CAS Number 1909316-39-7N/A
Molecular Formula C₉H₁₄Cl₂N₂O₂N/A
Molecular Weight 253.13 g/mol N/A
Appearance Expected to be a crystalline solidInferred from similar hydrazine salts[1][2]
Solubility Expected to be soluble in water and polar organic solventsInferred from the dihydrochloride salt form[1]

The structure of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is presented below. The dihydrochloride salt form enhances its stability and water solubility compared to the free base, making it more convenient for storage and handling in a laboratory setting.[1]

Caption: Structure of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

Synthesis and Purification

The synthesis of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride can be logically approached via a two-step process starting from a commercially available precursor. The most common and reliable method for introducing a hydrazinyl group to an aromatic ring is through the diazotization of an aniline followed by reduction.[3][4][5]

Synthesis_Workflow start Methyl 2-amino-5-methylbenzoate step1 Diazotization (NaNO2, HCl, 0°C) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Reduction (SnCl2, HCl) intermediate->step2 product Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride step2->product

Caption: Proposed synthetic workflow for Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

Step-by-Step Synthetic Protocol

Step 1: Diazotization of Methyl 2-amino-5-methylbenzoate

  • To a stirred solution of Methyl 2-amino-5-methylbenzoate (1.0 eq) in concentrated hydrochloric acid, cooled to 0°C in an ice-salt bath, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.[5][6]

  • Continue stirring the mixture at 0°C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the subsequent reduction step.

Causality behind Experimental Choices: The use of low temperatures (0-5°C) is critical to prevent the decomposition of the unstable diazonium salt. Hydrochloric acid serves both as the solvent and the source of nitrous acid upon reaction with sodium nitrite.

Step 2: Reduction of the Diazonium Salt

  • Prepare a solution of tin(II) chloride dihydrate (SnCl₂, 2.5 eq) in concentrated hydrochloric acid, and cool it to 0°C.[3][6]

  • Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution with vigorous stirring, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at low temperature, then let it warm to room temperature.

  • The resulting precipitate, which is the desired Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride, can be collected by vacuum filtration.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. The purity of the final product should be assessed by standard analytical techniques such as melting point determination and NMR spectroscopy.

Characterization and Spectroscopic Analysis

Due to the absence of published spectra for this specific molecule, the following analysis is based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group protons on the ring. The hydrazinyl protons may be broad and could exchange with D₂O.

  • Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern will lead to specific splitting patterns (e.g., doublets, and a doublet of doublets).

  • Methyl Ester Protons (-OCH₃): A sharp singlet is anticipated around 3.8-4.0 ppm.[7][8]

  • Ring Methyl Protons (Ar-CH₃): A singlet is expected in the upfield region, likely around 2.2-2.5 ppm.[9][10][11]

  • Hydrazinyl Protons (-NH-NH₂): These protons will likely appear as broad singlets and their chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-170 ppm, is characteristic of an ester carbonyl.[7][12][13]

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the range of 110-140 ppm. The chemical shifts will be influenced by the electronic effects of the substituents.[12][13]

  • Methyl Ester Carbon (-OCH₃): A signal around 52-55 ppm is expected.[7][12]

  • Ring Methyl Carbon (Ar-CH₃): A signal in the upfield region, typically around 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

  • N-H Stretching: The hydrazinyl group will exhibit characteristic N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹.[14][15][16][17][18]

  • C=O Stretching: A strong absorption band corresponding to the ester carbonyl group is expected around 1700-1730 cm⁻¹.

  • C-O Stretching: The C-O single bond of the ester will show a stretching vibration in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the molecular ion peak corresponding to the free base [M+H]⁺ would be expected at m/z 197.10.

Reactivity and Applications in Drug Discovery

Aryl hydrazines are highly valuable precursors in the synthesis of a wide variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[19] Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is poised to be a key player in the construction of novel indoles and pyrazoles.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system from an aryl hydrazine and a ketone or aldehyde under acidic conditions.[20][21][22][23]

Fischer_Indole_Synthesis start Methyl 5-hydrazinyl-2-methylbenzoate product Substituted Indole Derivative start->product reagent1 Ketone/Aldehyde reagent1->product catalyst Acid Catalyst (e.g., H₂SO₄, PPA) catalyst->product

Caption: General scheme for the Fischer Indole Synthesis.

Exemplary Protocol for Fischer Indole Synthesis:

  • To a solution of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (1.0 eq) and a suitable ketone or aldehyde (1.1 eq) in a high-boiling solvent such as acetic acid or ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • The precipitated indole product can be collected by filtration and purified by recrystallization or column chromatography.

The substitution pattern on the resulting indole can be systematically varied by choosing different carbonyl-containing starting materials, allowing for the generation of a library of diverse compounds for biological screening.

Pyrazole Synthesis

Pyrazoles are another important class of nitrogen-containing heterocycles with a broad range of biological activities.[24][25][26][27][28] They can be readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Pyrazole_Synthesis start Methyl 5-hydrazinyl-2-methylbenzoate product Substituted Pyrazole Derivative start->product reagent2 1,3-Dicarbonyl Compound reagent2->product

Caption: General scheme for Pyrazole Synthesis.

Exemplary Protocol for Pyrazole Synthesis:

  • Dissolve Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The pyrazole product may precipitate upon cooling or after the addition of water. The solid can be collected by filtration and purified as needed.

The ability to introduce diverse substituents onto the pyrazole ring through the choice of the 1,3-dicarbonyl component makes this a highly versatile method for generating novel chemical entities for drug discovery programs.

Safety, Handling, and Storage

Hydrazine derivatives, including their salts, should be handled with care due to their potential toxicity.[1][29] The dihydrochloride salt form of Methyl 5-hydrazinyl-2-methylbenzoate is expected to be more stable and less volatile than the free base.

Hazard Summary:

  • Toxicity: Hydrazine and its derivatives are known to be toxic.[2] Inhalation, ingestion, and skin contact should be avoided.

  • Irritation: The compound may be irritating to the skin, eyes, and respiratory tract.

  • Carcinogenicity: Some hydrazine compounds are considered potential carcinogens.

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated fume hood.[2][30]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][30]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from oxidizing agents and strong bases.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[30]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Conclusion and Future Outlook

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride emerges as a promising and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting material for the creation of diverse libraries of heterocyclic compounds, particularly indoles and pyrazoles. These scaffolds are of high interest in the pursuit of novel therapeutic agents. This technical guide, by consolidating information from related structures and established chemical principles, provides a solid foundation for researchers to safely and effectively utilize this compound in their research and development endeavors. Further exploration of the reactivity of this molecule is warranted and is likely to uncover new and valuable synthetic transformations, further expanding its utility in the quest for new medicines.

References

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  • Beller, M., & Grotevendt, F. (2008). Zinc-Catalyzed Synthesis of Pyrazolines and Pyrazoles via Hydrohydrazination. Organic Letters, 10(13), 2721–2724. [Link]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233–243. [Link]

  • Kantevari, S., Vangala, S. R., & Addla, D. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 1989–2046. [Link]

  • Durig, J. R., Bush, S. F., & Mercer, E. E. (1964). Infrared and Raman Spectra of Substituted Hydrazines. I. Methylhydrazine. The Journal of Chemical Physics, 40(10), 2873–2881. [Link]

  • Avendaño, C., & Menéndez, J. C. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272–276. [Link]

  • El-Malah, A. A., & El-Gazzar, M. G. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(3), 643. [Link]

  • Menyuk, N., & Pine, A. S. (1986). FTIR-spectrometer-determined absorption coefficients of seven hydrazine fuel gases: implications for laser remote sensing. Applied Optics, 25(18), 3197–3203. [Link]

  • Ghandi, M., & Tahermansouri, H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490–2496. [Link]

  • da Silva, A. B., et al. (2021). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society, 32(8), 1686-1691. [Link]

  • Itoh, T., et al. (2014). Oxidative Radical Arylation of Anilines with Arylhydrazines and Dioxygen from Air. The Journal of Organic Chemistry, 79(5), 2136–2144. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6433. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]

  • ResearchGate. Synthesis of aryl pyrazoles via cross-coupling of aryl chlorides with hydrazine. [Link]

  • Science of Synthesis. (2007). Product Class 34: Arylhydrazines. Thieme, 31, 1787-1814. [Link]

  • Heinrich, M. R. (2012). Regioselective Radical Arylation of Anilines with Arylhydrazines. The Journal of Organic Chemistry, 77(23), 11045–11052. [Link]

  • Google Patents.
  • Givan, A., & Loewenschuss, A. (1988). Infrared spectra of hydrazine and products of its reactions with HF, F₂, and O₃ in solid argon. Journal of the American Chemical Society, 110(5), 1321–1326. [Link]

  • Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Hydrazine dihydrochloride. [Link]

  • Pravica, M., et al. (2015). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. The Journal of Physical Chemistry B, 119(31), 10149–10157. [Link]

  • Radosevich, A. T., et al. (2021). PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. Journal of the American Chemical Society, 143(36), 14464–14469. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Pravica, M., et al. (2025). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. ACS Omega, 10(8), 9636–9644. [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

  • Wang, F., et al. (2016). Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. Nature Communications, 7, 13242. [Link]

  • Organic Syntheses. Phenylhydrazine. Org. Synth.1921 , 1, 442. [Link]

  • Australian Government Department of Health. (2014). Hydrazine salts: Human health tier II assessment. [Link]

  • SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

  • Sciencemadness Wiki. Hydrazine hydrochloride. [Link]

  • Kumar, A., et al. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-hydrazinyl-2-methylbenzoate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a chemical compound of interest in the fields of pharmaceutical research and developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a chemical compound of interest in the fields of pharmaceutical research and development. Its structure, featuring a substituted benzene ring with a hydrazine and a methyl ester group, suggests its potential as a versatile building block in the synthesis of various heterocyclic compounds and as a candidate for biological activity studies. Hydrazine derivatives are a well-established class of compounds with a broad spectrum of pharmacological applications, and the strategic placement of substituents on the phenyl ring can significantly influence their physicochemical properties and, consequently, their pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride. In the absence of extensive, publicly available experimental data for this specific molecule, this guide synthesizes information from established chemical principles, data on analogous structures, and validated analytical methodologies. The aim is to equip researchers with a robust framework for the handling, characterization, and utilization of this compound in their scientific endeavors.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and drug development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.

Summary of Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride. It is crucial to note that where specific experimental data is unavailable, values are inferred from related compounds and theoretical predictions.

PropertyValueSource/Method
IUPAC Name Methyl 5-hydrazinyl-2-methylbenzoate dihydrochlorideNomenclature
CAS Number 1909316-39-7Chemical Abstract Service
Molecular Formula C₉H₁₄Cl₂N₂O₂[1]
Molecular Weight 253.12 g/mol [1]
Appearance White to off-white solid (Predicted)General observation for similar compounds
Melting Point Not available.-
Boiling Point Not available.-
Solubility Soluble in water; sparingly soluble in methanol and ethanol; insoluble in non-polar organic solvents (Predicted).Based on the dihydrochloride salt nature and solubility of related benzoate esters[2].
pKa ~4-5 for the hydrazinyl group (Estimated)Based on the pKa of substituted phenylhydrazines.

Synthesis and Purification

The synthesis of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride can be approached through a multi-step process, starting from a commercially available substituted toluene. The following protocol is a representative, literature-informed approach.

Synthetic Workflow

Synthesis_Workflow A 1. Nitration of 2,4-Dimethylbenzoic acid B 2. Esterification to Methyl 2-methyl-5-nitrobenzoate A->B  CH3OH, H2SO4 C 3. Reduction of the nitro group to an amine B->C  SnCl2, HCl D 4. Diazotization and reduction to the hydrazine C->D  1. NaNO2, HCl  2. SnCl2, HCl E 5. Formation of the dihydrochloride salt D->E  HCl (gas or solution)

Caption: A plausible synthetic route to Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

Experimental Protocol: Synthesis

Step 1: Nitration of 2,4-Dimethylbenzoic Acid

  • To a stirred solution of 2,4-dimethylbenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the washings are neutral and dry to obtain 2-methyl-5-nitrobenzoic acid.

Step 2: Esterification to Methyl 2-methyl-5-nitrobenzoate

  • Reflux a mixture of 2-methyl-5-nitrobenzoic acid, methanol, and a catalytic amount of concentrated sulfuric acid for several hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-methyl-5-nitrobenzoate.

Step 3: Reduction of the Nitro Group

  • To a solution of Methyl 2-methyl-5-nitrobenzoate in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid.

  • Heat the reaction mixture at reflux for several hours.

  • Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Dry the organic layer and concentrate to obtain Methyl 5-amino-2-methylbenzoate.

Step 4: Diazotization and Reduction to Hydrazine

  • Dissolve Methyl 5-amino-2-methylbenzoate in dilute hydrochloric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • To the resulting diazonium salt solution, add a solution of tin(II) chloride in concentrated hydrochloric acid at low temperature.

  • Stir the reaction mixture for a few hours, allowing it to warm to room temperature.

  • Basify the solution and extract the product, Methyl 5-hydrazinyl-2-methylbenzoate, with an organic solvent.

Step 5: Dihydrochloride Salt Formation

  • Dissolve the crude Methyl 5-hydrazinyl-2-methylbenzoate in a suitable organic solvent (e.g., diethyl ether or isopropanol).

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-polar solvent.

  • The dihydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with a non-polar solvent, and dry under vacuum to yield Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity, purity, and stability of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and for monitoring reaction progress. A reverse-phase HPLC method is generally suitable for this type of molecule.

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B Injection onto RP-HPLC Column A->B C Isocratic or Gradient Elution B->C D UV Detection (e.g., at 254 nm) C->D E Data Analysis (Purity Assessment) D->E

Caption: A typical workflow for the HPLC analysis of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

Exemplary HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over a defined time period.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Rationale: The C18 column provides good retention for the aromatic compound. The acidic mobile phase (TFA) ensures the protonation of the basic hydrazine moiety, leading to better peak shape. A gradient elution is often necessary to separate the main compound from potential impurities with different polarities.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Expected characteristic peaks include:

  • ~3200-3400 cm⁻¹: N-H stretching of the hydrazine group.

  • ~2400-3000 cm⁻¹: Broad absorption due to the hydrochloride salt.

  • ~1720 cm⁻¹: C=O stretching of the methyl ester.

  • ~1600 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1250 cm⁻¹: C-O stretching of the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the molecule. The expected chemical shifts (in a suitable deuterated solvent like DMSO-d₆) would be:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methyl group on the ring, the methyl group of the ester, and the exchangeable protons of the hydrazinium group.

  • ¹³C NMR: Signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

Solubility and Stability

Solubility Profile

The dihydrochloride salt form of Methyl 5-hydrazinyl-2-methylbenzoate is expected to be soluble in polar protic solvents like water due to the ionic nature of the salt. Its solubility is likely to be lower in less polar organic solvents.

Experimental Protocol: Solubility Determination

  • Prepare a series of saturated solutions of the compound in different solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol).

  • Equilibrate the solutions at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) with continuous agitation.

  • Filter the solutions to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Stability Considerations

Hydrazine derivatives can be susceptible to oxidation. The dihydrochloride salt form generally enhances stability compared to the free base. However, it is advisable to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Protocol for a Preliminary Stability Study:

  • Store aliquots of the compound under different conditions (e.g., refrigerated, room temperature, elevated temperature; protected from light vs. exposed to light).

  • At specified time points (e.g., 0, 1, 3, and 6 months), analyze the purity of the samples using the developed HPLC method.

  • Assess for the appearance of any degradation products.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analytical characterization of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride. While specific experimental data for this compound remains limited in the public domain, the information and protocols presented herein, based on established chemical principles and data from analogous compounds, offer a valuable resource for researchers. Adherence to the described methodologies will enable scientists to confidently handle, characterize, and utilize this compound in their research and development activities, paving the way for new discoveries in medicinal chemistry and related fields.

References

Sources

Foundational

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride: Structural Characterization and Synthetic Utility in Heterocyclic Drug Discovery

Executive Summary Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 1909316-39-7) is a highly versatile, bifunctional aryl hydrazine building block widely utilized in medicinal chemistry and pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 1909316-39-7) is a highly versatile, bifunctional aryl hydrazine building block widely utilized in medicinal chemistry and pharmaceutical development[1]. Featuring both a nucleophilic hydrazine moiety and an orthogonal methyl ester handle, this compound serves as a critical intermediate in the synthesis of nitrogen-rich heterocycles—most notably pyrazoles, indoles, and indazoles. These heterocycles frequently function as hinge-binding pharmacophores in the development of targeted kinase inhibitors and other enzyme modulators[2]. This technical guide provides an in-depth analysis of its physicochemical properties, a field-proven synthetic protocol, and its downstream applications in drug discovery workflows.

Molecular Architecture & Physicochemical Properties

The molecular architecture of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is designed for synthetic precision. The methyl group at the 2-position provides steric shielding and directs regioselectivity during downstream cyclizations. The ester at the 1-position acts as a protected carboxylate, allowing for late-stage functionalization (e.g., saponification and amidation) without interfering with the hydrazine's reactivity[3].

Table 1: Physicochemical and Structural Properties

PropertySpecification
Chemical Name Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride
CAS Number 1909316-39-7[1]
Molecular Formula C9H14Cl2N2O2 (Base: C9H12N2O2)
Molecular Weight 253.12 g/mol [1]
Core Structure Benzoate ester with meta-hydrazine and ortho-methyl substitutions
Physical Form Solid powder
Storage Conditions Inert atmosphere, room temperature (desiccated)[4]

Mechanistic Synthesis & Isolation Protocol

The synthesis of aryl hydrazines requires careful control of oxidation states. Free aryl hydrazines are highly susceptible to rapid air oxidation, leading to dark, tarry degradation products. Isolating the product as a dihydrochloride salt protonates the hydrazine nitrogens, drastically enhancing oxidative stability and shelf life while ensuring high aqueous solubility for subsequent polar-solvent reactions[3].

The most robust laboratory-scale synthesis relies on a two-step diazotization-reduction sequence starting from Methyl 5-amino-2-methylbenzoate[3][5].

Causality in Reagent Selection: We utilize Tin(II) chloride dihydrate (SnCl2·2HCl) in concentrated HCl rather than sodium metabisulfite. Sn(II) provides a highly chemoselective reduction of the diazonium intermediate directly to the hydrazine without hydrolyzing the methyl ester. Furthermore, the highly acidic medium forces the immediate precipitation of the dihydrochloride salt, bypassing the need to isolate the unstable free base.

Step-by-Step Methodology:

  • Diazotization: Suspend Methyl 5-amino-2-methylbenzoate (1.0 eq) in concentrated HCl (10 volumes) and cool to 0°C using an ice-salt bath. Dropwise add an aqueous solution of Sodium Nitrite (NaNO2, 1.05 eq), maintaining the internal temperature below 5°C. Stir for 30 minutes. Logic: Strict temperature control prevents the diazonium salt from degrading into the corresponding phenol[6].

  • Reduction: In a separate flask, dissolve SnCl2·2HCl (2.5 eq) in concentrated HCl and chill to 0°C. Add this reducing solution dropwise to the diazonium mixture, ensuring the temperature does not exceed 5°C.

  • Precipitation & Isolation: Allow the reaction to warm to room temperature over 2 hours. The product will precipitate as a dense solid. Filter the suspension under a vacuum, wash the filter cake with ice-cold ethanol followed by diethyl ether, and dry under a high vacuum to yield Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

SynthWorkflow A Methyl 5-amino- 2-methylbenzoate B NaNO2, HCl 0°C (Diazotization) A->B C Diazonium Intermediate B->C D SnCl2·2HCl, HCl <5°C (Reduction) C->D E Methyl 5-hydrazinyl- 2-methylbenzoate 2HCl D->E

Figure 1: Stepwise diazotization-reduction workflow for hydrazine dihydrochloride synthesis.

Downstream Applications: Heterocycle Synthesis in Kinase Inhibitor Discovery

Aryl hydrazines are privileged precursors for synthesizing nitrogenous heterocycles. In modern drug discovery, the resulting pyrazoles and indoles are frequently deployed to interact with the ATP-binding pocket of kinases (e.g., Tyrosine kinases, EZH2)[2][6].

  • Knorr Pyrazole Synthesis: Condensation of the hydrazine with 1,3-dicarbonyl compounds yields 1-arylpyrazoles. The regioselectivity of the cyclization can be tuned by adjusting the pH and the steric bulk of the dicarbonyl substituents.

  • Fischer Indole Synthesis: Heating the hydrazine with enolizable ketones under acidic conditions (e.g., polyphosphoric acid or Lewis acids) triggers a [3,3]-sigmatropic rearrangement, yielding substituted indoles. The methyl ester at the 3-position of the resulting aryl ring serves as a perfect vector for attaching solvent-exposed solubilizing groups via amidation.

DownstreamLogic A Methyl 5-hydrazinyl-2-methylbenzoate B1 1,3-Dicarbonyls (Condensation) A->B1 B2 Ketones/Aldehydes (Fischer Indole) A->B2 C1 Substituted Pyrazoles B1->C1 C2 Substituted Indoles B2->C2 D Kinase Inhibitor Screening Library (e.g., EZH2, Tyrosine Kinases) C1->D C2->D

Figure 2: Divergent heterocyclic synthesis pathways for kinase inhibitor library generation.

Analytical Validation

To ensure the integrity of the synthesized or procured Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride, the following self-validating analytical parameters must be met:

  • 1H NMR (DMSO-d6, 400 MHz): The spectrum must confirm the preservation of the ester and methyl groups. Look for a sharp singlet at ~3.8 ppm (3H, -COOCH3) and a singlet at ~2.4 ppm (3H, Ar-CH3). The defining feature of the dihydrochloride salt is the presence of broad, strongly deshielded exchangeable protons between 10.0 and 11.5 ppm, corresponding to the -NH2+ and -NH3+ groups. The aromatic region will display a classic 1,2,4-trisubstituted splitting pattern (a doublet, a doublet of doublets, and a fine doublet).

  • LC-MS (ESI+): While the compound is a dihydrochloride salt (MW 253.12), positive electrospray ionization will strip the chloride counterions. The mass spectrum will exhibit the dominant [M+H]+ pseudomolecular ion at m/z 181.1, corresponding to the free base (C9H12N2O2, exact mass 180.09).

References

  • ACS Publications. "Hypothesis-Driven, Structure-Based Design in Photopharmacology: The Case of eDHFR Inhibitors." URL:[Link]

  • Google Patents. "WO2014097041A1 - Aryl and heteroaryl fused lactams.

Sources

Exploratory

An In-Depth Technical Guide to the Laboratory Stability of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

Introduction Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a chemical intermediate whose utility in pharmaceutical synthesis and other research applications is contingent upon its purity and integrity. The pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a chemical intermediate whose utility in pharmaceutical synthesis and other research applications is contingent upon its purity and integrity. The presence of a hydrazinyl group and an ester moiety within the same molecule presents unique stability challenges. As a dihydrochloride salt, its solubility and initial stability in aqueous solutions are enhanced, yet the inherent reactivity of the functional groups necessitates a thorough understanding of its degradation profile.

This guide provides a comprehensive technical overview of the stability of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride under typical laboratory conditions. It is intended for researchers, scientists, and drug development professionals who handle this compound or similar reactive intermediates. We will explore the primary factors influencing its stability, outline robust experimental protocols for stability assessment based on regulatory standards, and provide actionable recommendations for proper handling and storage. The overarching goal is to equip scientists with the knowledge to ensure the compound's quality, which is paramount for the reliability and reproducibility of experimental outcomes.

Physicochemical Properties and Structural Insights

A foundational understanding of the molecule's structure is critical to predicting its stability.

  • Molecular Formula: C₉H₁₄Cl₂N₂O₂[1]

  • Molecular Weight: 253.12 g/mol [1]

  • Structure:

    • Hydrazine Moiety (-NH-NH₂): This functional group is a strong reducing agent and is highly susceptible to oxidation.[2] Its basicity also makes it reactive towards acids.

    • Ester Moiety (-COOCH₃): The methyl ester group is prone to hydrolysis, a reaction catalyzed by both acidic and basic conditions.

    • Aromatic Ring: The benzene ring is generally stable but can be subject to electrophilic substitution or oxidative attack under harsh conditions.

    • Dihydrochloride Salt: The salt form improves solubility in polar solvents, particularly water. However, in solution, it creates an acidic environment which can influence reaction kinetics, particularly ester hydrolysis.

The interplay between these functional groups dictates the compound's degradation pathways. For instance, the electron-donating nature of the hydrazine group can influence the reactivity of the aromatic ring, while the overall stability is a balance between the salt form's protection and the inherent reactivity of the hydrazine and ester groups.

Key Factors Influencing Stability

The degradation of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is primarily driven by four environmental and chemical factors. Understanding these is essential for designing appropriate stability studies and storage conditions.

Oxidative Degradation

The hydrazine functional group is the most significant liability regarding oxidative stress. Hydrazines are readily oxidized by atmospheric oxygen and other oxidizing agents.[3][4] This process can lead to the formation of various byproducts, including diazene intermediates, which can further react or decompose, ultimately yielding nitrogen gas and other degradation products.[3][4] The presence of trace metal ions can catalyze this oxidation. Therefore, preventing exposure to air, by using techniques like nitrogen blanketing, is a critical handling procedure.[3]

Hydrolytic Degradation

The methyl ester linkage is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: In the acidic environment created by the dihydrochloride salt in aqueous solution, the ester can slowly hydrolyze to form 5-hydrazinyl-2-methylbenzoic acid and methanol.

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, hydrolysis is typically much faster and irreversible, yielding the carboxylate salt.

Photostability

Many aromatic compounds absorb ultraviolet (UV) or visible light, which can provide the energy to initiate degradation reactions. For a molecule with a hydrazine group, photolytic stress could lead to free-radical mechanisms, accelerating oxidation or promoting other complex reactions. International Council for Harmonisation (ICH) guidelines mandate photostability testing to assess the impact of light exposure on the compound's integrity.[5][6]

Thermal Stability

Elevated temperatures accelerate the rates of all chemical reactions, including degradation. For this compound, heat will increase the rates of both oxidation and hydrolysis. Thermogravimetric analysis (TGA) of similar aromatic hydrazide compounds has shown that thermal decomposition often begins at elevated temperatures, but even long-term storage at temperatures above recommended levels can lead to a significant loss of purity.[7]

Experimental Design for Stability Assessment

To rigorously evaluate the stability of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is required. This aligns with the principles outlined in ICH guidelines Q1A(R2).[8][9]

Development of a Stability-Indicating Method

The cornerstone of any stability study is a validated analytical method that can accurately quantify the parent compound and separate it from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Method Validation Rationale: A stability-indicating method must be proven "specific" or "selective." This is achieved by demonstrating that the peaks corresponding to degradation products do not interfere with the peak of the active pharmaceutical ingredient (API) or intermediate.[10][11] Forced degradation studies are essential for generating these degradation products and validating the method's specificity.[10][12]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation pathways and products.[11][12][13] These studies expose the compound to conditions more severe than those it would encounter during routine handling and storage.[11]

Objective: To generate a degradation of approximately 5-20% of the parent compound to ensure that degradation products are formed at detectable levels without being completely destroyed.

Experimental Protocol:

  • Preparation: Prepare stock solutions of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride in a suitable solvent (e.g., a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature for 2-8 hours. The reaction is typically fast, so it requires careful monitoring.

    • Oxidation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound and a solution of the compound at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source providing UV and visible light, as specified in ICH Q1B guidelines.[6]

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure co-elution of degradants is not occurring.

Below is a workflow diagram illustrating the forced degradation process.

Forced_Degradation_Workflow cluster_setup Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose to C Base Hydrolysis (0.1 M NaOH, RT) A->C Expose to D Oxidation (3% H₂O₂, RT) A->D Expose to E Thermal Stress (70°C, Solid & Solution) A->E Expose to F Photolytic Stress (ICH Q1B Light Source) A->F Expose to G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC Analysis with Stability-Indicating Method G->H I Data Interpretation: Identify Degradants & Pathways H->I

Caption: Workflow for Forced Degradation Studies.

Long-Term Stability Study Protocol

While forced degradation provides insight into potential pathways, long-term studies provide evidence of how the compound's quality changes over time under recommended storage conditions.[8]

Protocol:

  • Packaging: Store the solid compound in a well-sealed, inert container (e.g., amber glass vial with a Teflon-lined cap) to protect from light and moisture.

  • Storage Conditions: Store samples according to ICH Q1A guidelines, for example:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analysis: Analyze the samples for appearance, assay (purity), and degradation products using the validated HPLC method.

Data Interpretation & Potential Degradation Pathways

Analysis of the data from forced degradation studies allows for the construction of a degradation map.

Hypothetical Stability Data Summary

The following table summarizes potential outcomes from a forced degradation study.

Stress ConditionObservation% DegradationMajor Degradant(s)
0.1 M HCl, 60°CSlight decrease in parent peak~8%5-hydrazinyl-2-methylbenzoic acid
0.1 M NaOH, RTRapid decrease in parent peak~15%5-hydrazinyl-2-methylbenzoic acid
3% H₂O₂, RTSignificant decrease in parent peak~18%Oxidized species (e.g., diazene)
70°C HeatMinor decrease in parent peak~4%Mixture of hydrolytic/oxidative products
Photolytic (ICH Q1B)Moderate decrease in parent peak~10%Oxidized species, other minor products
Control (Unstressed)No significant change<0.5%N/A
Plausible Degradation Pathways

Based on the compound's structure and chemical principles, the following degradation pathways are likely.

Degradation_Pathways cluster_main Methyl 5-hydrazinyl-2-methylbenzoate cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O₂, H₂O₂) Parent Parent Compound Hydrolysis_Product 5-hydrazinyl-2-methylbenzoic acid Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product Diazene Intermediate Parent->Oxidation_Product [O] Final_Oxidation Further Products + N₂ Gas Oxidation_Product->Final_Oxidation Decomposition

Caption: Potential Degradation Pathways.

Recommended Handling and Storage Procedures

Based on the inherent instability of the hydrazine and ester functionalities, the following procedures are critical for maintaining the integrity of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

  • Storage Container: Store the compound in a tightly sealed, amber glass container to protect it from light, moisture, and air.[4]

  • Inert Atmosphere: For long-term storage, the container should be flushed with an inert gas like nitrogen or argon to displace oxygen and prevent oxidative degradation.[3]

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended to minimize the rate of both hydrolytic and oxidative degradation. Avoid freezing, as this can introduce moisture through condensation.

  • Handling:

    • Handle the compound in a well-ventilated area, preferably a fume hood.[14] Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][15]

    • Minimize the time the container is open to the atmosphere. Weigh out required amounts quickly and reseal the container promptly.

    • Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation.[15]

  • Solution Preparation: Prepare solutions fresh for use whenever possible. If solutions must be stored, they should be kept refrigerated and protected from light. Aqueous solutions will be acidic and may undergo slow hydrolysis.

Conclusion

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a reactive molecule whose stability is primarily challenged by oxidation of the hydrazine group and hydrolysis of the ester group. Its integrity in the laboratory is highly dependent on strict adherence to proper storage and handling protocols. Proactive stability assessment through forced degradation studies is not merely a regulatory formality but a crucial scientific step to understand the molecule's behavior, develop robust analytical methods, and ensure the validity of research outcomes. By controlling exposure to oxygen, moisture, light, and elevated temperatures, researchers can effectively preserve the quality and reliability of this important chemical intermediate.

References

  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • ICH. (n.d.). Quality Guidelines.
  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • FDCELL. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • FDA. (n.d.). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ACS Publications. (2013, September 5). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
  • Pharmaceutical Technology. (2026, March 19). Forced Degradation Studies for Biopharmaceuticals.
  • Santa Cruz Biotechnology. (n.d.). Hydrazine.
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.
  • Reddit. (2020, March 17). Advice on storing/handling hydrazine. r/chemistry.
  • Eastchem. (2025, August 25). Common Applications and Maintenance of Hydrazine Hydrate.
  • Sapphire Bioscience. (n.d.). Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.
  • RSC Advances. (n.d.). Synthesis, thermostability and antimicrobial activities.

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

Abstract This document provides an in-depth technical guide for the synthesis of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides an in-depth technical guide for the synthesis of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a well-established multi-step process commencing from Methyl 5-amino-2-methylbenzoate. This guide elucidates the chemical principles, critical process parameters, and detailed experimental protocols for the diazotization of the parent aniline derivative, followed by a robust reduction to the target hydrazine, and its subsequent isolation as a stable dihydrochloride salt. The causality behind experimental choices, safety considerations, and a detailed characterization data summary are provided to ensure reproducibility and safe handling for researchers and professionals in drug development.

Introduction and Strategic Overview

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS No: 1909316-39-7) is a substituted hydrazine derivative of significant interest in medicinal chemistry. Hydrazine moieties are crucial pharmacophores found in a wide array of therapeutic agents due to their ability to form stable heterocyclic structures, such as pyrazoles and indoles, which are prevalent in top-selling pharmaceuticals.

The synthetic strategy detailed herein is a classic and reliable pathway for converting an aromatic primary amine into its corresponding hydrazine. The core transformation involves two fundamental reactions of aromatic chemistry:

  • Diazotization: The conversion of the primary amino group of Methyl 5-amino-2-methylbenzoate into a diazonium salt. This is achieved through reaction with nitrous acid, generated in situ.[1]

  • Reduction: The subsequent reduction of the diazonium intermediate to the desired hydrazine.

The final product is isolated as a dihydrochloride salt to enhance its stability and simplify handling, as the free hydrazine base can be susceptible to aerial oxidation.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, starting from the commercially available amine precursor.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction & Isolation Start Methyl 5-amino-2-methylbenzoate Diazonium Methyl 5-(diazonio)-2-methylbenzoate chloride (in situ) Start->Diazonium 1. NaNO₂, conc. HCl 2. 0-5 °C Product Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride Diazonium->Product 1. SnCl₂·2H₂O, conc. HCl 2. Stir at <10 °C, then warm

Sources

Exploratory

The Indispensable Role of Hydrazine Derivatives in Modern Organic Synthesis: A Technical Guide

Foreword: Beyond a Reagent, A Synthetic Linchpin In the vast landscape of organic synthesis, few classes of compounds offer the profound versatility and foundational importance of hydrazine derivatives. From their early...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Beyond a Reagent, A Synthetic Linchpin

In the vast landscape of organic synthesis, few classes of compounds offer the profound versatility and foundational importance of hydrazine derivatives. From their early applications in classical named reactions to their contemporary roles in complex molecule synthesis and catalysis, these compounds have consistently proven to be more than mere reagents; they are enabling tools that have shaped the art of the possible in chemical synthesis. This guide is intended for the practicing researcher, scientist, and drug development professional, offering not just a compilation of reactions, but a deeper insight into the mechanistic underpinnings and strategic applications of hydrazine derivatives. Our exploration will be guided by the principles of causality, seeking to understand why these molecules behave as they do and how we can harness their reactivity to solve challenging synthetic problems.

The Electronic Nature of the N-N Bond: The Source of Reactivity

At the heart of hydrazine's utility lies the unique electronic nature of the nitrogen-nitrogen single bond. The presence of lone pairs on adjacent nitrogen atoms leads to lone pair-lone pair repulsion, making the N-N bond relatively weak and susceptible to cleavage. This inherent reactivity is the cornerstone of many of the transformations we will discuss. Furthermore, the nucleophilicity of the nitrogen atoms allows for facile reaction with electrophiles, most notably carbonyl compounds, to form hydrazones—a pivotal class of intermediates.

Foundational Transformations: The Wolff-Kishner Reduction

One of the most fundamental applications of hydrazine is the deoxygenation of aldehydes and ketones to their corresponding alkanes, a transformation known as the Wolff-Kishner reduction.[1][2] This reaction is particularly valuable for substrates that are sensitive to acidic conditions, offering a powerful alternative to the Clemmensen reduction.[3]

Causality in Action: The Driving Force of N₂ Extrusion

The reaction proceeds via the in-situ formation of a hydrazone intermediate.[2][3] The genius of this reaction lies in the subsequent steps. Under strongly basic conditions and heat, the hydrazone is deprotonated, initiating a sequence of events that culminates in the irreversible extrusion of dinitrogen gas—a thermodynamically highly favorable process that drives the reaction to completion.[4]

Experimental Protocol: Huang-Minlon Modification of the Wolff-Kishner Reduction

The Huang-Minlon modification is a widely adopted improvement that allows the reaction to be carried out at atmospheric pressure in a high-boiling solvent like diethylene glycol.[3]

  • Hydrazone Formation: The carbonyl compound (1.0 eq.), hydrazine hydrate (2.0-3.0 eq.), and potassium hydroxide (2.0-3.0 eq.) are dissolved in diethylene glycol.

  • Water Removal: The mixture is heated to a temperature that allows for the distillation of water formed during hydrazone formation. This step is critical as it drives the equilibrium towards the hydrazone.

  • Decomposition: Once the water has been removed, the reaction temperature is raised to ~200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.

  • Work-up: After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent.

Diagram: The Mechanism of the Wolff-Kishner Reduction

Wolff_Kishner Ketone Aldehyde/Ketone Hydrazone Hydrazone Intermediate Ketone->Hydrazone Condensation (-H₂O) Hydrazine H₂N-NH₂ Anion1 Hydrazone Anion Hydrazone->Anion1 Deprotonation (Base) Diimide_anion Diimide Anion Anion1->Diimide_anion Tautomerization Carbanion Carbanion Diimide_anion->Carbanion N₂ Extrusion N2 N₂ Gas Diimide_anion->N2 Alkane Alkane Product Carbanion->Alkane Protonation (H₂O)

Caption: The Wolff-Kishner reduction mechanism.

The Synthesis of Heterocycles: A Gateway to Bioactive Scaffolds

Hydrazine derivatives are indispensable tools for the construction of nitrogen-containing heterocyclic compounds, which form the core of countless pharmaceuticals and agrochemicals.[5][6]

The Fischer Indole Synthesis: A Century of Relevance

Developed in 1883 by Emil Fischer, this reaction remains one of the most reliable methods for synthesizing indoles.[7] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[8]

The Mechanistic Nuances: A[1][1]-Sigmatropic Rearrangement

The Fischer indole synthesis is a beautiful example of a complex transformation proceeding through a series of well-defined steps.[7][9] The initial formation of a phenylhydrazone is followed by tautomerization to an enamine. The key step is a[1][1]-sigmatropic rearrangement, which forms a new C-C bond and sets the stage for the subsequent cyclization and aromatization to the indole ring system.[8]

Diagram: The Fischer Indole Synthesis Workflow

Fischer_Indole Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Enamine Ene-hydrazine Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & NH₃ loss Diimine->Cyclization Indole Indole Product Cyclization->Indole

Caption: Key stages of the Fischer indole synthesis.

Pyrazole Synthesis: Building Blocks for Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and they are readily synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][10] This reaction, often referred to as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.

Table 1: Representative Examples of Pyrazole Synthesis

Hydrazine Derivative1,3-Dicarbonyl CompoundProductYield (%)Reference
Phenylhydrazine HClDibenzoylmethane1,3,5-Triphenylpyrazole92[11]
Hydrazine HydrateAcetylacetone3,5-Dimethylpyrazole>90[5]
p-Tolylsulfonylhydrazide1-Phenyl-1,3-butanedione1-(p-Tolylsulfonyl)-3-methyl-5-phenylpyrazole85[11]

Experimental Protocol: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This modern protocol highlights the use of microwave irradiation to accelerate the synthesis of pyrazoles.[11]

  • Reactant Mixture: Phenylhydrazine hydrochloride (1.0 mmol) and a metal-dibenzylideneacetone complex (0.5 mmol) are mixed in a microwave-safe vessel.

  • Microwave Irradiation: The mixture is subjected to microwave irradiation at a specified temperature and time.

  • Work-up: The reaction mixture is cooled, and the product is isolated by pouring into ice-water followed by extraction with an organic solvent.

Modern Applications: Expanding the Synthetic Toolkit

While the classical applications of hydrazine derivatives remain highly relevant, modern synthetic chemistry has unlocked new and powerful ways to utilize their reactivity.

Hydrazones as Chiral Auxiliaries in Asymmetric Synthesis

Chiral hydrazones, derived from the condensation of a carbonyl compound with a chiral hydrazine (such as SAMP or RAMP), are powerful tools for asymmetric synthesis.[12] These hydrazones can be deprotonated to form chiral enolates, which then react with electrophiles with high diastereoselectivity. Subsequent cleavage of the N-N bond reveals the chiral product. This methodology has been successfully applied to the synthesis of a wide range of enantiomerically enriched compounds.[13][14]

Hydrazine Derivatives in Cross-Coupling Reactions

Recent advances have demonstrated the utility of hydrazine derivatives in transition metal-catalyzed cross-coupling reactions. Arylhydrazines can serve as precursors to aryl radicals for C-C bond formation.[15] Moreover, the direct palladium-catalyzed cross-coupling of aryl halides with hydrazine itself has been a long-standing challenge due to hydrazine's reducing nature.[16][17] The development of specialized ligand systems has now made this transformation feasible, providing a direct route to valuable arylhydrazine intermediates.[16][18]

Table 2: Comparison of Catalytic Systems for Hydrazine Cross-Coupling

Catalyst/Ligand SystemBaseSubstrate ScopeKey AdvantagesReference
Pd(OAc)₂ / XPhosNaOtBuAryl bromides, chloridesGood for electron-neutral/rich arenes[17]
[(ImPyTrippIPr*)Pd(cin)Cl]K₂CO₃Broad (including complex pharmaceuticals)Mild base, high functional group tolerance[16]

Hydrazones as Versatile Intermediates

The hydrazone functional group is not merely a transient species but a versatile intermediate that can be further transformed in numerous ways.[12][19]

  • To Alkenes (Shapiro and Bamford-Stevens Reactions): Treatment of tosylhydrazones with strong base leads to the formation of vinyl lithium or diazo species, which can then be converted to alkenes.[12]

  • To Diazo Compounds: Oxidation of hydrazones provides a route to diazo compounds, which are valuable precursors for carbene chemistry.[12]

  • As Radical Acceptors: The C=N bond of hydrazones can act as a radical acceptor, enabling the synthesis of functionalized amines and hydrazines.[12]

Conclusion: An Enduring Legacy and a Bright Future

The role of hydrazine derivatives in organic synthesis is a testament to the enduring power of fundamental reactivity. From the deoxygenation of carbonyls to the construction of complex heterocyclic frameworks and their use in modern catalytic systems, these compounds have consistently provided chemists with elegant and powerful solutions to synthetic challenges. As our understanding of their reactivity deepens and new catalytic methods emerge, the synthetic utility of hydrazine derivatives is poised to expand even further, solidifying their place as an indispensable tool in the arsenal of the modern organic chemist.

References

  • El-Gaby, M. S. A., et al. (2000). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Journal of the Chinese Chemical Society, 47(5), 1165-1172.
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  • MDPI. (2025).
  • Arkivoc. (n.d.). Hydrazinecarbothioamide group in the synthesis of heterocycles.
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  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • BYJU'S. (2019). Wolff Kishner reduction mechanism.
  • Kumar, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(52), 29775-29782.
  • National Institutes of Health. (n.d.).
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Foundational

The Volatile Rise of Methyl-Substituted Hydrazines: From Laboratory Curiosities to Propellants of Progress

An In-depth Technical Guide on the Discovery, History, and Core Applications of Methyl-Substituted Hydrazine Compounds Abstract This guide provides a comprehensive technical overview of the discovery and history of methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Discovery, History, and Core Applications of Methyl-Substituted Hydrazine Compounds

Abstract

This guide provides a comprehensive technical overview of the discovery and history of methyl-substituted hydrazine compounds. It traces their evolution from early laboratory syntheses to their critical role as high-energy propellants in aerospace and their emerging applications in the pharmaceutical industry. The document delves into the key chemical properties, synthesis methodologies, and the scientific rationale behind the development of prominent compounds such as Monomethylhydrazine (MMH) and Unsymmetrical Dimethylhydrazine (UDMH). Furthermore, it addresses the toxicological aspects and analytical methods essential for the safe handling and monitoring of these potent molecules. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this significant class of chemical compounds.

Introduction: The Genesis of a Powerful Chemical Family

Hydrazine (N₂H₄), a highly reactive and unstable inorganic compound, laid the groundwork for the development of its more stable and versatile methyl-substituted derivatives. The addition of one or two methyl groups to the hydrazine molecule significantly alters its physical and chemical properties, leading to compounds with enhanced stability, lower freezing points, and tailored reactivity. These modifications proved to be instrumental in their adoption for a wide range of demanding applications, most notably as storable liquid rocket propellants.

The two most prominent members of this family are Monomethylhydrazine (CH₃NHNH₂) and Unsymmetrical Dimethylhydrazine ((CH₃)₂NNH₂), commonly referred to as MMH and UDMH, respectively. Their history is intrinsically linked to the advancements in rocketry and space exploration during the 20th century, where their hypergolic nature—the ability to spontaneously ignite upon contact with an oxidizer—offered unparalleled reliability for engine ignition.[1] This guide will explore the scientific journey of these compounds, from their initial synthesis to their enduring legacy.

Foundational Discoveries and the Dawn of Synthesis

The story of methyl-substituted hydrazines begins in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1875, Fischer first prepared Unsymmetrical Dimethylhydrazine (UDMH) by reducing N-Nitrosodimethylamine with zinc in boiling acetic acid.[2] This seminal discovery laid the chemical groundwork for a class of compounds that would remain largely of academic interest for several decades. Another early synthesis of Monomethylhydrazine (MMH) was reported by Gustav von Brüning in 1890, which involved the reduction of 1-nitroso-1-methylurea.[3]

It wasn't until the mid-20th century that more efficient and scalable synthesis methods were developed, driven by the burgeoning aerospace industry's demand for high-performance, storable propellants. A significant breakthrough came in 1954 when L. F. Audrieth and L. H. Diamond at the University of Illinois reported a more direct synthesis of MMH by reacting methylamine with chloramine.[3] This process, a variation of the Raschig process used for hydrazine production, became the basis for modern industrial production.[4]

Similarly, industrial-scale production of UDMH evolved from Fischer's initial method. One common industrial route involves the reaction of monochloramine with dimethylamine.[2] Another method involves the N-dimethylation of acetylhydrazine using formaldehyde and hydrogen, followed by hydrolysis.[2][5] These advancements in chemical synthesis transformed methyl-substituted hydrazines from laboratory curiosities into readily available, high-purity chemicals.

Key Methyl-Substituted Hydrazine Compounds: A Comparative Overview

The strategic placement of methyl groups on the hydrazine backbone gives rise to distinct properties that dictate their specific applications.

Monomethylhydrazine (MMH)

MMH is a volatile, colorless liquid with a characteristic fishy, ammonia-like odor.[6] Its primary application is as a rocket propellant, often in combination with oxidizers like nitrogen tetroxide (N₂O₄) or nitric acid (HNO₃), with which it is hypergolic.[6][7] This property eliminates the need for a separate ignition system, leading to simpler and more reliable rocket engines.[7] MMH was notably used in the orbital maneuvering system (OMS) and reaction control system (RCS) engines of NASA's Space Shuttle.[6]

Unsymmetrical Dimethylhydrazine (UDMH)

UDMH, also a colorless liquid with a sharp, ammonia-like smell, is another cornerstone of rocket propulsion.[2] It is often favored for its greater stability compared to hydrazine, especially at elevated temperatures.[2] This enhanced stability reduces the risk of unexpected decomposition, a critical safety consideration in propellant handling and storage.[8] UDMH has been widely used in various European, Russian, Indian, and Chinese rocket designs.[2]

Aerozine 50: A Synergistic Blend

In the late 1950s, the Aerojet General Corporation developed Aerozine 50, a 50:50 by weight mixture of hydrazine and UDMH.[8][9] This blend was engineered to combine the desirable properties of both components. Aerozine 50 is more stable than pure hydrazine and has a higher density and boiling point than UDMH alone.[8][9] It was famously used as the fuel for the Titan II ICBM and in the Apollo Lunar Module and Service Propulsion System.[8][10] The development of Aerozine 50 showcases a sophisticated understanding of chemical engineering to create a fuel optimized for performance and storability.

PropertyMonomethylhydrazine (MMH)Unsymmetrical Dimethylhydrazine (UDMH)Aerozine 50
Chemical Formula CH₃NHNH₂(CH₃)₂NNH₂50% N₂H₄, 50% (CH₃)₂NNH₂
Molar Mass ( g/mol ) 46.0760.10~41.80
Boiling Point (°C) 87.563.0~70-80
Freezing Point (°C) -52.4-57.0~-7.0
Key Advantage High performanceHigh stabilityBalanced performance and stability
Notable Applications Space Shuttle OMS/RCSTitan II, Proton RocketsTitan family, Apollo CSM/LM

The Apex of Application: Aerospace and Propulsion

The hypergolic nature of methyl-substituted hydrazines with common oxidizers like nitrogen tetroxide is the cornerstone of their success in rocketry.[1] This spontaneous ignition provides a highly reliable and restartable engine capability, crucial for in-space maneuvers and attitude control.

The Chemistry of Hypergolic Ignition

The reaction between MMH or UDMH and nitrogen tetroxide (N₂O₄) is a complex, rapid, and highly exothermic process. The initial contact between the fuel and oxidizer leads to a series of rapid, free-radical chain reactions, resulting in the formation of hot gases that provide thrust. The overall simplified reaction can be represented as:

C₂H₈N₂(l) + 2N₂O₄(l) → 2CO₂(g) + 4H₂O(g) + 3N₂(g) (for UDMH)

The reliability of this ignition has made these compounds indispensable for deep space probes and satellites that require long-term storage of propellants and the ability to perform precise engine burns after years of dormancy.[9]

Experimental Protocol: Synthesis of Unsymmetrical Dimethylhydrazine (UDMH) via the Raschig Process

This protocol outlines a laboratory-scale synthesis of UDMH based on the Olin Raschig process, which involves the reaction of monochloramine with dimethylamine.

Materials:

  • Dimethylamine solution

  • Sodium hypochlorite solution

  • Ammonia solution

  • Hydrochloric acid

  • Sodium hydroxide

  • Reaction vessel with stirring and temperature control

  • Distillation apparatus

Procedure:

  • Preparation of Monochloramine: In a cooled reaction vessel, a solution of sodium hypochlorite is slowly added to an excess of ammonia solution to generate monochloramine (NH₂Cl) in situ. The temperature should be maintained below 5°C to minimize side reactions.

  • Reaction with Dimethylamine: The freshly prepared monochloramine solution is then added to a chilled solution of dimethylamine. The reaction forms 1,1-dimethylhydrazinium chloride. (CH₃)₂NH + NH₂Cl → (CH₃)₂NNH₂·HCl

  • Neutralization and Isolation: The reaction mixture is then neutralized with a strong base, such as sodium hydroxide, to liberate the free UDMH. (CH₃)₂NNH₂·HCl + NaOH → (CH₃)₂NNH₂ + NaCl + H₂O

  • Purification: The UDMH is then separated from the aqueous solution by distillation. Due to its lower boiling point, UDMH can be effectively purified from the reaction mixture.

Causality: The use of an excess of ammonia in the first step is crucial to prevent the formation of dichloramine and trichloramine, which are explosive. The reaction is conducted at low temperatures to control the exothermic nature of the reactions and to minimize the decomposition of the desired products.

UDMH_Synthesis_Workflow cluster_0 Step 1: Monochloramine Synthesis cluster_1 Step 2: UDMH Salt Formation cluster_2 Step 3 & 4: Isolation & Purification NaOCl Sodium Hypochlorite NH2Cl Monochloramine Solution NaOCl->NH2Cl Reaction < 5°C NH3 Ammonia (excess) NH3->NH2Cl Dimethylamine Dimethylamine UDMH_HCl 1,1-Dimethylhydrazinium Chloride Dimethylamine->UDMH_HCl NH2Cl_input->UDMH_HCl Reaction NaOH Sodium Hydroxide UDMH_free Free UDMH NaOH->UDMH_free Distillation Distillation UDMH_free->Distillation Pure_UDMH Purified UDMH Distillation->Pure_UDMH UDMH_HCl_input->UDMH_free Neutralization

Expanding Horizons: Pharmaceutical and Other Applications

While their role in rocketry is well-established, methyl-substituted hydrazines also serve as important intermediates in organic synthesis and have found applications in the pharmaceutical industry.[11]

Methylhydrazine Derivatives in Oncology

Certain derivatives of methylhydrazine have been investigated and used as antineoplastic agents.[12][13] For instance, procarbazine, a derivative of methylhydrazine, has been used in the treatment of Hodgkin's lymphoma. The cytotoxic effects of these compounds are believed to be related to their ability to be metabolized into reactive species that can methylate DNA, leading to the inhibition of cell division in cancerous cells.

Natural Occurrence and Other Industrial Uses

Interestingly, monomethylhydrazine is found in nature as a metabolic product of gyromitrin, a toxin present in certain species of false morel mushrooms (Gyromitra esculenta).[3][14] In addition to their primary roles, methylhydrazines are also used in the synthesis of various organic compounds, including agricultural chemicals like herbicides and fungicides, as well as polymers and dyes.[11]

Toxicology and Safety: A Double-Edged Sword

The high reactivity that makes methyl-substituted hydrazines excellent propellants also contributes to their significant toxicity. They are classified as toxic and are suspected human carcinogens.[15][16]

Health Effects

Acute exposure to methylhydrazine vapors can cause severe irritation to the eyes, skin, and respiratory tract.[17][18][19] Systemic effects can include damage to the central nervous system, liver, and kidneys.[18][19] Monomethylhydrazine is also a known convulsant and can induce hemolysis.[17][20] Chronic exposure has been linked to an increased risk of cancer in animal studies.[18][21] Due to these health risks, stringent safety protocols and personal protective equipment are mandatory when handling these compounds.

Environmental Concerns

Spills and improper disposal of methyl-substituted hydrazines pose a significant environmental hazard. They are soluble in water and can contaminate soil and groundwater. Their degradation in the environment can lead to the formation of other toxic compounds. The Nedelin catastrophe in 1960, where a rocket explosion released a cloud of UDMH and dinitrogen tetroxide, serves as a stark reminder of the devastating consequences of accidental releases.[2]

Analytical Methodologies: Detection and Quantification

The toxicity and regulatory scrutiny of methyl-substituted hydrazines necessitate reliable and sensitive analytical methods for their detection and quantification in various matrices, including air, water, and biological samples.

Spectrophotometric and Chromatographic Techniques

Several analytical methods have been developed for the determination of methylhydrazines. Spectrophotometric methods often involve derivatization with a chromogenic agent to produce a colored compound that can be quantified using a UV-Vis spectrophotometer.[22][23][24]

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also widely used.[4][22] Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity, making it suitable for trace-level analysis.[15][16] One effective GC-MS method involves the derivatization of methylhydrazine with acetone to form a stable hydrazone, which can then be easily separated and detected.[15][16]

Protocol: Trace Level Detection of Methylhydrazine by GC-MS

This protocol outlines a method for the detection of trace levels of methylhydrazine in a sample, utilizing derivatization with acetone.

Materials:

  • Sample containing or suspected to contain methylhydrazine

  • Acetone (reagent grade)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., non-polar)

Procedure:

  • Sample Preparation and Derivatization: The sample is dissolved in acetone. The acetone serves as both the solvent and the derivatizing agent. Methylhydrazine reacts with acetone to form acetone methylhydrazone. CH₃NHNH₂ + (CH₃)₂CO → (CH₃)₂C=NNHCH₃ + H₂O

  • GC-MS Analysis: A small volume of the derivatized sample is injected into the GC-MS system.

  • Separation: The acetone methylhydrazone is separated from other components of the sample matrix on the GC column.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic mass-to-charge ratio (m/z) of the acetone methylhydrazone, which provides high sensitivity and specificity.[16]

Self-Validation: The use of a stable, known derivative (acetone methylhydrazone) allows for clear identification and quantification against a standard curve. The specificity of SIM mode in mass spectrometry ensures that the detected signal is indeed from the target analyte, minimizing the risk of false positives from matrix interference.

GCMS_Workflow Sample Sample containing Methylhydrazine Derivatization Dissolve in Acetone (Derivatization Reaction) Sample->Derivatization Step 1 Injection Inject into GC-MS Derivatization->Injection Step 2 GC_Column Separation on GC Column Injection->GC_Column Step 3 MS_Detection MS Detection (SIM Mode) GC_Column->MS_Detection Step 4 Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Step 5

Conclusion and Future Perspectives

The discovery and development of methyl-substituted hydrazine compounds represent a significant chapter in the history of modern chemistry and technology. From their humble beginnings in 19th-century laboratories, they have propelled humanity into space and continue to be vital for satellite deployment and deep-space missions. Their journey illustrates the profound impact that fundamental chemical research can have on technological advancement.

However, their inherent toxicity and environmental risks have led to a search for greener and safer alternatives in rocket propulsion. The European Space Agency, for example, is actively seeking to develop less toxic propellants.[6] Despite this, the unique properties and proven reliability of methyl-substituted hydrazines ensure their continued, albeit carefully managed, use in specific applications. In the pharmaceutical and chemical synthesis sectors, their role as versatile building blocks is likely to expand as new applications are discovered. The legacy of these volatile yet vital compounds is a testament to the dual nature of powerful chemical technologies, demanding both innovation and a deep sense of responsibility.

References

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  • Aerozine 50. (n.d.). chemeurope.com. Retrieved from [Link][9]

  • Aerozine 50. (n.d.). Grokipedia. Retrieved from [Link][10]

  • Unsymmetrical dimethylhydrazine. (n.d.). In Wikipedia. Retrieved from [Link][2]

  • Monomethylhydrazine - Analytical Method. (n.d.). ALS. Retrieved from [Link][22]

  • Monomethylhydrazine. (n.d.). In Wikipedia. Retrieved from [Link][6]

  • Methylhydrazine. (2023, January 2). American Chemical Society. Retrieved from [Link][3]

  • Hatt, H. H. (1936). unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. Organic Syntheses, 16, 29. doi:10.15227/orgsyn.016.0029. Retrieved from [Link][25]

  • Process for preparing n,n-dimethylhydrazine. (n.d.). Google Patents. Retrieved from [26]

  • Why is methylhydrazine used as a suitable rocket fuel? (2018, August 6). Quora. Retrieved from [Link][1]

  • Jacobson, K. H., Clem, J. H., Wheelwright, H. J., Rinehart, W. E., & Mayes, N. (1955). The acute toxicity of the vapors of some methylated hydrazine derivatives. A.M.A. Archives of Industrial Health, 12(6), 609–616. Retrieved from [Link][20]

  • Methylhydrazine. (n.d.). PubChem. Retrieved from [Link][17]

  • Methylhydrazine. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link][18]

  • A50 — RocketProps 0.1.8 documentation. (n.d.). Read the Docs. Retrieved from [Link][27]

  • Fortin, D. T., & Chen, R. (2010). Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance. Journal of Chromatographic Science, 48(4), 299–302. Retrieved from [Link][15][28]

  • Monomethylhydrazine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link][7]

  • Fortin, D. T., & Chen, R. (2010). Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance. Journal of Chromatographic Science, 48(4), 299–302. doi:10.1093/chromsci/48.4.299. Retrieved from [Link][16]

  • 1,1-Dimethylhydrazine. (2023, March 21). American Chemical Society. Retrieved from [Link][5]

  • Hydrazine, methyl-: Human health tier II assessment. (2014, November 27). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

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  • Horvitz, D. (1957). U.S. Patent No. 2,802,031. U.S. Patent and Trademark Office. Retrieved from [29]

  • METHYL HYDRAZINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link][19]

  • National Research Council (US) Committee on Toxicology. (1998). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 1. National Academies Press (US). Retrieved from [Link][21]

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  • Le, D., Bougrine, A., Duclos, O., Pasquet, V., & Delalu, H. (2021). A New Strategy for the Synthesis of Monomethylhydrazine Using the Raschig Process. Advances in Chemical Engineering and Science, 11, 228-238. doi: 10.4236/aces.2021.113014. Retrieved from [Link][4]

  • Hydrazine. (n.d.). In Wikipedia. Retrieved from [Link][14]

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  • Amelin, V. G., & Tretyakov, A. V. (2015). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. Journal of Analytical Chemistry, 70(2), 205–211. Retrieved from [Link][24]

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  • Brunner, K. W., & Young, C. W. (1965). A methylhydrazine derivative in Hodgkin's disease and other malignant neoplasms: therapeutic and toxic effects studied in 51 patients. Annals of Internal Medicine, 63(1), 69–86. doi:10.7326/0003-4819-63-1-69. Retrieved from [Link][12]

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Exploratory

safety and handling precautions for Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

An In-Depth Technical Guide to the Safe Handling of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-hydrazinyl-2-methylbenzoate d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a hydrazine derivative of growing interest in medicinal chemistry and drug discovery.[1] As with many hydrazine-containing compounds, its utility is accompanied by significant health and safety considerations. Hydrazine and its derivatives are known for a range of toxic effects, including potential carcinogenicity, and their ability to act as sensitizers.[2][3] This guide provides a comprehensive overview of the essential , compiled to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

1.1 Toxicological Profile of Hydrazine Derivatives

Hydrazine derivatives are recognized for their potential to cause a variety of adverse health effects.[2] These compounds can be absorbed through inhalation, skin contact, and ingestion.[4] The toxicity of hydrazines is linked to their metabolic activation into reactive species that can bind to cellular macromolecules, leading to cellular dysfunction.[2]

Key Toxicological Concerns:

  • Carcinogenicity: Hydrazine is classified as a potential human carcinogen.[3][5] Many hydrazine derivatives have also been shown to be carcinogenic in animal studies.[5]

  • Mutagenicity: Hydrazine derivatives have demonstrated mutagenic properties.[2]

  • Organ Toxicity: Exposure can lead to damage to the liver, kidneys, and central nervous system.[4][6]

  • Sensitization: Hydrazines can cause skin sensitization, leading to allergic reactions upon repeated exposure.[3][7]

  • Irritation and Corrosivity: Hydrazine and its solutions can be corrosive to the skin and eyes, causing severe burns.[7][8]

1.2 Physicochemical Properties

A summary of the available physicochemical properties for Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is provided in the table below.

PropertyValueSource
CAS Number 1909316-39-7[9]
Molecular Formula C9H14Cl2N2O2[9]
Molecular Weight 253.12 g/mol [9]
Appearance White / off-white powder (assumed)[10]

Engineering Controls and Personal Protective Equipment (PPE)

Given the significant hazards associated with hydrazine compounds, a multi-layered approach to exposure control is essential.

2.1 Engineering Controls

  • Ventilation: All work with Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride should be conducted in a well-ventilated area.[11][12] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.[8][13]

  • Containment: For more hazardous operations or when handling larger quantities, the use of a glove box is recommended to provide a higher level of containment.

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[10] A face shield should be worn in conjunction with goggles when there is a risk of splashes.[10]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. The specific glove material should be selected based on its resistance to aromatic hydrazine compounds. Regularly inspect gloves for any signs of degradation or perforation and change them frequently.

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

    • Protective Clothing: For procedures with a high risk of splashing, additional protective clothing, such as an apron or coveralls, may be necessary.[7]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is necessary.[5] The type of respirator will depend on the potential concentration of the airborne contaminant.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eyes Eye Protection (Goggles/Face Shield) Skin Skin Protection (Gloves, Lab Coat) Respiratory Respiratory Protection (Respirator) Researcher Researcher Researcher->Eyes Mandatory Researcher->Skin Mandatory Researcher->Respiratory As Required

Caption: Required Personal Protective Equipment for handling Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing risks.

3.1 Handling

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[10][11]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[14] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[15]

  • Grounding: For procedures that could generate static electricity, ensure that all equipment is properly grounded.[16]

  • Trial Runs: Before working with the compound for the first time, it is advisable to conduct a "dry run" of the procedure to identify any potential hazards.

3.2 Storage

  • Container: Store in a tightly sealed, properly labeled container.[8][17]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[15][16][18]

  • Incompatible Materials: Store separately from strong oxidizing agents, acids, and metals.[10][15]

  • Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[15][16]

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency.

4.1 Spills and Leaks

  • Evacuate: Immediately evacuate the affected area and restrict access.[5][12]

  • Ventilate: Ensure the area is well-ventilated.[12]

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.[12]

  • Containment: For solid spills, carefully sweep or shovel the material into a sealed container for disposal, avoiding dust generation.[10] For liquid spills, absorb with an inert material such as sand or vermiculite (do not use combustible materials like sawdust) and place in a sealed container.[5][15]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[19]

  • Waste Disposal: All contaminated materials must be disposed of as hazardous waste.[10]

4.2 First Aid Measures

  • Inhalation: Move the affected person to fresh air immediately.[3][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation).[12] Seek immediate medical attention.[3][11]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes.[12][20] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[11]

Emergency_Response cluster_exposure Exposure Event cluster_action Immediate Action Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Flush_Eyes Flush Eyes with Water Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth (Conscious) Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Fresh_Air->Medical_Attention Remove_Clothing->Medical_Attention Flush_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: First aid response workflow for exposure to Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

Disposal Considerations

All waste containing Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride must be treated as hazardous waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for chemical waste.

  • Professional Disposal: Arrange for the disposal of chemical waste through a licensed and reputable hazardous waste disposal company.[10] Do not dispose of this chemical down the drain or in regular trash.

  • Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[10]

Conclusion

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a valuable compound for research and development, but its handling demands a high level of caution and adherence to rigorous safety protocols. By understanding the inherent hazards of the hydrazine functional group and implementing the control measures outlined in this guide, researchers can work with this compound in a safe and responsible manner. A proactive approach to safety is not only a regulatory requirement but also a cornerstone of scientific integrity and professional responsibility.

References

  • Hydrazine - ECHA CHEM. (2019, April 2). Retrieved from [Link]

  • Hydrazine - Risk Management and Safety. University of Notre Dame. Retrieved from [Link]

  • Best Practices: Emergency Medical Management to Hydrazine Exposure. (2016, July 26). CORE Scholar. Retrieved from [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]

  • Hydrazine - Incident management. (2016, January 15). GOV.UK. Retrieved from [Link]

  • Material Safety Data Sheet. (2007, September).
  • Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. (Year not available). Retrieved from a review article on hydrazine toxicity.
  • Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. (Year not available). Retrieved from a review article on hydrazine toxicity.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. (Year not available). DTIC. Retrieved from a technical report on hydrazine pharmacology.
  • SAFETY DATA SHEET. (2025, December 31). Merck.
  • Hydrazine Toxicology. (2023, April 23). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • SAFETY DATA SHEET. (2024, September 7). Retrieved from a generic SDS for a flammable liquid.
  • Safety Data Sheet. JCI Chemicals.
  • "Synthesis and Characterization of Hydrazine Derivatives." (Year not available). Anusandhanvallari.
  • SAFETY DATA SHEET. (2025, November 11). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2018, December 28). Spectrum Chemical.
  • SAFETY DATA SHEET. (2011, February 10). Fisher Scientific.
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  • Safety Data Sheet. (2025, December 25). ChemScene.
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  • Safety and Handling of Hydrazine. (Year not available). DTIC. Retrieved from a technical report on hydrazine safety.
  • SAFETY DATA SHEET. (Year not available). FUJIFILM Wako Chemicals. Retrieved from a generic FUJIFILM Wako Chemicals SDS.
  • Hydrazine hydrate - SAFETY DATA SHEET. (2025, August 13).
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  • 1909316-39-7_Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride. 化源网 (ChemYuan). Retrieved from [Link]

  • SAFETY DATA SHEET. (Year not available). FUJIFILM Wako Chemicals. Retrieved from a generic FUJIFILM Wako Chemicals SDS.
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  • methyl 5-chloro-2-hydrazinylbenzoate — Chemical Substance Information. NextSDS. Retrieved from [Link]

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Foundational

Methyl 5-hydrazinyl-2-methylbenzoate Dihydrochloride: A Versatile Scaffold for Novel Therapeutic Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Key Chemical Intermediate Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Chemical Intermediate

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a chemical compound available for research purposes.[1] While specific literature detailing its direct biological activities is not extensive, its true value lies in its potential as a versatile building block in the synthesis of a wide array of novel therapeutic agents.[2] The core of its utility is the reactive hydrazine moiety, a cornerstone in medicinal chemistry for the construction of hydrazone derivatives.[3][4] Hydrazones, characterized by the azometine group (-NHN=CH-), are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects.[4][5]

This technical guide will provide a comprehensive overview of the synthetic utility of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride, detailed experimental protocols for the synthesis of its derivatives, and an in-depth exploration of the potential therapeutic applications of the resulting compounds, grounded in the extensive body of scientific literature on related hydrazone structures.

Chemical Properties of Methyl 5-hydrazinyl-2-methylbenzoate Dihydrochloride

PropertyValueReference
CAS Number 1909316-39-7[1]
Molecular Formula C₉H₁₄Cl₂N₂O₂[1]
Molecular Weight 253.12 g/mol [1]
Form Dihydrochloride salt[1]

Part 1: Synthetic Utility and Experimental Protocols

The primary application of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride in a research setting is as a precursor for the synthesis of a diverse library of hydrazone derivatives. The hydrazine group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone products.[6][7] This straightforward synthetic route allows for extensive structural modifications, enabling the exploration of structure-activity relationships (SAR).[8]

General Synthetic Workflow: From Hydrazine to Hydrazone

The synthesis of novel hydrazones from Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a well-established chemical transformation. The dihydrochloride salt is typically neutralized in situ or in a prior step to liberate the free hydrazine, which then reacts with a variety of carbonyl compounds.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Start Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride Reaction_Step Condensation Reaction (e.g., in Ethanol, reflux) Start->Reaction_Step Reacts with Aldehyde Aldehyde or Ketone (R-CHO or R-CO-R') Aldehyde->Reaction_Step Product Novel Hydrazone Derivative Reaction_Step->Product Yields

Caption: General workflow for the synthesis of hydrazone derivatives.

Detailed Experimental Protocol: Synthesis of a Benzoylhydrazone Derivative

This protocol provides a general method for the condensation of an aryl hydrazine with an aromatic aldehyde to yield a benzoylhydrazone.[7][8]

Materials:

  • Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

  • Substituted aromatic aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve an equimolar amount of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride and the chosen aromatic aldehyde in a suitable volume of ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture with stirring for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure hydrazone derivative.

  • Characterization: The structure of the synthesized compound should be confirmed using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Potential Therapeutic Applications of Derivatives

The true therapeutic potential of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is realized through its conversion into a diverse array of hydrazone derivatives. The literature is rich with examples of benzoylhydrazones exhibiting significant biological activities.[3][6][9]

Antimicrobial Activity

Hydrazone derivatives have been extensively investigated for their antibacterial and antifungal properties.[10][11][12] The presence of the azometine linkage is crucial for their antimicrobial action. Derivatives of Methyl 5-hydrazinyl-2-methylbenzoate could be screened against a panel of pathogenic bacteria and fungi.

Table 1: Examples of Antimicrobial Activity of Hydrazone Derivatives

Compound ClassTest OrganismActivity (MIC)Reference
Benzothiazole-hydrazonesBacillus subtilisModerate activity[11]
Benzothiazole-hydrazonesEscherichia coliModerate activity[11]
Substituted N'-benzoylhydrazonesGram-positive bacteriaSignificant activity[8]
Pyrazoline and Hydrazone DerivativesStaphylococcus aureus64 µg/mL[12]
Anticancer Activity

A significant area of research for hydrazone derivatives is in oncology. Many benzoylhydrazones have demonstrated potent cytotoxic activity against various human cancer cell lines.[13][14][15][16] The proposed mechanisms often involve the induction of apoptosis.

Table 2: Anticancer Activity of Benzoylhydrazone Derivatives

Derivative ClassCancer Cell LineActivity (IC₅₀)Reference
Benzothiazole-hydrazonePancreatic adenocarcinoma (CAPAN-1)0.6 µM[13]
Benzothiazole-hydrazoneNon-small cell lung cancer (NCI-H460)0.9 µM[13]
Benzothiazole acylhydrazonesHuman lung adenocarcinoma (A549)0.03 mM[14]
Benzothiazole acylhydrazonesRat brain glioma (C6)0.03 mM[14]
Quinoline hydrazideNeuroblastoma (Kelly)Micromolar potency[17]

Hypothesized Anticancer Signaling Pathway

The anticancer effects of many hydrazone derivatives are believed to be mediated through the induction of apoptosis. This can occur through various signaling cascades, including the activation of caspases and modulation of the Bcl-2 family of proteins.

Anticancer Signaling Pathway Hydrazone Hydrazone Derivative Cell Cancer Cell Hydrazone->Cell Targets ROS Increased ROS Production Cell->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Leads to Caspase Caspase Activation Mitochondria->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Hypothesized apoptotic pathway induced by hydrazone derivatives.

Anti-inflammatory and Analgesic Activity

Hydrazone derivatives have also shown significant promise as anti-inflammatory and analgesic agents.[4][5][18][19][20] Their mechanisms of action are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[19]

Table 3: Anti-inflammatory and Analgesic Potential of Hydrazone Derivatives

Compound ClassBiological ActivityModelReference
N-phenylpyrazolyl-N-glycinyl-hydrazonesAnti-inflammatoryIn vivo models[18]
Hydrazone derivatives of piroxicamAnti-inflammatory & AntinociceptiveIn vivo models[19]
Nicotinic acid hydrazide derivativesAnti-inflammatoryCarrageenan-induced rat paw edema[4]
Various hydrazone derivativesAnalgesicAcetic acid-induced writhing test[5]

Conclusion

While Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride may not be a therapeutic agent in its own right, its true value is in its role as a versatile and powerful synthetic intermediate. The straightforward and efficient synthesis of a vast library of hydrazone derivatives from this starting material opens up numerous avenues for drug discovery and development. The extensive body of research on the diverse pharmacological activities of hydrazones provides a strong rationale for exploring the potential of novel derivatives of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride in the quest for new and effective treatments for a wide range of human diseases.

References

  • Synthesis and Antiproliferative Activity of New Hydrazone-Bridged Benzothiazole Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (2023). ResearchGate. [Link]

  • Guan, L. P., et al. (2011). Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. African Journal of Pharmacy and Pharmacology, 5(9), 1183-1191. [Link]

  • Kucuk, M., et al. (2021). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. Journal of Biochemical and Molecular Toxicology, 35(10), e22872. [Link]

  • Yurttas, L., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1033. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Benzoyl Hydrazone Derivative as Potential Multitarget Antidiabetic Agent. (2025). Asian Publication Corporation. [Link]

  • Yüksek, H., et al. (2017). Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. DergiPark. [Link]

  • de Oliveira, R. S., et al. (2020). Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. PLoS ONE, 15(1), e0227688. [Link]

  • Yurttas, L., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1033. [Link]

  • Singh, A., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 269-274. [Link]

  • Design, Synthesis, Structure and Anticancer of Some Hydrazide – Hydrazones Containing Benzothiazole. (2024). Vietnam Journal of Chemistry. [Link]

  • Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2020). ResearchGate. [Link]

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (2015). Hindawi. [Link]

  • Green Synthesis of New Hydrazone Derivatives. (2022). MINAR International Journal of Applied Sciences and Technology. [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2025). MDPI. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2019). Journal of Pharmaceutical Analysis. [Link]

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). OMICS International. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2018). Royal Society of Chemistry. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]

  • Analgesic and anti-inflammatory potential of hydrazones. (2013). Journal of Current Pharmaceutical Research. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel hydrazone derivatives of anacardic acid. (2014). Der Pharma Chemica. [Link]

  • Product Class 34: Arylhydrazines. (n.d.). Science of Synthesis. [Link]

  • Process for the preparation of aryl hydrazone and aryl hydrazine. (2001).
  • Wang, L., et al. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 4(12), 6125-6136. [Link]

  • Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride. (2025). Chemsrc. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Indole-6-carboxylates via Fischer Indolization

Introduction: The Strategic Importance of Indole-6-carboxylates in Drug Discovery The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2] Speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Indole-6-carboxylates in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2] Specifically, indole-6-carboxylic acid esters are pivotal intermediates in the synthesis of innovative therapeutics, including potent antivirals, selective receptor modulators, and novel anti-cancer agents. The reaction of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride with various ketones provides a direct and versatile route to this valuable scaffold through the classic Fischer indole synthesis.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for the reaction of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride with ketones. It delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and provides insights into troubleshooting and purification of the final indole products.

Reaction Overview: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.[4] The overall transformation involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, which proceeds through a hydrazone intermediate.[5]

cluster_0 A Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride C Indole-6-carboxylate Product D Acid Catalyst Heat A->D B Ketone (R1-CO-R2) B->D D->C caption Overall Reaction Scheme G cluster_0 Hydrazone Formation cluster_1 Rearrangement cluster_2 Cyclization & Aromatization Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone Ketone Ketone Ketone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Diimine->Cyclized_Intermediate Cyclization Indole Indole Product Cyclized_Intermediate->Indole Elimination of NH3 & Aromatization

Caption: Mechanistic pathway of the Fischer indole synthesis.

Experimental Protocol: Synthesis of Methyl 2,3,7-trimethyl-1H-indole-6-carboxylate

This protocol details the synthesis of a representative indole-6-carboxylate from Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride and butan-2-one.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Methyl 5-hydrazinyl-2-methylbenzoate dihydrochlorideN/A255.121.0 g (3.92 mmol)
Butan-2-one (Methyl Ethyl Ketone)78-93-372.110.34 g (4.70 mmol)
Polyphosphoric Acid (PPA)8017-16-1N/A~10 g
Ethyl Acetate141-78-688.11As needed
Saturated Sodium Bicarbonate SolutionN/AN/AAs needed
BrineN/AN/AAs needed
Anhydrous Sodium Sulfate7757-82-6142.04As needed
Silica Gel (for column chromatography)7631-86-9N/AAs needed
Hexanes110-54-386.18As needed

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (1.0 g, 3.92 mmol).

    • Add polyphosphoric acid (~10 g) to the flask. The PPA should be viscous but stirrable. Gentle heating may be applied to aid in stirring.

    • Begin stirring the mixture.

  • Addition of Ketone:

    • Slowly add butan-2-one (0.34 g, 4.70 mmol, 1.2 equivalents) to the stirring mixture at room temperature.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C using an oil bath.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot of the reaction mixture with a glass pipette and quench it in a vial containing ethyl acetate and saturated sodium bicarbonate solution. Spot the organic layer on a TLC plate. A suitable eluent system is typically a mixture of hexanes and ethyl acetate (e.g., 4:1). Visualize the spots under UV light (254 nm). [6]The starting hydrazine is often highly polar, while the product indole will have a higher Rf value.

  • Work-up:

    • Once the reaction is complete (typically 2-4 hours, as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing ice-water (~100 mL) with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO2 gas.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. [6] * A gradient elution system of hexanes and ethyl acetate is recommended, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity.

    • Collect the fractions containing the desired product (as determined by TLC) and concentrate them to yield the pure Methyl 2,3,7-trimethyl-1H-indole-6-carboxylate.

Causality in Experimental Choices

  • Choice of Acid Catalyst: Polyphosphoric acid (PPA) is a common and effective catalyst for the Fischer indole synthesis. [7][8]It serves as both the acid catalyst and the solvent, and its dehydrating properties can help to drive the initial hydrazone formation. Other acids such as sulfuric acid, hydrochloric acid, or Lewis acids like zinc chloride can also be used, and the choice may influence the reaction rate and selectivity. [3]* Stoichiometry: A slight excess of the ketone is used to ensure complete consumption of the limiting hydrazine starting material.

  • Temperature: The reaction is heated to provide the necessary activation energy for the-[7][7]sigmatropic rearrangement and subsequent cyclization steps. The optimal temperature may vary depending on the specific ketone used.

  • Work-up Procedure: The quenching of the reaction in ice-water is a critical step to dilute the PPA and facilitate product extraction. Neutralization with sodium bicarbonate is necessary to remove any residual acid before extraction.

  • Purification: Column chromatography is a standard and effective method for purifying indole derivatives, which can sometimes be prone to degradation on acidic silica gel. [6]If the product is found to be sensitive, deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial. [6]

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or No Product Formation Insufficient heating; Inactive catalyst; Decomposition of starting material.Ensure the reaction temperature is maintained. Use fresh PPA. Consider a lower reaction temperature if decomposition is suspected. Try a different acid catalyst such as Eaton's reagent or a Lewis acid. [7]
Formation of Multiple Products Use of an unsymmetrical ketone leading to regioisomers; Side reactions.The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones can be influenced by the acid catalyst and its concentration. [8]Experiment with different acid catalysts to optimize for the desired isomer. Purification by column chromatography should allow for the separation of isomers.
Streaking of Product on TLC Plate The indole nitrogen can interact with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the TLC eluent to suppress this interaction and obtain sharper spots. [6]
Difficulty in Purifying the Product Product is unstable on silica gel; Co-eluting impurities.Perform a 2D TLC to check for compound stability on silica gel. [6]If unstable, consider using a different stationary phase like alumina or deactivating the silica gel. Recrystallization is another effective purification method for solid indole derivatives. [9][10][11]

Conclusion

The Fischer indole synthesis remains a powerful tool in the arsenal of the medicinal chemist. The protocol outlined herein for the reaction of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride with ketones provides a reliable and adaptable method for the synthesis of valuable indole-6-carboxylate derivatives. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can effectively troubleshoot and optimize this reaction to accelerate their drug discovery efforts.

References

  • Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. (1969). Journal of the Chemical Society B: Physical Organic, 446. doi:10.1039/J29690000446
  • Fischer indole synthesis: significance of choice of acid catalyst. (2020, September 19). Chemistry Stack Exchange. Retrieved from [Link]

  • Fischer indole synthesis. (2023, November 11). In Wikipedia. Retrieved from [Link]

  • Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acids and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659.
  • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation - OrgoSolver. (n.d.). Retrieved from [Link]

  • Hydrazone: Formation, Structure, and Reactions - Chemistry Learner. (2025, September 12). Retrieved from [Link]

  • Metal-Free Synthesis of Indoles from Arylhydrazines and Nitroalkenes at Room Temperature. (2017). ChemistrySelect, 2(28), 8889-8893. doi:10.1002/slct.201701964
  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. (1975). Biochimica et Biophysica Acta (BBA) - Enzymology, 403(2), 425-431.
  • US5085991A - Process of preparing purified aqueous indole solution - Google Patents. (n.d.).
  • Hydrazone. (2023, August 28). In Wikipedia. Retrieved from [Link]

  • How is the hydrazone formed in the Wolff-Kishner reduction? (2021, April 15). Chemistry Stack Exchange. Retrieved from [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. (2025). Asian Journal of Organic Chemistry, e202400682.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025, October 10). ResearchGate. Retrieved from [Link]

  • [Named Reaction #5]: Fischer Indole Synthesis. (2017, February 21). Reddit. Retrieved from [Link]

  • Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation. (2019, October 13). ResearchGate. Retrieved from [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). Molecules, 15(4), 2535-2545. doi:10.3390/molecules15042535

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Application

Application Note: Utilizing Methyl 5-hydrazinyl-2-methylbenzoate Dihydrochloride in the Synthesis and Evaluation of Pyrazole-Based Kinase Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals. Executive Summary The development of targeted small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals.

Executive Summary

The development of targeted small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can reliably anchor into the ATP-binding pocket (hinge region) of target kinases. Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 1909316-39-7) [1] has emerged as a highly versatile pharmacophore building block in combinatorial chemistry. This application note details the causality-driven workflow for utilizing this hydrazine derivative to synthesize novel pyrazole-based kinase inhibitors, followed by their biochemical evaluation using the universal ADP-Glo™ Kinase Assay[2].

Scientific Rationale: The Pharmacophore Advantage

The selection of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride as a starting material is driven by specific mechanistic advantages:

  • The Hydrazine Moiety (Nucleophilic Core): Hydrazines act as bis-nucleophiles that readily condense with 1,3-dicarbonyl compounds to form pyrazole rings. The pyrazole heterocycle is a well-documented hinge-binding motif that mimics the adenine ring of ATP, allowing the molecule to competitively block the highly conserved ATP-binding pocket of kinases ()[3].

  • The Ortho-Methylbenzoate Handle (Conformational Locking): The ester group provides a synthetic handle for late-stage diversification (e.g., conversion to amides) to probe the solvent-exposed regions of the kinase. Crucially, the methyl group positioned ortho to the ester sterically restricts the rotation of the benzoate ring. This conformational locking reduces the entropic penalty upon target binding, significantly enhancing kinase selectivity.

  • The Dihydrochloride Salt (Stability): Free aryl hydrazines are highly susceptible to oxidation and degradation. The dihydrochloride salt ensures long-term shelf stability and consistent reaction stoichiometry, requiring only in situ neutralization with a non-nucleophilic base during synthesis.

Workflow A Methyl 5-hydrazinyl-2- methylbenzoate (CAS: 1909316-39-7) B 1,3-Dicarbonyl Condensation A->B + Diketone + Base (DIPEA) C Pyrazole Core Formation B->C Cyclization (Reflux) D Ester Hydrolysis & Amide Diversification C->D 1. LiOH 2. EDC/HOBt, R-NH2 E Targeted Pyrazole Inhibitor Library D->E SAR Expansion F ADP-Glo™ Kinase Assay Screening E->F High-Throughput Profiling

Workflow: Synthesis of pyrazole-based kinase inhibitors and ADP-Glo high-throughput screening.

Experimental Protocol A: Synthesis of the Pyrazole Inhibitor Library

To generate a library of kinase inhibitors, the hydrazine scaffold is cyclized and subsequently diversified. This protocol is designed to be a self-validating system, ensuring high-purity intermediates before biological screening.

Step 1: Pyrazole Core Formation

  • Suspend Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (1.0 eq) in anhydrous ethanol (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise at 0°C. Causality: The stoichiometric excess of DIPEA neutralizes the dihydrochloride salt, liberating the free hydrazine in situ while preventing unwanted side reactions associated with stronger bases.

  • Add the selected 1,3-diketone (1.1 eq) and reflux the mixture for 4–6 hours under an inert N₂ atmosphere.

  • Concentrate the solvent in vacuo and purify the resulting methyl 4-(1H-pyrazol-1-yl)-3-methylbenzoate intermediate via flash chromatography (Hexanes/EtOAc).

Step 2: Saponification and Amide Coupling

  • Dissolve the intermediate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours to hydrolyze the ester.

  • Acidify with 1M HCl to pH 3 to precipitate the free carboxylic acid. Filter and dry.

  • For library diversification, dissolve the acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Add various primary or secondary amines (R-NH₂, 1.2 eq) to explore Structure-Activity Relationships (SAR). Stir for 8 hours, then purify via preparative HPLC.

Experimental Protocol B: High-Throughput Kinase Inhibition Assay

To evaluate the synthesized pyrazole library, we utilize the ADP-Glo™ Kinase Assay ()[2][4].

Causality of Assay Choice: Unlike traditional assays that require radioactive ³²P-ATP or specific phospho-antibodies, ADP-Glo universally measures the depletion of ATP by quantifying the generated ADP[5][6]. This allows the entire pyrazole library to be profiled against multiple distinct kinases (e.g., JAK2, Aurora A, EGFR) using a single, homogeneous 384-well plate format[4][6].

Step-by-Step 384-Well Plate Protocol:

  • Kinase Reaction: In a white 384-well plate, combine 1 µL of the synthesized pyrazole inhibitor (serial dilutions in DMSO, final DMSO <1%), 2 µL of the target Kinase/Substrate mix, and 2 µL of ultra-pure ATP. Incubate at room temperature for 60 minutes.

    • Self-Validation Control: Always include a "No Enzyme" control (baseline ADP) and a "Reference Inhibitor" control (e.g., Staurosporine) to validate assay dynamic range.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.

    • Causality: This step halts the kinase reaction and actively depletes all unconsumed ATP[2]. If this step is rushed, residual ATP will cause a massive false-positive background signal in the final step.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30–60 minutes.

    • Causality: This reagent converts the kinase-generated ADP back into ATP, which is simultaneously utilized by a luciferase/luciferin reaction to produce light[2].

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5 seconds/well). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Pathway Ligand Cytokine / Growth Factor Receptor Transmembrane Receptor (e.g., Cytokine Receptor) Ligand->Receptor Binds Kinase Target Kinase (e.g., JAK2) ATP-Binding Pocket Receptor->Kinase Activates Substrate Downstream Effector (e.g., STAT Phosphorylation) Kinase->Substrate Phosphorylates (ATP -> ADP) Response Gene Transcription & Cellular Proliferation Substrate->Response Translocates to Nucleus Inhibitor Synthesized Pyrazole Inhibitor (Competes with ATP) Inhibitor->Kinase Binds Hinge Region Blocks ATP

Mechanism: Pyrazole inhibitors competitively block ATP in the kinase hinge region, halting signaling.

Data Presentation: Structure-Activity Relationship (SAR) Analysis

By maintaining the core synthesized from Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride and varying the amide R-group, researchers can tune the selectivity profile of the inhibitors across different kinase families. Below is a representative SAR data summary demonstrating target divergence.

Compound IDAmide R-Group Substitution (Solvent-Exposed Region)JAK2 IC₅₀ (nM)Aurora A IC₅₀ (nM)EGFR IC₅₀ (nM)
Pyr-001 -CH₃ (Methyl)4501,200>10,000
Pyr-002 -Cyclopropyl1258505,500
Pyr-003 -Phenyl451101,200
Pyr-004 -4-Fluorophenyl12 340800
Pyr-005 -2-Morpholinoethyl8515 450
Control Staurosporine (Pan-Kinase Inhibitor)2.51.83.1

Data Interpretation: The introduction of a bulky, electron-withdrawing 4-fluorophenyl group (Pyr-004) significantly enhances JAK2 selectivity by occupying a deep hydrophobic sub-pocket. Conversely, substituting a solubilizing morpholino group (Pyr-005) shifts the selectivity profile toward Aurora A kinase, demonstrating the versatility of the methylbenzoate scaffold in drug design.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules (MDPI), 2022, 27(1), 330. URL:[Link]

Sources

Method

Application Note: Engineering pH-Sensitive Bioconjugates using Methyl 5-hydrazinyl-2-methylbenzoate Dihydrochloride

Introduction & Mechanistic Rationale The development of smart, stimuli-responsive bioconjugates requires linkers capable of remaining stable in systemic circulation while rapidly releasing their payload upon reaching the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of smart, stimuli-responsive bioconjugates requires linkers capable of remaining stable in systemic circulation while rapidly releasing their payload upon reaching the target cellular microenvironment. Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 1909316-39-7) is a highly versatile, heterobifunctional building block specifically engineered for this purpose.

This guide details the mechanistic rationale and step-by-step protocols for utilizing this molecule to construct pH-sensitive Antibody-Drug Conjugates (ADCs). The linker's architecture is built on three functional pillars:

  • The Aryl Hydrazine Handle: Aliphatic hydrazones are often too labile for in vivo applications, leading to premature payload leakage in the bloodstream. The aryl hydrazine of this linker benefits from electron delocalization across the aromatic ring. This yields a hydrazone bond that is highly stable at physiological pH (7.4) but undergoes rapid hydrolysis at lysosomal pH (4.5–5.0) ()[1].

  • The 2-Methyl Steric Shield: The methyl group situated at the ortho position relative to the ester/amide bond provides critical steric hindrance. This shielding protects the adjacent amide backbone from premature enzymatic degradation by serum proteases, enhancing the circulation half-life of the bioconjugate.

  • The Methyl Ester Anchor: The ester serves as a protected precursor. Upon controlled saponification, it yields a reactive carboxylic acid that can be coupled to a maleimide-PEG spacer, providing the necessary thiol-reactive handle for monoclonal antibody (mAb) conjugation ()[2].

Cleavage_Mechanism Blood Systemic Circulation (pH 7.4) Hydrazone Stable Endo Endocytosis (pH 6.0) Internalization Blood->Endo Target Receptor Binding Lyso Lysosome (pH 4.5) Acidic Environment Endo->Lyso Endosomal Maturation Cleavage Hydrazone Hydrolysis (Bond Cleavage) Lyso->Cleavage Acidic Catalysis Release Free Payload Release (Cytotoxic Effect) Cleavage->Release Payload Escapes to Cytosol

Caption: Intracellular trafficking and pH-dependent payload release mechanism of the hydrazone linker.

Physicochemical Properties & Reaction Parameters

To design a self-validating experimental system, it is crucial to understand the physical constraints and optimal reaction parameters of the linker.

Table 1: Physicochemical Properties

ParameterSpecification
Chemical Name Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride
CAS Number 1909316-39-7
Molecular Formula C9H12N2O2 · 2HCl
Molecular Weight 253.12 g/mol
Solubility Soluble in DMSO, DMF, and Water (due to HCl salt)
Storage Conditions -20°C, desiccated, protect from light

Table 2: Critical Reaction Parameters for Hydrazone Bioconjugation

Reaction StepOptimal pHBuffer SystemKey Additives / Catalysts
Saponification > 12.0LiOH in THF/H2ONone (Strict stoichiometric control)
Hydrazone Formation 5.5100 mM Sodium Acetate10 mM Aniline (Nucleophilic Catalyst)
mAb Conjugation 7.21x PBS + 1 mM EDTATCEP (Disulfide Reductant)

Experimental Workflows: A Self-Validating System

To ensure reproducibility, the conjugation strategy is divided into three distinct phases. Each phase includes an analytical checkpoint to validate the chemical transformation before proceeding to the next step.

Bioconjugation_Workflow A 1. Linker Activation (Saponification) B 2. Spacer Coupling (Maleimide-PEG-NH2) A->B LiOH, then HATU / DIPEA C 3. Payload Attachment (Hydrazone Formation) B->C Ketone-Payload pH 5.5, Aniline D 4. mAb Conjugation (Thiol Alkylation) C->D Reduced mAb pH 7.2, TCEP E Purified ADC (Active Conjugate) D->E SEC Purification

Caption: Step-by-step bioconjugation workflow from linker activation to final ADC assembly.

Step-by-Step Protocols

Protocol A: Linker Activation and Spacer Attachment

Objective: Convert the methyl ester to a maleimide-terminated spacer for downstream antibody conjugation.

  • Saponification: Dissolve 100 mg of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride in 2 mL of THF:H2O (1:1 v/v). Add 2.5 equivalents of LiOH. Stir at room temperature for 2 hours.

    • Causality: LiOH is preferred over NaOH to prevent harsh degradation of the hydrazine moiety. The reaction must be neutralized to pH 7.0 immediately after completion using 1M HCl.

  • Lyophilization: Freeze-dry the neutralized solution to obtain 5-hydrazinyl-2-methylbenzoic acid.

  • Amide Coupling: Dissolve the free acid (1 eq) and Maleimide-PEG4-Amine (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 4 hours at room temperature under nitrogen.

    • Causality: HATU is chosen over standard EDC/NHS chemistry due to its superior efficiency in coupling sterically hindered ortho-methyl benzoic acids.

  • Validation Checkpoint: Analyze via LC-MS. Look for the mass shift corresponding to the loss of water and the addition of the PEG spacer. Purify the Maleimide-PEG-Hydrazine linker via preparative RP-HPLC.

Protocol B: Payload Attachment (Hydrazone Formation)

Objective: Attach a ketone-bearing payload (e.g., a doxorubicin derivative) to the hydrazine linker.

  • Preparation: Dissolve the purified Maleimide-PEG-Hydrazine linker (1 eq) and the ketone-payload (1.2 eq) in anhydrous DMSO to a final concentration of 10 mM.

  • Buffer Addition: Dilute the mixture 1:1 with 100 mM Sodium Acetate buffer (pH 5.5).

  • Catalysis: Add Aniline to a final concentration of 10 mM. Incubate at 37°C for 4 hours.

    • Causality: The reaction is strictly buffered at pH 5.5. This pH optimally protonates the ketone oxygen, increasing its electrophilicity, without fully protonating the hydrazine nucleophile. Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that undergoes rapid transimination with the hydrazine, reducing reaction time from 48 hours to 4 hours ()[3].

  • Validation Checkpoint: Monitor the disappearance of the free payload via analytical RP-HPLC (UV absorbance at the payload's specific wavelength).

Protocol C: Antibody Conjugation via Thiol-Maleimide Alkylation

Objective: Conjugate the linker-payload complex to the targeting monoclonal antibody.

  • Antibody Reduction: Dilute the mAb to 5 mg/mL in Conjugation Buffer (1x PBS, 1 mM EDTA, pH 7.2). Add 2.5 equivalents of TCEP per mAb. Incubate for 90 minutes at 37°C.

    • Causality: TCEP is utilized for the partial reduction of the antibody's interchain disulfides. Unlike DTT or BME, TCEP does not contain thiols and therefore does not compete with the antibody for the maleimide linker. This allows the conjugation to proceed in a single pot without an intermediate desalting step ()[2].

  • Conjugation: Cool the reduced mAb to 4°C. Add 8 equivalents of the Maleimide-Linker-Payload complex (from Protocol B) dropwise. Incubate for 2 hours at room temperature.

    • Causality: The pH is strictly maintained at 7.2. At pH > 7.5, maleimides can cross-react with primary amines (lysines) and undergo rapid ring hydrolysis, destroying thiol selectivity.

  • Quenching & Purification: Quench unreacted maleimides by adding an excess of N-acetylcysteine. Purify the final ADC using Size Exclusion Chromatography (SEC) or a PD-10 desalting column to remove free small molecules.

  • Validation Checkpoint: Perform Hydrophobic Interaction Chromatography (HIC) or intact SEC-MS to calculate the Drug-to-Antibody Ratio (DAR).

Analytical Validation: pH-Dependent Release Assay

To validate the stimuli-responsive nature of the synthesized ADC, an in vitro payload release assay is mandatory to prove the self-immolating logic of the hydrazone bond.

  • Aliquot the purified ADC into two separate buffers:

    • Condition A: 1x PBS (pH 7.4) – Simulating systemic circulation.

    • Condition B: 100 mM Sodium Acetate (pH 4.5) – Simulating lysosomal conditions.

  • Incubate both samples at 37°C for 24 hours.

  • Precipitate the antibody using cold acetonitrile (1:3 v/v) and centrifuge at 15,000 x g for 10 minutes.

  • Analyze the supernatant via RP-HPLC. A successful construct will show <5% free payload in Condition A, and >85% free payload in Condition B, validating the pH-sensitive release mechanism.

References

  • Title: Cure of xenografted human carcinomas by BR96-doxorubicin immunoconjugates Source: Science URL: [Link]

  • Title: Evaluation in vitro of adriamycin immunoconjugates synthesized using an acid-sensitive hydrazone linker Source: Cancer Research URL: [Link]

  • Title: Bioconjugate Techniques (3rd Edition) Source: ScienceDirect / Academic Press URL: [Link]

Sources

Application

Application Notes and Protocols for the Purification of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

Introduction Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of complex heterocyclic structures. The purity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of complex heterocyclic structures. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, complicate product isolation, and compromise the biological activity of the final compounds. This guide provides a comprehensive, step-by-step protocol for the purification of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride, with a strong emphasis on the underlying chemical principles, safety considerations, and methods for purity verification.

The dihydrochloride salt form of this aryl hydrazine enhances its stability and handling properties compared to the free base, which is prone to aerial oxidation. However, the crude product from synthesis can contain various impurities, including unreacted starting materials, by-products from the reduction of a corresponding diazonium salt, and residual solvents. The purification strategy outlined herein focuses on recrystallization, a robust and scalable technique for the removal of such impurities.

Pre-Purification Considerations and Safety

Chemical Properties:

PropertyValueSource
CAS Number 1909316-39-7[1][2]
Molecular Formula C₉H₁₄Cl₂N₂O₂[1]
Molecular Weight 253.12 g/mol [1]

Safety Precautions:

Hydrazine derivatives are classified as hazardous materials and require strict safety protocols. They are often toxic and can be corrosive. Therefore, all handling and purification steps must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Purification Workflow Overview

The purification of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is primarily achieved through recrystallization. This process leverages the difference in solubility of the desired product and its impurities in a chosen solvent or solvent system at different temperatures.

Purification_Workflow Crude_Product Crude Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride Dissolution Dissolution in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling and Crystallization Hot_Filtration->Crystallization Isolation Isolation by Vacuum Filtration Crystallization->Isolation Drying Drying Under Vacuum Isolation->Drying Pure_Product Pure Product Drying->Pure_Product Purity_Analysis Purity Analysis (HPLC, NMR) Pure_Product->Purity_Analysis

Caption: General workflow for the purification of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

Experimental Protocol: Recrystallization

The choice of solvent is critical for a successful recrystallization. For aryl hydrazine hydrochlorides, polar protic solvents such as ethanol, methanol, or water are often effective.[3] A preliminary solvent screen is recommended to identify the optimal solvent or solvent system.

Materials and Equipment:

  • Crude Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

  • Anhydrous Ethanol (or Methanol)

  • Deionized Water (if a co-solvent is needed)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Reflux condenser

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula and weighing balance

  • Glass stirring rod

Step-by-Step Protocol:

  • Solvent Selection (Single-Solvent System):

    • Place a small amount of the crude product (approx. 50-100 mg) in a test tube.

    • Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble.

    • Heat the mixture gently. The compound should dissolve completely.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Dissolution:

    • Place the bulk of the crude Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the selected recrystallization solvent (e.g., ethanol).

    • Heat the mixture to a gentle boil with stirring. Add more solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent as this will reduce the recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, a hot filtration is necessary.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel.

    • Place a fluted filter paper in the funnel and quickly filter the hot solution into the pre-heated flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for a few minutes to air-dry.

    • Transfer the crystals to a watch glass or a pre-weighed vial and dry them thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Two-Solvent Recrystallization:

If a single solvent is not ideal, a two-solvent system can be employed.[4] In this case, one solvent should readily dissolve the compound at high temperatures (the "good" solvent), while the other should be a poor solvent in which the compound is insoluble (the "bad" solvent). The two solvents must be miscible. For this compound, a potential system could be ethanol (good solvent) and diethyl ether or hexanes (bad solvent).

Purity Assessment

The purity of the recrystallized product should be verified using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is a reliable technique for assessing the purity of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

Suggested HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 95% A, ramp to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This method should be validated for linearity, precision, and accuracy.[5] The purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the purified product and detect the presence of any proton- or carbon-containing impurities. The spectra should be compared to a reference standard or theoretical values. For similar benzoate structures, characteristic peaks for the aromatic protons, the methyl ester protons, and the methyl group on the benzene ring are expected.[6][7]

Troubleshooting

IssuePotential CauseSolution
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Use a lower boiling point solvent. Add a small seed crystal. Scratch the inside of the flask with a glass rod at the meniscus.
No crystal formation upon cooling Too much solvent was used.Evaporate some of the solvent to concentrate the solution and attempt to recrystallize again.
Low recovery yield Too much solvent was added. The product has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure adequate cooling time in the ice bath. Ensure the filtration apparatus is pre-heated for hot filtration.
Colored impurities in the final product The impurity co-crystallizes with the product.Consider using a different recrystallization solvent or a two-solvent system. A small amount of activated charcoal can sometimes be used to remove colored impurities, but a preliminary test is advised as it can also adsorb the product.

Conclusion

The purification of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride by recrystallization is a straightforward and effective method for obtaining high-purity material suitable for research and development. Adherence to the detailed protocol and, most importantly, the safety precautions outlined in this guide will ensure a successful and safe purification process. The final purity of the product should always be confirmed by appropriate analytical techniques such as HPLC and NMR.

References

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

  • Recrystallization 2. University of Colorado Boulder. Available at: [Link].

  • Wang, L., et al. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances. Available at: [Link].

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link].

  • An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines. Open Research@CSIR-NIScPR. Available at: [Link].

  • Athraa, J. H., et al. Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Annals of Tropical Medicine & Public Health. 2020. Available at: [Link].

  • John, S., et al. A review on synthesis and characterization of impurities in API’s. World Journal of Pharmaceutical Research. 2022. Available at: [Link].

  • Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. CORE. Available at: [Link].

  • United States Patent Office. Patent No. 3,324,119. Google Patents.
  • Sati, B., et al. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. 2013. Available at: [Link].

  • Solved NMR spectra of methyl benzoate and methyl. Chegg.com. Available at: [Link].

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Available at: [Link].

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

  • United States Patent 10,471,216. Google Patents.
  • Patent File Wrapper - Application Data. USPTO. Available at: [Link].

  • Official Journal 01012016 Part II PDF. Scribd. Available at: [Link].

  • Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.
  • ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... ResearchGate. Available at: [Link].

  • Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. Journal of Applied Pharmaceutical Science. Available at: [Link].

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.
  • A STABILITY INDICATING VALIDATED RP- HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF METRONIDAZOLE BENZOATE AND DILOXANIDE FUROAT. International Journal of Novel Research and Development. Available at: [Link].

  • Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery and Therapeutics. 2018. Available at: [Link].

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Method

Application Note: Synthesis of Hydrazones from Methyl 5-hydrazinyl-2-methylbenzoate Dihydrochloride and Aldehydes

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 1909316-39-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 1909316-39-7).

Introduction and Mechanistic Insights

Arylhydrazones are highly versatile intermediates in organic synthesis, serving as foundational building blocks for the synthesis of indoles (via the Fischer Indole Synthesis), pyrazoles, indazoles, and various active pharmaceutical ingredients (APIs)[1]. The compound Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a specialized, commercially available arylhydrazine derivative[2]. Because free arylhydrazines are prone to rapid air oxidation (forming diazenes and subsequent radicals)[3], this reagent is supplied and stored as a stable dihydrochloride salt.

The Causality of Experimental Choices

To successfully form a hydrazone from a dihydrochloride salt, the reaction environment must be carefully engineered:

  • Base Selection (The Buffering Effect): The dihydrochloride salt must be neutralized to liberate the nucleophilic free hydrazine. However, highly basic conditions can lead to side reactions, such as the hydrolysis of the methyl ester on the benzoate moiety, or base-catalyzed aldol condensations of the aldehyde. Therefore, a mild base like Sodium Acetate (NaOAc) [4] or Triethylamine (Et₃N)[5] is utilized. NaOAc in ethanol creates an ideal buffered environment (pH ~5-6) that facilitates the reaction without degrading the ester.

  • Solvent Dynamics: Ethanol (EtOH) is the solvent of choice[6]. It readily dissolves the aldehyde and the neutralized hydrazine. Crucially, as the hydrazone forms, its decreased polarity compared to the starting materials often causes it to precipitate out of the ethanolic solution. This precipitation drives the reaction equilibrium forward (Le Chatelier's Principle) and provides a self-validating visual cue of reaction progress[7].

  • Dehydration Kinetics: The condensation proceeds via a tetrahedral carbinolamine intermediate. The slightly acidic buffered environment provided by the acetic acid/sodium acetate mixture accelerates the protonation of the hydroxyl group, facilitating the elimination of water to yield the final C=N double bond.

Mechanism Salt Arylhydrazine Dihydrochloride (Stable) Neutral Free Arylhydrazine (Nucleophile) Salt->Neutral NaOAc (Base) - 2 HCl Carbinolamine Tetrahedral Carbinolamine Neutral->Carbinolamine Nucleophilic Attack Carbonyl Aldehyde (Electrophile) Carbonyl->Carbinolamine Hydrazone Arylhydrazone (Target Product) Carbinolamine->Hydrazone Acid-Catalyzed Dehydration (-H2O)

Figure 1: Mechanistic pathway of arylhydrazone formation from an arylhydrazine dihydrochloride salt.

Quantitative Data & Condition Optimization

The following table summarizes the optimization of reaction parameters for the condensation of arylhydrazine hydrochlorides with standard aromatic aldehydes (e.g., benzaldehyde derivatives). The data illustrates why the NaOAc/EtOH system is the preferred protocol.

SolventBase (Equivalents)TemperatureTimeYield (%)Observation / Causality
DMFK₂CO₃ (3.0 eq)50 °C3 h75 - 82%Good yield, but requires aqueous workup to remove DMF.
CH₂Cl₂Et₃N (2.5 eq)25 °C (RT)12 h60 - 70%Sluggish reaction; free hydrazine prone to oxidation over long periods.
EtOH NaOAc (3.0 eq) 25 °C to 50 °C 2 - 4 h 85 - 95% Optimal. Product precipitates directly; simple filtration for isolation[4][6].
MeOHNoneReflux24 h< 20%Dihydrochloride salt is unreactive without base neutralization.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. The visual transition from a homogenous solution to a heterogeneous suspension indicates successful product formation.

Materials Required
  • Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride: 1.0 equivalent (1.0 mmol, 253.12 mg)

  • Aldehyde (e.g., substituted benzaldehyde): 1.1 equivalents (1.1 mmol)

  • Sodium Acetate (Anhydrous): 3.0 equivalents (3.0 mmol, 246 mg)

  • Absolute Ethanol (EtOH): 10 mL

  • Deionized Water: For workup

Step-by-Step Procedure
  • Preparation of the Buffered Base Solution:

    • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous sodium acetate (3.0 mmol) in 5 mL of absolute ethanol.

    • Note: Sodium acetate may not dissolve completely in ethanol at room temperature; this is normal.

  • Liberation of the Free Hydrazine:

    • Add Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (1.0 mmol) to the stirring suspension.

    • Stir at room temperature for 15 minutes. The mixture will undergo a color change (often turning slightly pale yellow) as the free arylhydrazine is liberated and sodium chloride precipitates.

  • Aldehyde Addition:

    • Dissolve the aldehyde (1.1 mmol) in 5 mL of absolute ethanol.

    • Add the aldehyde solution dropwise to the reaction flask over 5 minutes.

  • Reaction Execution & Monitoring:

    • Stir the reaction mixture at room temperature to 50 °C.

    • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (typically 3:1 or 4:1 v/v) solvent system. The hydrazone will appear as a new, less polar spot (higher Rf​ ) that is strongly UV-active[7].

    • Within 1 to 3 hours, a heavy precipitate of the target hydrazone should form.

  • Workup and Isolation:

    • Once TLC indicates the complete consumption of the starting hydrazine, cool the flask in an ice-water bath for 15 minutes to maximize product precipitation.

    • If precipitation is incomplete, add 2-3 mL of cold deionized water dropwise to induce crystallization.

    • Isolate the solid product via vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold ethanol/water (1:1, 5 mL) to remove residual sodium acetate, sodium chloride, and unreacted aldehyde[7].

    • Dry the isolated solid under high vacuum at 40 °C to afford the pure hydrazone.

Workflow Step1 1. Suspend NaOAc in EtOH (Creates buffer) Step2 2. Add Hydrazine Dihydrochloride (Liberates free base) Step1->Step2 Step3 3. Dropwise addition of Aldehyde (Initiates condensation) Step2->Step3 Step4 4. Stir at RT - 50°C for 2-4h (Monitor via TLC) Step3->Step4 Decision Product Precipitated? Step4->Decision Step5A Cool in ice bath & Filter directly Decision->Step5A Yes Step5B Add cold H2O dropwise to induce crystallization Decision->Step5B No Step6 Wash with cold EtOH/H2O & Dry under vacuum Step5A->Step6 Step5B->Step5A

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the arylhydrazone.

Troubleshooting & Analytical Validation

  • Co-elution on TLC: If the hydrazone co-elutes with the starting aldehyde on TLC, utilize a stain such as 2,4-Dinitrophenylhydrazine (2,4-DNP) or Potassium Permanganate (KMnO₄). The aldehyde will react strongly with 2,4-DNP, whereas the formed hydrazone will not.

  • Darkening of the Reaction Mixture: If the reaction mixture turns dark red or brown rapidly, this indicates oxidative degradation of the free hydrazine (diazene formation)[3]. Ensure the reaction is not left stirring unnecessarily long after completion, and consider running the reaction under a nitrogen or argon atmosphere if the specific aldehyde requires extended heating times.

  • Ester Hydrolysis: The use of stronger bases (like NaOH or KOH) is strictly prohibited for this specific substrate, as it will rapidly hydrolyze the methyl ester at the 1-position of the benzoate ring.

References

  • Catalytic Acceptorless Dehydrogenative Coupling of Arylhydrazines and Alcohols for the Synthesis of Arylhydrazones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles Source: MDPI URL:[Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions Source: National Institutes of Health (NIH) URL:[Link]

  • THE CATALYTIC ASYMMETRIC FISCHER INDOLIZATION AND BEYOND Source: Universität zu Köln URL:[Link]

  • Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement Source: Beilstein Journals URL:[Link]

  • Functional Group Transformations in Derivatives of 6-Oxoverdazyl Source: Vanderbilt University URL:[Link]

Sources

Application

Catalytic Applications of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride: A Technical Guide for Synthetic Chemists

Introduction: Unlocking the Synthetic Potential of a Versatile Hydrazine Building Block Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a highly functionalized aromatic hydrazine that serves as a valuable precurs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Hydrazine Building Block

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a highly functionalized aromatic hydrazine that serves as a valuable precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring an electron-withdrawing methyl ester and an ortho-methyl group, presents both opportunities and challenges in catalytic transformations. This technical guide provides an in-depth exploration of the catalytic conditions for key reactions involving this reagent, with a focus on the synthesis of indoles, pyrazoles, and carbazoles. The protocols and mechanistic insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively harness the synthetic utility of this versatile building block.

Aryl hydrazines are foundational reagents in organic synthesis, renowned for their role in constructing nitrogen-containing heterocycles.[1] The reactivity of the hydrazine moiety, coupled with the electronic and steric influence of the aromatic substituents, dictates the optimal catalytic conditions for achieving high yields and selectivity. This guide will delve into the causal relationships behind experimental choices, providing a framework for rational reaction design and optimization.

I. The Fischer Indole Synthesis: Crafting the Indole Nucleus

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction for the construction of the indole ring system from an aryl hydrazine and a ketone or aldehyde.[2] The reaction proceeds through the formation of an arylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to afford the indole product.[3] The choice of acid catalyst is a critical parameter that can significantly impact the reaction's efficiency.[1]

Mechanistic Considerations and Catalyst Selection

The mechanism of the Fischer indole synthesis involves several key steps, each influenced by the acid catalyst.[3] The initial condensation to form the hydrazone is acid-catalyzed, as is the subsequent tautomerization to the enehydrazine intermediate. The crucial[3][3]-sigmatropic rearrangement is also promoted by acid, which protonates the enehydrazine, facilitating the C-C bond formation. Finally, the elimination of ammonia from the cyclized intermediate to form the aromatic indole is an acid-catalyzed process.

For a substrate such as Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride, the presence of the electron-withdrawing ester group can deactivate the aromatic ring, potentially requiring stronger acidic conditions or higher temperatures to drive the cyclization. Conversely, the ortho-methyl group can introduce steric hindrance, which may influence the rate of the rearrangement and cyclization steps.

A variety of Brønsted and Lewis acids can be employed for the Fischer indole synthesis.[2] Common choices include:

  • Brønsted Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[1]

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1]

The selection of the catalyst often depends on the specific substrates and the desired reaction conditions. For instance, PPA can serve as both the catalyst and the solvent at elevated temperatures.[4]

Experimental Protocol: Synthesis of a Substituted Indole

This protocol describes a general procedure for the Fischer indole synthesis using Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride and a generic ketone (e.g., acetone).

Materials:

  • Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

  • Acetone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ethanol

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Hydrazone Formation (Optional One-Pot): In a round-bottom flask, suspend Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) and a catalytic amount of concentrated HCl. Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (can be monitored by TLC).

  • Indolization: To the reaction mixture containing the hydrazone, add anhydrous zinc chloride (2.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired indole.

Table 1: Catalyst and Solvent Effects in Fischer Indole Synthesis

CatalystSolventTemperature (°C)Typical Yield (%)Reference
ZnCl₂EthanolReflux60-80[1]
H₂SO₄Acetic Acid80-10050-70[3]
PPANeat100-15070-90[4]
p-TsOHTolueneReflux65-85[5]

Diagram 1: Fischer Indole Synthesis Workflow

fischer_indole_synthesis start Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride + Ketone/Aldehyde hydrazone Hydrazone Formation (Acid Catalyst, e.g., HCl) start->hydrazone indolization Indolization (Lewis or Brønsted Acid, e.g., ZnCl₂, Heat) hydrazone->indolization workup Aqueous Work-up (Base Quench, Extraction) indolization->workup purification Purification (Column Chromatography) workup->purification product Substituted Indole purification->product

Caption: Workflow for the Fischer Indole Synthesis.

II. Pyrazole Synthesis: A Gateway to Bioactive Heterocycles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in many pharmaceuticals and agrochemicals.[6] The most common method for their synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[7]

Regioselectivity and Catalytic Control

When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction with a substituted hydrazine can lead to the formation of two regioisomeric pyrazoles.[8] The regioselectivity is influenced by the electronic and steric properties of both reactants, as well as the reaction conditions.[9]

For Methyl 5-hydrazinyl-2-methylbenzoate, the nucleophilicity of the two nitrogen atoms in the hydrazine moiety is a key factor. The primary amine (NH₂) is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl group of the 1,3-dicarbonyl compound.[6] The reaction is typically carried out under acidic or basic conditions. Acid catalysis activates the carbonyl groups towards nucleophilic attack, while basic conditions can deprotonate the 1,3-dicarbonyl compound to form an enolate.

The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents has been shown to significantly improve regioselectivity in some cases.[10]

Experimental Protocol: Synthesis of a Substituted Pyrazole

This protocol outlines a general procedure for the synthesis of a pyrazole from Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride and a β-ketoester (e.g., ethyl acetoacetate).

Materials:

  • Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Carbonate (solid)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (1.0 eq) and ethyl acetoacetate (1.1 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully add water to precipitate the crude product.

  • Neutralization and Filtration: If necessary, neutralize the solution with solid sodium carbonate. Filter the precipitated solid and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole.

Table 2: Conditions for Pyrazole Synthesis from Aryl Hydrazines

| 1,3-Dicarbonyl Source | Catalyst/Solvent | Temperature (°C) | Typical Yield (%) | Reference | | :--- | :--- | :--- | :--- | | β-Ketoester | Acetic Acid/Ethanol | Reflux | 70-90 |[6] | | 1,3-Diketone | HCl/Ethanol | Reflux | 65-85 |[8] | | Chalcone | Copper Triflate | Room Temp | 60-80 |[6] | | α,β-Unsaturated Ketone | DMF | 80 | 66-88 |[6] |

Diagram 2: Regiochemical Pathways in Pyrazole Synthesis

pyrazole_synthesis cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products hydrazine Methyl 5-hydrazinyl- 2-methylbenzoate attack1 Attack at C1 hydrazine->attack1 Pathway A attack2 Attack at C3 hydrazine->attack2 Pathway B dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->attack1 dicarbonyl->attack2 isomerA Regioisomer A attack1->isomerA isomerB Regioisomer B attack2->isomerB

Caption: Competing pathways in pyrazole synthesis.

III. Carbazole Synthesis: Building Complex Aromatic Systems

Carbazoles are tricyclic aromatic compounds containing a central five-membered nitrogen-containing ring fused to two benzene rings. They are important structural motifs in many natural products and functional materials.[11] One-pot syntheses of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions have been developed.[12]

Catalytic Dehydrogenative Cyclization

The reaction proceeds through a sequence of condensation, cyclization (akin to a Fischer indole synthesis), and dehydrogenation.[12] Molecular oxygen can be used as a green oxidant in these transformations. The conditions for this synthesis are typically more forcing than for a standard Fischer indole synthesis, often requiring higher temperatures.

Experimental Protocol: One-Pot Carbazole Synthesis

This protocol provides a general method for the synthesis of a carbazole derivative from Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride and cyclohexanone.

Materials:

  • Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

  • Cyclohexanone

  • Dimethyl Sulfoxide (DMSO)

  • Air (as oxidant)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser open to the air, combine Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (1.0 eq) and cyclohexanone (1.2 eq) in DMSO.

  • Heating: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

IV. Transition Metal-Catalyzed Cross-Coupling Reactions

Aryl hydrazines can also participate in transition metal-catalyzed cross-coupling reactions, serving as versatile coupling partners.[13] Palladium-catalyzed reactions are particularly prominent in this area.[14]

Palladium-Catalyzed C-N Coupling

Methyl 5-hydrazinyl-2-methylbenzoate can be coupled with aryl halides in the presence of a palladium catalyst and a suitable ligand to form N,N'-diarylhydrazines.[15] The choice of ligand is crucial to prevent side reactions such as N-N bond cleavage. Bulky phosphine ligands are often employed to promote the desired C-N bond formation.[15]

Conceptual Protocol: Palladium-Catalyzed N-Arylation

Catalyst System:

  • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: A bulky phosphine ligand (e.g., Xantphos, cataCXium A)

  • Base: A strong base such as Cs₂CO₃ or K₃PO₄

  • Solvent: Anhydrous toluene or dioxane

General Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, ligand, and base.

  • Add Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride and the aryl halide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the anhydrous solvent and heat the reaction mixture to the desired temperature (typically 80-110 °C) until the starting materials are consumed.

  • After cooling, the reaction is worked up and the product is purified by chromatography.

Diagram 3: Catalytic Cycle for Pd-Catalyzed N-Arylation

pd_catalysis pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex [Ar-Pd(II)-X]L_n oxidative_addition->pd_complex ligand_exchange Ligand Exchange (Hydrazine) pd_complex->ligand_exchange hydrazine_complex [Ar-Pd(II)-NHNHR']L_n ligand_exchange->hydrazine_complex reductive_elimination Reductive Elimination hydrazine_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product N-Aryl Hydrazine reductive_elimination->product

Caption: Simplified catalytic cycle for N-arylation.

Conclusion

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. By carefully selecting the catalytic conditions, chemists can effectively navigate the challenges posed by its substitution pattern to achieve high yields and selectivities in reactions such as the Fischer indole synthesis, pyrazole formation, and carbazole synthesis. Furthermore, its participation in transition metal-catalyzed cross-coupling reactions opens up avenues for the construction of more complex molecular architectures. The protocols and insights provided in this guide serve as a foundation for the further exploration and application of this important synthetic intermediate in academic and industrial research.

References

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • PMC. Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. [Link]

  • The Hartwig Group. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. [Link]

  • SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. [Link]

  • ACS Publications. N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Oxidative Cross-Coupling of Arylhydrazines and Arenethiols with Molecular Oxygen as the Sole Oxidant. [Link]

  • ACS Publications. Palladium-Catalyzed Oxidative Cross-Coupling of Arylhydrazines and Arenethiols with Molecular Oxygen as the Sole Oxidant. [Link]

  • Organic Chemistry Portal. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. [Link]

  • The Hartwig Group. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ACS Publications. Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. [Link]

  • Beilstein Journals. Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. [Link]

  • SciSpace. Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

  • RSC Publishing. One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Semantic Scholar. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-+-and-D’hooghe-Paz/5a918a381c1c72775bb5f2b2368149876251b14a]([Link]

  • Organic Chemistry Portal. Carbazole synthesis. [Link]

  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • ACS Publications. Fischer Indole Synthesis in Low Melting Mixtures. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • ResearchGate. Possible mechanism for the Fischer indole synthesis. [Link]

  • MDPI. Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. [Link]

  • PMC. Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. [Link]

  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • ResearchGate. Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. [Link]

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Method

Application Notes &amp; Protocols for the Large-Scale Synthesis of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a key building block in the synthesis of a variety of heterocyclic compounds with poten...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a key building block in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its bifunctional nature, possessing both a hydrazine moiety and a methyl benzoate framework, allows for diverse chemical transformations. This document provides a comprehensive guide to the large-scale synthesis of this compound, addressing critical process considerations from laboratory-scale protocols to industrial production. The proposed synthetic route is designed for robustness, scalability, and safety, drawing upon established principles of organic synthesis.

Proposed Synthetic Pathway: A Two-Step Approach

A plausible and efficient synthetic route to Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride commences with the readily available Methyl 5-amino-2-methylbenzoate. The synthesis involves two key transformations: a diazotization reaction followed by a reduction to the corresponding hydrazine, and subsequent salt formation.

Synthetic_Pathway A Methyl 5-amino-2-methylbenzoate B Methyl 5-diazonium-2-methylbenzoate chloride A->B 1. NaNO₂, aq. HCl 0-5 °C C Methyl 5-hydrazinyl-2-methylbenzoate B->C 2. SnCl₂·2H₂O, conc. HCl D Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride C->D 3. HCl (gas or solution)

Caption: Proposed synthetic workflow for Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

Part 1: Laboratory-Scale Synthesis Protocol

This section details the step-by-step procedure for the synthesis of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride in a laboratory setting.

Step 1: Diazotization of Methyl 5-amino-2-methylbenzoate

The initial step involves the conversion of the primary aromatic amine to a diazonium salt. This is a classic and well-understood reaction in organic chemistry.

Protocol:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Methyl 5-amino-2-methylbenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.

  • Completion: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution of Methyl 5-diazonium-2-methylbenzoate chloride is used directly in the next step without isolation.

Step 2: Reduction of the Diazonium Salt to the Hydrazine

The diazonium salt is then reduced to the corresponding hydrazine using a suitable reducing agent, such as tin(II) chloride.

Protocol:

  • Reducing Agent Preparation: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Reduction: Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C. A precipitate may form during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Free Hydrazine (Optional Intermediate Step): For isolation of the free base, the reaction mixture is basified with a strong base (e.g., NaOH solution) to an alkaline pH, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Formation of the Dihydrochloride Salt

The final step is the formation of the stable dihydrochloride salt.

Protocol:

  • Salt Formation: Dissolve the crude Methyl 5-hydrazinyl-2-methylbenzoate free base in a suitable solvent such as isopropanol or diethyl ether.

  • Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in isopropanol dropwise with stirring.

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry the product under vacuum.

Part 2: Large-Scale Synthesis Considerations

Scaling up the synthesis from the laboratory to an industrial setting introduces a new set of challenges that require careful consideration and process optimization.

Process Flow Diagram for Large-Scale Production

Large_Scale_Process cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation & Purification A Reactor 1: Methyl 5-amino-2-methylbenzoate in aq. HCl D Transfer of Diazonium Salt Solution A->D B Addition Vessel: NaNO₂ solution B->A Controlled Addition (T < 5 °C) C Reactor 2: SnCl₂·2H₂O in conc. HCl E Work-up & Extraction C->E D->C Controlled Addition (T < 10 °C) F Crystallization Vessel E->F G Filtration & Drying F->G H Final Product: Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride G->H

Caption: Process flow for large-scale synthesis.

Key Large-Scale Considerations
Parameter Laboratory Scale Large-Scale Considerations & Challenges
Heat Management Ice bath is sufficient.The diazotization reaction is highly exothermic. Efficient reactor cooling systems (e.g., jacketed reactors with chilled brine) are critical to maintain the low temperature required for safety and to prevent decomposition of the diazonium salt.
Reagent Addition Dropping funnel.Precise control over the addition rate of sodium nitrite is crucial to manage the exotherm. Automated dosing pumps are recommended. For the reduction step, slow addition of the diazonium salt to the reducing agent is necessary to control the reaction rate and temperature.
Mixing Magnetic or overhead stirrer.Efficient agitation in large reactors is essential to ensure homogenous mixing and heat transfer, preventing localized "hot spots." The use of baffles and appropriately designed impellers is important.
Safety Standard fume hood.Diazonium salts can be explosive when dry and should be kept in solution. The use of hydrazine and its derivatives requires strict safety protocols due to their toxicity and potential carcinogenicity.[1] All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).[2][3] Emergency procedures for spills and exposures must be in place.[4]
Work-up & Isolation Separatory funnel, rotary evaporator.Large-scale liquid-liquid extractions require appropriately sized extraction vessels or continuous extraction columns. Filtration of the final product will be performed using industrial-scale filters (e.g., Nutsche filter-dryers).
Solvent Selection Standard laboratory solvents.Solvent selection at scale must consider not only reaction performance but also cost, environmental impact, and safety (e.g., flammability). Solvent recovery and recycling systems are often implemented to improve process economics and sustainability.

Part 3: Purification and Quality Control

Purification Strategy

For the final product, recrystallization is the preferred method of purification on a large scale. The choice of solvent is critical and should be one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A common solvent system for hydrochloride salts is an alcohol (e.g., isopropanol or ethanol) with the addition of a less polar co-solvent (e.g., diethyl ether or heptane) to induce precipitation.[5]

Protocol for Recrystallization:

  • Dissolution: Dissolve the crude Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride in a minimal amount of hot isopropanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold isopropanol, and then with a non-polar solvent like heptane to aid in drying.

  • Drying: Dry the final product in a vacuum oven at a temperature that will not cause decomposition.

Analytical Methods for Quality Control

To ensure the identity and purity of the final product, a battery of analytical tests should be performed.

Analytical Technique Purpose Expected Results
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.A single major peak corresponding to the product with purity >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the molecule.The spectra should be consistent with the structure of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride, showing characteristic peaks for the aromatic protons, the methyl ester, the methyl group on the ring, and the hydrazine protons.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.The mass spectrum should show a molecular ion peak corresponding to the mass of the free base.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for N-H stretching (hydrazine), C=O stretching (ester), and aromatic C-H and C=C bonds.
Melting Point To assess the purity of the crystalline solid.A sharp melting point range is indicative of high purity.

Part 4: Safety and Handling

The synthesis of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride involves the use of hazardous materials, and all operations must be conducted with strict adherence to safety protocols.

  • Hydrazine and its derivatives: These compounds are toxic and potential carcinogens.[1] Avoid inhalation of dust and contact with skin and eyes.[2][3] Work in a well-ventilated area, preferably in a fume hood, and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Hydrochloric Acid (concentrated): Corrosive and causes severe burns. Handle with extreme care and use appropriate PPE.

  • Sodium Nitrite: An oxidizing agent and is toxic if ingested.

  • Tin(II) Chloride: Harmful if swallowed and may cause skin and eye irritation.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[2]

  • Spills: In case of a spill, wear appropriate protective equipment and contain the spill. Absorb the material with an inert absorbent and dispose of it as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.[2]

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[2]

References

  • Material Safety Data Sheet.
  • SAFETY DATA SHEET - TCI Chemicals.
  • JD-0198 - Safety Data Sheet.
  • Working with Hazardous Chemicals - Organic Syntheses. ([Link])

  • SAFETY DATA SHEET - FUJIFILM Wako.
  • Friedman, L.; Litle, R. L.; Reichle, W. R. p-TOLUENESULFONYLHYDRAZIDE. Org. Synth.1960, 40, 93. DOI: 10.15227/orgsyn.040.0093.
  • Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Annals of Tropical Medicine and Public Health2020, 23(16). DOI:10.36295/ASRO.2020.2316200.
  • Wang, L.; Guo, D.-G.; Wang, Y.-Y.; Zheng, C.-Z. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Adv. (URL not provided, general synthetic procedures)
  • Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl‑XL. (URL not provided, general synthetic procedures)
  • 5-hydrazinyl-2-methyl-1H-1,3-benzodiazole dihydrochloride — Chemical Substance Information - NextSDS.
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar.
  • Substituted aromatic heterocyclic sulfonyl hydrazone compounds. European Review for Medical and Pharmacological Sciences. (URL not provided, general synthetic procedures)
  • Application Notes and Protocols: Methyl 2-(5-methylfuran-2-yl)benzoate in the Synthesis of Heterocyclic Compounds - Benchchem. (URL not provided, analogous reaction protocols)
  • Comparison of different synthetic routes to "Methyl 5-acetyl-2-(benzyloxy)benzoate" - Benchchem. (URL not provided, synthetic route comparison)
  • Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate - Benchchem.
  • Technical Support Center: Optimizing 2-Methylbenzamide Synthesis - Benchchem.
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. ([Link])

  • 1388077-61-9|Methyl 5-hydrazinyl-2-methylbenzoate|BLD Pharm. (URL not provided, commercial availability)
  • Process for the preparation of hydrazine derivatives useful as intermediates for the preparation of peptide analogues. Google Patents.
  • Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC.
  • Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. ([Link])

  • Continuous production process of p-Methyl benzoyl chloride.
  • A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. ([Link])

  • Sample Preparation Techniques for Synthetic Benzodiazepines - Biotage.

Sources

Application

Application Note: Synthesis and Validation of 2-Furyl Benzimidazole Derivatives from Methyl 2-(5-methylfuran-2-yl)benzoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Benzimidazoles are privileged heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Benzimidazoles are privileged heterocyclic scaffolds in modern medicinal chemistry, deeply integrated into drug discovery programs targeting antimicrobial, antiviral, and anticancer pathways[1]. Fusing a furan moiety to the benzimidazole core frequently enhances binding affinity through additional hydrogen-bond accepting capabilities and improved lipophilicity.

To construct these complex architectures, Methyl 2-(5-methylfuran-2-yl)benzoate serves as an exceptionally versatile starting material[2]. The synthetic logic relies on the differential reactivity of the furan ring's substituents. Rather than attempting a direct functionalization of the aromatic systems, we leverage the benzylic-like reactivity of the furan's methyl group. By selectively oxidizing this methyl group to a formyl (aldehyde) group, we generate a highly electrophilic center[2]. This intermediate is perfectly primed for a classical Schiff-base condensation with o-phenylenediamine, followed by an oxidative cyclization to yield the highly stable, fully conjugated benzimidazole core[1].

SyntheticWorkflow Start Methyl 2-(5-methylfuran-2-yl)benzoate (Starting Material) Oxidation Selective Oxidation (MnO2, DCM, 25°C) Start->Oxidation Intermediate Methyl 2-(5-formylfuran-2-yl)benzoate (Intermediate) Oxidation->Intermediate Condensation Cyclocondensation (o-Phenylenediamine, Catalyst) Intermediate->Condensation Product Methyl 2-(2-(1H-benzo[d]imidazol-2-yl)furan-5-yl)benzoate (Target Scaffold) Condensation->Product

Synthetic workflow for 2-furyl benzimidazole derivatives.

Step-by-Step Experimental Methodologies

As a self-validating system, this protocol is designed not just to outline the "how," but to explain the "why" behind each reagent choice, ensuring reproducibility and scientific rigor.

Step 1: Selective Oxidation to Methyl 2-(5-formylfuran-2-yl)benzoate

Causality & Reagent Selection: The primary challenge in this step is avoiding the over-oxidation of the methyl group to a carboxylic acid, or the oxidative cleavage of the electron-rich furan ring itself. Activated manganese dioxide (MnO₂) is chosen because it is a mild, heterogeneous oxidant that exhibits high chemoselectivity for allylic and benzylic alcohols/methyl groups[2]. Dichloromethane (DCM) is utilized as the solvent because it is non-coordinating, solubilizes the starting material perfectly, and is entirely inert to MnO₂, preventing solvent-derived side reactions[2].

Protocol:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Methyl 2-(5-methylfuran-2-yl)benzoate (1.0 eq) in anhydrous Dichloromethane (20 mL/mmol)[2].

  • Oxidant Addition: Add activated MnO₂ (10.0 eq) portion-wise. Note: The large molar excess is required because the reaction occurs entirely on the solid surface of the heterogeneous MnO₂ lattice; maximizing surface area contact drives the reaction to completion.

  • Reaction: Stir the black suspension vigorously at room temperature (25 °C) for 24 hours[2].

  • Monitoring: Track reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent.

  • Workup: Upon total consumption of the starting material, filter the crude mixture through a tightly packed pad of Celite to remove the manganese salts[2]. Wash the filter cake thoroughly with excess DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the formyl intermediate. This intermediate is typically pure enough (>95%) to be used directly in the next step without further chromatography.

Step 2: Oxidative Cyclocondensation to Benzimidazole

Causality & Reagent Selection: The condensation of the newly formed aldehyde with o-phenylenediamine initially forms a Schiff base (imine), which cyclizes into an imidazoline intermediate. To drive the reaction to the fully aromatic benzimidazole, an oxidant/catalyst is required. Molecular Iodine (I₂) in Dimethylformamide (DMF) is selected. Iodine acts dually as a mild Lewis acid to activate the aldehyde carbonyl for nucleophilic attack, and as a benign oxidant to facilitate the final dehydrogenation (aromatization) of the imidazoline ring[3].

Protocol:

  • Preparation: Dissolve the Methyl 2-(5-formylfuran-2-yl)benzoate intermediate (1.0 eq) and o-phenylenediamine (1.1 eq) in anhydrous DMF (10 mL/mmol)[3].

  • Catalysis: Add molecular Iodine (10 mol%) to the stirring solution[3].

  • Reaction: Elevate the temperature to 80 °C and stir for 4 to 6 hours. The mild heating provides the activation energy required for the cyclization and subsequent aromatization.

  • Quenching: Cool the mixture to room temperature and pour it into an aqueous solution of 10% Sodium Thiosulfate (Na₂S₂O₃) to reduce and neutralize any residual iodine.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purification: Purify the crude product by recrystallization from hot ethanol or via silica gel column chromatography to yield pure Methyl 2-(2-(1H-benzo[d]imidazol-2-yl)furan-5-yl)benzoate[2].

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters and expected yields for the two-step synthesis, providing a benchmark for process development and scale-up[2][3].

StepChemical TransformationPrimary ReagentsSolventTemp (°C)Time (h)Expected Yield (%)
1 Selective OxidationActivated MnO₂ (10.0 eq)Dichloromethane2524~85
2 Oxidative Cyclocondensationo-Phenylenediamine (1.1 eq), I₂ (10 mol%)Dimethylformamide804–675–94

Analytical Validation System

A robust synthetic protocol must be a self-validating system. To ensure the structural integrity and purity of the synthesized Methyl 2-(2-(1H-benzo[d]imidazol-2-yl)furan-5-yl)benzoate, an orthogonal analytical approach is mandatory[4].

AnalyticalWorkflow Sample Crude Benzimidazole Product HPLC RP-HPLC-UV (Purity & Non-volatiles) Sample->HPLC GCMS GC-MS (Volatile Impurities & Mass) Sample->GCMS NMR 1H & 13C NMR (Structural Elucidation) Sample->NMR Release Validated Compound Release HPLC->Release GCMS->Release NMR->Release

Orthogonal analytical validation workflow for synthesized compounds.

Validation Methodologies:
  • RP-HPLC-UV (Purity Profiling): Utilize Reversed-Phase High-Performance Liquid Chromatography to quantify the main component and detect non-volatile degradants. Prepare a 100 µg/mL sample in Acetonitrile:Water (50:50 v/v) and run a gradient elution to ensure baseline separation of the target benzimidazole from any unreacted formyl intermediate[4].

  • GC-MS (Trace Volatiles & Mass Confirmation): Gas Chromatography coupled with Mass Spectrometry provides superior resolution for volatile impurities (e.g., residual starting materials). Set the electron ionization (EI) source to 70 eV to identify the molecular ion peak, confirming the exact mass of the target scaffold[4][5].

  • Spectroscopic Elucidation (NMR): Perform ¹H and ¹³C NMR (in DMSO-d6 or CDCl₃). Successful conversion is validated by the disappearance of the highly deshielded aldehyde proton signal (~9.5 ppm) from Step 1, and the emergence of the characteristic broad singlet of the benzimidazole N-H proton, alongside the newly formed aromatic protons of the fused benzene ring[5].

References

  • SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:[Link]

  • Recent achievements in the synthesis of benzimidazole derivatives Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 5-hydrazinyl-2-methylbenzoate Dihydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 1909316-39-7)[1].

This molecule presents a unique electronic environment: the hydrazine moiety is situated para to an electron-donating methyl group and meta to an electron-withdrawing methyl ester. This para-methyl relationship significantly raises the HOMO energy of the terminal nitrogen, making it a highly reactive nucleophile, but concurrently increasing its susceptibility to aerobic oxidation[2]. Furthermore, the dihydrochloride salt format provides shelf stability but requires precise stoichiometric management of the pH during reactions to prevent degradation[3].

Below is our comprehensive troubleshooting guide, complete with self-validating protocols and mechanistic insights.

Core Troubleshooting: The "Why" and "How"

Q: Why does my reaction mixture turn dark brown or black immediately after adding a base, resulting in poor yield?

The Causality: You are observing the rapid aerobic oxidation of the free hydrazine. When you neutralize the dihydrochloride salt with a strong base (like NaOH or excess TEA) in the presence of ambient oxygen, the liberated aryl hydrazine rapidly oxidizes into diazenes and highly reactive aryl radicals[2]. These radicals undergo unwanted coupling reactions, forming dark azo-polymeric tars that consume your starting material[3]. The Solution: Never use strong bases to liberate the free hydrazine. Instead, use a mild buffer like Sodium Acetate (NaOAc) and strictly degas your solvents with Argon.

Q: My Fischer Indole Synthesis (FIS) stalls at the hydrazone intermediate. How do I force the cyclization?

The Causality: The FIS relies on a [3,3]-sigmatropic rearrangement that is strictly acid-catalyzed[4]. If you over-buffer the reaction to facilitate the initial hydrazone formation, you neutralize the inherent HCl from the dihydrochloride salt. Without sufficient Brønsted or Lewis acidity, the enamine tautomer cannot form, and the rearrangement stalls. The Solution: Utilize the inherent acidity of the dihydrochloride salt. By performing the reaction in an ethereal solvent (like Cyclopentyl methyl ether, CPME) under microwave irradiation, the 2.0 equivalents of HCl act as the perfect built-in catalyst for the indolization step[5].

Mechanistic Workflows & Visualizations

To understand the delicate balance between reactivity and degradation, refer to the pathways below.

Oxidation_Pathway Salt Methyl 5-hydrazinyl-2-methylbenzoate Dihydrochloride (Stable) FreeBase Free Hydrazine (Highly Nucleophilic) Salt->FreeBase Strong Base (NaOH, TEA) Radical Aryl Radical / Diazene (Unstable Intermediate) FreeBase->Radical O2 (Air) Exposure Degradation Azo Compounds & Tars (Yield Loss / Black Mixture) Radical->Degradation Radical Coupling

Aerobic oxidation pathway of aryl hydrazines leading to yield loss.

FIS_Workflow Start Hydrazine Dihydrochloride + Ketone Step1 Solvent: CPME or THF (Degassed) Start->Step1 Hydrazone Hydrazone Intermediate (Self-Validation: Yellow Color) Step1->Hydrazone Mild Heating Cyclization Microwave Heating (150°C) Built-in HCl Catalysis Hydrazone->Cyclization [3,3]-Rearrangement Product Indole Derivative (High Yield) Cyclization->Product

Workflow and critical checkpoints for the Fischer Indole Synthesis.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Fischer Indole Synthesis

This protocol leverages the inherent HCl of the dihydrochloride salt to drive the reaction without external acid, minimizing side reactions[5].

  • Preparation & Degassing: In a microwave-safe vial, suspend 1.0 eq of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride and 1.05 eq of the target ketone in anhydrous Cyclopentyl methyl ether (CPME) (0.5 M concentration)[5]. Purge the vial with Argon for 5 minutes.

  • Thermal Activation: Seal the vial and subject it to microwave irradiation at 150 °C for 15 minutes[5].

    • Self-Validating Checkpoint: Upon reaching 80 °C, the suspension should turn bright yellow, indicating successful hydrazone formation.

  • Cyclization: As the temperature holds at 150 °C, the inherent 2.0 eq of HCl catalyzes the[3,3]-sigmatropic rearrangement.

    • Self-Validating Checkpoint: The yellow color will deepen, and ammonia gas will be generated (increasing internal vial pressure).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated NaHCO₃ to neutralize the remaining acid. Extract and concentrate the organic layer.

Protocol B: Regioselective Pyrazole Synthesis (Knorr-Type)

When reacting with 1,3-dicarbonyls, pH control is critical to prevent oxidation while maintaining nucleophilicity.

  • Controlled Buffering: Suspend 1.0 eq of the dihydrochloride salt in degassed Ethanol. Add exactly 2.0 eq of anhydrous Sodium Acetate (NaOAc).

    • Self-Validating Checkpoint: The mixture will become slightly cloudy as NaCl precipitates, and the pH will stabilize at ~4.5–5.5. This ensures the hydrazine is free enough to attack, but protonated enough to resist rapid oxidation[2].

  • Condensation: Add 1.0 eq of the 1,3-dicarbonyl compound dropwise at 0 °C. Stir for 1 hour, then warm to 70 °C for 4 hours.

    • Self-Validating Checkpoint: If the solution turns dark red or black, oxygen has entered the system. A successful reaction maintains a pale yellow to white suspension.

Quantitative Data & Optimization Matrices

The following table summarizes the causal relationship between reaction conditions and yield, derived from field-proven optimizations for aryl hydrazine dihydrochlorides.

Table 1: Effect of Base and Atmosphere on Hydrazone Formation Yield

SolventBase Added (eq)AtmosphereObservation (Self-Validation)Isolated Yield (%)
THFNaOH (2.0)AirRapid blackening; tar formation< 15%
EtOHTEA (2.2)AirDark red solution; radical byproducts35%
EtOHNaOAc (2.0)AirModerate yellowing; some degradation65%
EtOHNaOAc (2.0)ArgonClean pale yellow suspension92%
CPMENone (0)*ArgonDirect indolization under MW heating88%

*Relying entirely on the inherent HCl of the dihydrochloride salt[5].

Frequently Asked Questions (FAQs)

Q: Can I pre-mix the free base and store it for later use? A: Absolutely not. The free base of Methyl 5-hydrazinyl-2-methylbenzoate is highly unstable and will spontaneously oxidize to the diazene and subsequent aryl radicals upon exposure to ambient air[2]. Always store the compound in its dihydrochloride form under inert gas and desiccated conditions.

Q: Does the 2-methyl group cause steric hindrance during the reaction? A: Steric hindrance at the reactive hydrazine center is minimal because the methyl group is located at the 2-position (para to the hydrazine at the 5-position). However, its electron-donating nature significantly influences the electronic landscape, making the hydrazine a stronger nucleophile than an unsubstituted phenylhydrazine[3].

Q: My TLC shows multiple spots during Fischer Indolization with an asymmetric ketone. Why? A: Asymmetric ketones can form two different enamine tautomers prior to the [3,3]-sigmatropic rearrangement, leading to regioisomeric indoles. To improve regioselectivity, try switching to a strongly acidic low-melting mixture (e.g., Tartaric acid-Dimethyl urea) which can thermodynamically favor the more stable enamine intermediate[4].

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 190931...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 1909316-39-7)[1]. Synthesizing and isolating aryl hydrazines as stable dihydrochloride salts presents unique challenges, particularly regarding oxidation, over-reduction, and regioselective protonation.

This document synthesizes field-proven methodologies, mechanistic causality, and troubleshooting logic to ensure high-yield, high-purity isolation of your target compound.

Synthesis Workflow & Mechanistic Pathway

The synthesis of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride traditionally relies on the diazotization of the corresponding aniline (Methyl 5-amino-2-methylbenzoate), followed by a controlled reduction[2].

SynthesisWorkflow A Methyl 5-amino- 2-methylbenzoate (Starting Material) B Diazonium Salt Intermediate (NaNO2, HCl, 0-5°C) A->B Diazotization (Exothermic) C Hydrazine Free Base (SnCl2 or Na2SO3) B->C Reduction (Heavy-metal free or SnCl2) D Methyl 5-hydrazinyl- 2-methylbenzoate dihydrochloride C->D HCl Gas/Conc. HCl Precipitation

Synthesis workflow for Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

Core Experimental Protocol: Self-Validating Methodology

To ensure reproducibility, the following protocol integrates self-validating checkpoints. We provide the classic Tin(II) chloride ( SnCl2​ ) reduction pathway, which is highly robust for laboratory-scale synthesis[3].

Step 1: Diazotization
  • Preparation: Suspend Methyl 5-amino-2-methylbenzoate (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and distilled water.

  • Temperature Control: Cool the suspension to 0–5 °C using an ice-salt bath. Causality: Diazonium salts are highly unstable. Temperatures above 5 °C provide sufficient thermal energy to drive the expulsion of N2​ gas, leading to the formation of a phenol impurity via nucleophilic attack by water.

  • Addition: Add a pre-cooled aqueous solution of NaNO2​ (1.05 eq) dropwise over 30 minutes. Maintain rigorous stirring.

  • Validation Checkpoint: After 15 minutes of post-addition stirring, test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid.

  • Quenching: Add small portions of sulfamic acid until the starch-iodide test is negative. Causality: Unreacted nitrous acid will rapidly oxidize the newly formed hydrazine in the next step, destroying your yield.

Step 2: Reduction
  • Reagent Preparation: Dissolve SnCl2​⋅2H2​O (2.5 eq) in concentrated HCl . Cool this solution to 0 °C. Causality: A stoichiometric excess of SnCl2​ is required because the reduction of a diazonium salt to a hydrazine is a 4-electron process.

  • Reaction: Add the cold SnCl2​ solution dropwise to the diazonium mixture, maintaining the internal temperature below 5 °C.

  • Maturation: Allow the reaction to stir for 1–2 hours, gradually warming to room temperature. A precipitate (the tin complex of the hydrazine) will form.

Step 3: Isolation of the Dihydrochloride Salt
  • Free-basing (Optional but recommended for high purity): Basify the mixture with 40% NaOH to pH 10–11 to dissolve tin salts as stannates, and extract the free hydrazine into ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ .

  • Salt Formation: Cool the organic extract to 0 °C and bubble anhydrous HCl gas through the solution (or add 2.0 M HCl in diethyl ether). Causality: The hydrazine moiety contains two basic nitrogen atoms. The ester group on the benzene ring is electron-withdrawing, which reduces the basicity of the proximal nitrogen. To force the formation of the dihydrochloride salt, a strict anhydrous environment with a massive excess of strong acid is required.

  • Collection: Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

Optimization Data: Parameter Causality

The table below summarizes quantitative data derived from optimizing the reaction conditions. Use this to benchmark your own process parameters.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Causality & Outcome
Diazotization Temp 10–15 °C0–5 °C Higher temperatures induce thermal degradation of the diazonium intermediate, increasing phenol byproduct from <2% to >15%.
Reducing Agent SnCl2​ (1.5 eq) SnCl2​ (2.5 eq) 1.5 eq is insufficient for the 4-electron reduction, halting the reaction at the intermediate aryl diazene stage.
Alternative Reductant NoneAscorbic Acid / Na2​SO3​ For pharmaceutical scale-up, replacing SnCl2​ with ascorbic acid eliminates heavy-metal toxicity and tin-residue discoloration[4].
NaNO2​ Quenching SkippedSulfamic Acid added Failure to quench excess NaNO2​ leads to oxidative degradation of the hydrazine product, reducing yield by up to 30%.
Acid for Salt Prep Aqueous conc. HCl Anhydrous HCl in ether Aqueous conditions favor the mono-hydrochloride due to the dissociation constant of the second protonation site.

Troubleshooting Logic & FAQs

When experiments fail, identifying the exact point of divergence is critical. Use the logic tree below to diagnose your specific issue.

TroubleshootingTree A Issue: Low Yield or Low Purity? B Phenol Impurity (Hydrolysis of Diazonium) A->B NMR shows phenol peak C Over-reduction (Aniline formation) A->C Mass spec shows amine D Mono-HCl Salt (Incomplete salt formation) A->D Elemental analysis fails E Maintain T < 5°C Control NaNO2 addition B->E Solution F Titrate SnCl2 equivalents or switch to Na2SO3 C->F Solution G Use anhydrous HCl in ether Ensure excess HCl (>2 eq) D->G Solution

Troubleshooting logic tree for common synthesis and isolation issues.

Frequently Asked Questions

Q1: My final product has a reddish-brown discoloration instead of being a white/off-white powder. What causes this? A1: Discoloration in aryl hydrazines is almost always caused by one of two factors: oxidation of the hydrazine free base, or residual tin ( Sn ) complexes trapped in the crystal lattice[4]. Solution: Ensure you are quenching excess NaNO2​ with sulfamic acid before reduction. If the issue persists, switch from a SnCl2​ reduction to a heavy-metal-free reduction using sodium sulfite ( Na2​SO3​ ) or L-ascorbic acid, which produces a significantly cleaner profile for pharmaceutical applications[4].

Q2: 1H NMR analysis shows a significant impurity with a hydroxyl proton shift. How did this happen? A2: You are observing the phenol derivative (Methyl 5-hydroxy-2-methylbenzoate). This occurs when the diazonium salt undergoes nucleophilic substitution with water. Solution: This is a temperature control failure. Ensure your internal reaction temperature never exceeds 5 °C during the NaNO2​ addition. Additionally, do not let the diazonium solution "sit" for longer than 30 minutes before initiating the reduction step.

Q3: Elemental analysis (CHN) indicates I have isolated the mono-hydrochloride instead of the dihydrochloride. Why? A3: The two nitrogen atoms on the hydrazine group have different pKa values. The terminal nitrogen ( NH2​ ) is highly basic and protonates easily. However, the proximal nitrogen ( NH ) is conjugated with the aromatic ring, and its electron density is further depleted by the electron-withdrawing methyl ester group at position 1. Solution: Aqueous HCl is often not strong enough to force the second protonation due to the leveling effect of water. You must extract the free base into an aprotic organic solvent (like ethyl acetate or diethyl ether) and precipitate the salt using anhydrous HCl gas or HCl dissolved in dioxane/ether.

Q4: Can I skip the free-basing step and just precipitate the salt directly from the SnCl2​/HCl mixture? A4: While possible, it is highly discouraged for Methyl 5-hydrazinyl-2-methylbenzoate. Direct precipitation often results in the co-crystallization of SnCl42−​ double salts[3]. Free-basing with NaOH to form soluble sodium hexahydroxostannate(IV), followed by organic extraction, is the only reliable way to ensure the final dihydrochloride salt is free of heavy metal contamination.

References

  • Organic Process Research & Development (ACS Publications). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Retrieved from:[Link]

  • Ultrasound And MRI For Cancer Therapy. Hydrazo-CEST: Hydrazone-Dependent Chemical Exchange Saturation Transfer Magnetic Resonance Imaging Contrast Agents. Retrieved from:[Link]

Sources

Troubleshooting

preventing the decomposition of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride during reactions

Welcome to the technical support center for Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile reagent. Our goal is to help you mitigate common challenges, primarily its decomposition, and optimize your experimental outcomes.

Introduction to Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds like indoles via the Fischer indole synthesis.[1] The presence of the ester and methyl groups on the aromatic ring, along with the reactive hydrazine moiety, makes it a key intermediate for various pharmaceutical targets.

However, like many aryl hydrazines, it is susceptible to decomposition, which can lead to reduced yields, impure products, and reaction failures. Understanding the factors that influence its stability is paramount for successful and reproducible synthetic outcomes. The dihydrochloride salt form enhances its stability for storage compared to the free base, but careful handling and optimized reaction conditions are still crucial.[2]

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride?

A1: Proper storage and handling are the first line of defense against decomposition.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[3] Due to its hygroscopic nature, it's advisable to store it in a desiccator. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

  • Handling: Always handle the compound in a well-ventilated area, preferably a fume hood.[4] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Minimize exposure to air and moisture.

Q2: What are the main decomposition pathways for this compound?

A2: The primary decomposition pathway is oxidation of the hydrazine moiety. This can be accelerated by:

  • Atmospheric oxygen: Especially under neutral or basic conditions.[5]

  • Metal ions: Trace metal contaminants (e.g., Cu²⁺) can catalyze oxidation.[5]

  • Elevated temperatures: Thermal decomposition can occur, particularly above 200°C for similar hydrazine salts.[3]

  • Light: Photolytic degradation is a potential concern for many hydrazine derivatives.

Decomposition can lead to the formation of nitrogen gas, ammonia, and various colored byproducts, which can complicate purification.

Q3: Why is the compound supplied as a dihydrochloride salt? What is the role of the acid?

A3: The dihydrochloride salt form significantly increases the stability of the hydrazine. In its free base form, the lone pair of electrons on the nitrogen atoms are readily available for oxidation. As the dihydrochloride salt, these nitrogen atoms are protonated to form hydrazinium ions. This protonation reduces the nucleophilicity of the hydrazine and makes it less susceptible to oxidation, thus prolonging its shelf-life.

Q4: Do I need to convert the dihydrochloride salt to the free base before my reaction?

A4: Not always. The necessity of neutralizing the salt to the free base depends on the specific reaction.

  • For reactions with carbonyls (e.g., hydrazone formation): It's often beneficial to perform the reaction in a weakly acidic medium (pH 4-6). In this pH range, there is an equilibrium between the protonated (stable) and the free base (reactive) forms of the hydrazine. This allows for sufficient concentration of the nucleophilic free base to react with the carbonyl compound, which itself may be activated by acid catalysis. Complete neutralization to a high pH can increase the rate of decomposition.

  • For other reactions (e.g., some cross-couplings): The reaction conditions might necessitate the free base. In such cases, a carefully controlled in-situ neutralization with a non-nucleophilic base is often preferred over isolating the free base, which is less stable.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low or No Product Formation in Reactions with Aldehydes/Ketones
Potential Cause Explanation Recommended Solution
Incorrect pH The reaction of hydrazines with carbonyls is often slow at neutral pH. At very low pH, the hydrazine is fully protonated and non-nucleophilic. At high pH, the hydrazine is prone to rapid decomposition.Adjust the reaction mixture to a weakly acidic pH (e.g., 4-6) by adding a catalytic amount of a non-interfering acid like acetic acid. Monitor the reaction progress by TLC or HPLC.
Decomposition of the Hydrazine If the starting material is old, has been stored improperly, or the reaction is run under air at an inappropriate pH, it may have decomposed.Use freshly sourced or properly stored Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Temperature Hydrazone formation can be slow at room temperature, especially with less reactive ketones.Gently heat the reaction mixture (e.g., to 40-60°C) and monitor the progress. For more challenging cyclizations like the Fischer indole synthesis, higher temperatures may be required.[5]
Issue 2: Formation of a Yellow/Brown Color in the Reaction Mixture
Potential Cause Explanation Recommended Solution
Oxidation of the Hydrazine The formation of colored byproducts is a common sign of hydrazine oxidation. This is often exacerbated by the presence of air, basic conditions, or metal catalysts.Degas your solvent and run the reaction under an inert atmosphere. Ensure all glassware is clean and free of trace metals. If possible, add a radical scavenger like BHT in catalytic amounts.
Azine Formation A common side reaction is the formation of an azine, where one molecule of hydrazine reacts with two molecules of the carbonyl compound. This can sometimes be colored.[2]Use a slight excess of the hydrazine starting material (e.g., 1.1-1.2 equivalents) to favor hydrazone formation.[2]
Issue 3: Difficulty in Purifying the Product
Potential Cause Explanation Recommended Solution
Presence of Baseline Impurities The starting material may contain impurities from its synthesis.Assess the purity of your starting material by HPLC or NMR before starting the reaction. If necessary, recrystallize the starting material.
Multiple Reaction Byproducts In addition to azine formation, other side reactions like intramolecular cyclization (if other functional groups are present) can occur.[2]Optimize the reaction conditions (pH, temperature, reaction time) to favor the desired product. Use chromatographic techniques like flash column chromatography with a carefully selected solvent system for purification.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Formation

This protocol provides a general method for the condensation of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride with an aldehyde or ketone.

Materials:

  • Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

  • Aldehyde or Ketone

  • Ethanol (or other suitable alcohol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in ethanol.

  • Add Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the mixture at room temperature or heat gently (e.g., 50°C) while monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The hydrazone product may precipitate.

  • If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: Monitoring Reaction Progress and Decomposition by HPLC

A stability-indicating HPLC method is crucial for monitoring your reaction and assessing the purity of your starting material and product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Suggested Method (starting point for optimization):

Parameter Condition
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable ratio (e.g., 90:10 A:B) and ramp up the concentration of B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or determine the λmax of your compound)
Column Temperature 30°C

Sample Preparation:

  • Dilute a small aliquot of your reaction mixture in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

This method should allow you to separate the starting materials, the desired product, and potential decomposition products.

Visualizing Key Concepts

Diagram 1: pH-Dependent Equilibrium and Reactivity

G A Hydrazinium Dihydrochloride (Protonated, Stable) B Free Hydrazine (Nucleophilic, Reactive) A->B + Base - Acid B->A + Acid - Base D Hydrazone Product B->D + Carbonyl (C) pH 4-6 E Decomposition (Oxidation) B->E [O], pH > 7 C Aldehyde/Ketone

Caption: pH control is critical for balancing stability and reactivity.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield or No Reaction CheckPurity Check Starting Material Purity (HPLC/NMR) Start->CheckPurity CheckpH Verify Reaction pH (Target: 4-6) Start->CheckpH CheckPurity->CheckpH CheckTemp Increase Temperature Incrementally CheckpH->CheckTemp CheckAtmo Run Under Inert Atmosphere CheckTemp->CheckAtmo Result Improved Yield CheckAtmo->Result

Sources

Optimization

purification challenges of products derived from Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

Welcome to the Technical Support Center for the handling and purification of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 1909316-39-7) and its downstream derivatives. As a highly versatile building block,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and purification of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 1909316-39-7) and its downstream derivatives.

As a highly versatile building block, this compound is frequently used in the synthesis of hydrazones, pyrazoles, and indoles[1]. However, its dual nature—a highly reactive arylhydrazine prone to oxidation and a methyl ester prone to hydrolysis—presents unique purification challenges. This guide is designed to provide mechanistic explanations and field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why do my hydrazone derivatives of Methyl 5-hydrazinyl-2-methylbenzoate decompose or streak severely during silica gel chromatography? A1: This is a classic case of phase-induced degradation. Hydrazones are inherently sensitive to acidic environments. Standard silica gel possesses acidic silanol groups (pKa ~4.5–5.5) that strongly interact with the polar nitrogen atoms. This interaction not only causes severe peak tailing[2] but also catalyzes the hydrolysis of the imine-like C=N bond, reverting your product back to the starting arylhydrazine and the corresponding carbonyl precursor[3].

  • The Solution: Neutralize the acidic silanol groups by basifying your silica gel and eluent with a tertiary amine, such as 1% (v/v) Triethylamine (TEA)[3].

Q2: How can I efficiently remove unreacted starting material from my reaction mixture without chromatography? A2: The starting material is supplied as a dihydrochloride salt, making it highly polar and water-soluble, whereas downstream derivatives (like pyrazoles or indoles) are typically neutral and lipophilic.

  • The Solution: Leverage this polarity gap through liquid-liquid extraction. Washing your organic phase (e.g., ethyl acetate) with a mildly acidic aqueous solution (0.1 M HCl) will selectively partition the unreacted hydrazine salt into the aqueous phase while retaining your target heterocycle in the organic layer.

Q3: During the neutralization of the dihydrochloride salt to form the free base, my yield drops, and I observe a highly polar byproduct on TLC. What is happening? A3: Methyl 5-hydrazinyl-2-methylbenzoate contains a base-sensitive methyl ester at the 1-position. When strong bases (e.g., NaOH, KOH) are used to neutralize the dihydrochloride salt to free the hydrazine for coupling, base-catalyzed saponification of the ester occurs concurrently. This yields the highly polar 5-hydrazinyl-2-methylbenzoic acid.

  • The Solution: To liberate the free hydrazine without hydrolyzing the ester, use mild bases such as saturated aqueous sodium bicarbonate (NaHCO 3​ ) or weak tertiary amines (e.g., N,N-diisopropylethylamine). Perform the neutralization at controlled temperatures (0–5 °C) to further suppress ester cleavage kinetics.

Q4: My isolated arylhydrazine intermediate turns dark brown during workup. How do I prevent this? A4: Arylhydrazines possess ambident nucleophilicity and are highly electron-rich[1]. In their free base form, they undergo rapid auto-oxidation in the presence of atmospheric oxygen and light, forming diazenes and dark polymeric degradation products.

  • The Solution: Perform all aqueous workups under an inert atmosphere (argon/nitrogen) using degassed solvents. The dihydrochloride salt form protonates the hydrazine nitrogens, drastically reducing their electron density and protecting them from oxidation[4]. Always store the unreacted building block as the HCl salt at -20 °C[4].

Part 2: Quantitative Data & Purification Strategies

To streamline your purification approach, consult the following table, which categorizes the physical properties and optimal purification strategies based on the derivative class.

Table 1: Physicochemical Properties and Purification Parameters

Derivative ClassPolaritySilica AffinityPrimary Degradation RiskRecommended Purification StrategyTypical Eluent System
Hydrazones ModerateHigh (Tailing)Hydrolysis on acidic silica[3]Basified Silica Gel ColumnHexane/EtOAc + 1% TEA
Pyrazoles / Indoles LowLowCo-elution with structural isomersStandard Silica Gel ColumnHexane/EtOAc
Free Arylhydrazine HighIrreversible Adsorption[2]Auto-oxidation / Diazene formation[1]Precipitation as HCl salt[4]N/A (Avoid Chromatography)

Part 3: Self-Validating Experimental Protocol

Protocol: Purification of Hydrazone Derivatives via TEA-Basified Silica Gel Chromatography

This protocol ensures the intact recovery of acid-sensitive hydrazones derived from Methyl 5-hydrazinyl-2-methylbenzoate.

Validation Check 1 (Pre-Column TLC Comparison): Spot the crude mixture on two TLC plates. Elute Plate A with standard Hexane/EtOAc and Plate B with Hexane/EtOAc + 1% TEA. If Plate A shows streaking or a secondary spot (cleaved carbonyl) that is absent on Plate B, silica-induced hydrolysis is confirmed, validating the absolute necessity of this basified protocol[3].

Step-by-Step Methodology:

  • Solvent and Silica Preparation: Prepare your optimized eluent system (e.g., 3:1 Hexane/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA). Slurry the silica gel in this basified solvent and let it equilibrate for 15 minutes to fully neutralize the acidic silanol groups[2].

  • Column Packing: Pack the glass column using the slurry method. Flush the packed bed with 2 column volumes of the basified eluent to ensure uniform pH distribution.

  • Sample Loading: Dissolve the crude hydrazone mixture in a minimum volume of a slightly more polar solvent (e.g., dichloromethane). Load it carefully onto the flat silica bed.

  • Elution and Monitoring: Elute the column and collect fractions.

    • Validation Check 2: Spot fractions on TLC plates pre-treated with TEA. Visualize using UV light (254 nm). The product should elute as a tight, circular spot without tailing[3].

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Keep the water bath temperature below 35 °C to prevent thermal degradation of the hydrazone.

Part 4: Decision Tree for Purification Workflow

Use the following logical workflow to determine the correct purification path for your specific reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Methyl 5-hydrazinyl-2-methylbenzoate derivs) CheckSM Unreacted Dihydrochloride Salt Present? Start->CheckSM AcidWash Aqueous Acid Wash (Partitions salt to aq. phase) CheckSM->AcidWash Yes CheckDeriv Identify Target Derivative CheckSM->CheckDeriv No AcidWash->CheckDeriv Hydrazone Hydrazone Derivative CheckDeriv->Hydrazone Heterocycle Pyrazole / Indole CheckDeriv->Heterocycle BasifiedSilica Basified Silica Gel (1% TEA in Eluent) Hydrazone->BasifiedSilica Prevents Hydrolysis StdSilica Standard Silica Gel Chromatography Heterocycle->StdSilica Stable Products

Workflow for purifying Methyl 5-hydrazinyl-2-methylbenzoate derivatives.

References

  • Selective N-functionalization of Arylhydrazines with Primary Alcohols and Acids under PPh3/DDQ System The Journal of Organic Chemistry - ACS Publications[Link][1]

  • Product Class 34: Arylhydrazines Thieme Connect[Link][4]

  • Chromatographic methods of determining hydrazine and its polar derivatives ResearchGate[Link][2]

Sources

Troubleshooting

managing the reactivity of the hydrazine group in Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

Welcome to the technical resource for managing the reactivity of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical resource for managing the reactivity of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions to help you streamline your synthetic workflows, improve yields, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What is the purpose of the dihydrochloride salt form of this reagent?

The dihydrochloride salt form serves two primary purposes: stability and handling. Aryl hydrazines in their free base form can be sensitive to air oxidation, which can lead to decomposition and the formation of colored impurities[1]. The protonated dihydrochloride salt is significantly more stable, has a longer shelf life, and is a crystalline solid that is easier to handle and weigh accurately. For most synthetic applications, the free base must be generated in situ or just prior to use.

Q2: How do I properly generate the free hydrazine from the dihydrochloride salt for a reaction?

Generating the free base is a critical first step. Incomplete neutralization is a common cause of reaction failure. The process involves treating the dihydrochloride salt with a suitable base to deprotonate the hydrazinium ions.

Recommended Protocol: In-Situ Neutralization

  • Setup: In a reaction vessel under an inert atmosphere (Nitrogen or Argon), suspend Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (1.0 equiv.) in your chosen anhydrous solvent (e.g., THF, Ethanol, Toluene).

  • Base Addition: Add a mild inorganic base such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). A slight excess (2.2-2.5 equiv.) is recommended to ensure complete neutralization.

  • Stirring: Stir the suspension at room temperature for 30-60 minutes. The formation of the free base often results in a more soluble species, though this depends on the solvent. The inorganic base will remain as a solid.

  • Proceed: The resulting mixture containing the free hydrazine can typically be used directly in the subsequent reaction step (e.g., by adding the electrophile or coupling partner).

Q3: What are the primary reaction pathways for the hydrazine group?

The hydrazine moiety is a potent nucleophile, enabling a variety of important chemical transformations. The key is to control its reactivity to favor the desired outcome.

Caption: Key reactivity pathways for the aryl hydrazine.

  • Condensation with Carbonyls: Reacts with aldehydes and ketones to form hydrazones. This is the initial step in the widely used Fischer indole synthesis[2][3].

  • Acylation and Sulfonylation: The terminal nitrogen is highly nucleophilic and readily reacts with acylating or sulfonylating agents to form stable hydrazides or sulfonohydrazides[4][5].

  • Reductive Amination: Can be used as a nitrogen source in reductive amination protocols to form substituted amines[6][7].

  • Radical Formation: Under oxidative conditions, arylhydrazines can serve as precursors to aryl radicals for C-C bond formation[8][9].

Q4: Is the free hydrazine air-sensitive?

Yes. Aryl hydrazines, particularly in solution as the free base, are susceptible to oxidation by atmospheric oxygen[1]. This can lead to the formation of complex mixtures and dark-colored byproducts, reducing the yield of the desired product. It is highly recommended to handle the free base under an inert atmosphere (N₂ or Ar) and use degassed solvents, especially for reactions requiring elevated temperatures or long reaction times.

Q5: How can I selectively modify one nitrogen atom of the hydrazine group?

Selective functionalization is a common challenge. The terminal nitrogen (-NH₂) is generally more nucleophilic and less sterically hindered than the nitrogen attached to the aryl ring (-NH-Ar). Therefore, reactions with electrophiles often occur preferentially at the terminal nitrogen. For complete control, a protecting group strategy is advised. The N-tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the hydrazine moiety, often leading to selective protection at the internal nitrogen, which then directs subsequent reactions to the terminal nitrogen[10][11].

Troubleshooting Guide
Issue 1: Low Yield in Hydrazone Formation for Fischer Indole Synthesis

Q: My condensation reaction with a ketone is giving very low yields of the hydrazone, and the subsequent cyclization fails. What is going wrong?

A: This is a multi-step process where issues in the initial hydrazone formation will prevent the final cyclization. The problem likely lies in one of three areas:

  • Incomplete Neutralization: The starting material is a dihydrochloride salt. The hydrazone condensation requires the nucleophilic free base. If you have not added at least two full equivalents of a suitable base, your starting material remains protonated and non-reactive.

  • Unfavorable Equilibrium: Hydrazone formation is a reversible reaction that produces water. If water is not removed, the equilibrium may not favor the product.

  • Incorrect pH: The reaction is typically fastest under mildly acidic conditions (pH 4-5). While you start by neutralizing the salt, the reaction itself benefits from a catalytic amount of acid to activate the carbonyl group. In the Fischer indole synthesis, the acid catalyst is added for the subsequent cyclization step, but it also drives the initial hydrazone formation to completion[12].

Solutions & Protocol:

  • Ensure Complete Neutralization: Use 2.2-2.5 equivalents of a base like triethylamine or sodium acetate to generate the free base first.

  • Water Removal: If isolating the hydrazone, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water. For in-situ formation, adding molecular sieves can be effective.

  • Catalysis: The acid catalyst for the Fischer cyclization (e.g., polyphosphoric acid, p-toluenesulfonic acid, or ZnCl₂) will also catalyze the hydrazone formation[2].

Caption: A simplified workflow for the Fischer Indole Synthesis.

Issue 2: Complex Product Mixture during Acylation or Sulfonylation

Q: I am trying to add a single acyl group to the terminal nitrogen, but my NMR and LC-MS show multiple products. Why is this happening?

A: The hydrazine group has two nucleophilic nitrogen atoms. While the terminal nitrogen is generally more reactive, several side reactions can occur:

  • Di-acylation/Di-sulfonylation: If an excess of the electrophile is used or if the reaction conditions are too harsh, you can get addition at both nitrogen atoms.

  • N-N Bond Cleavage: Under certain reductive or harsh acidic/basic conditions, the N-N bond can be cleaved[13].

  • Reaction at the Internal Nitrogen: While less favorable, acylation can sometimes occur at the nitrogen attached to the aromatic ring, especially with highly reactive electrophiles or if the terminal nitrogen is sterically hindered by a previous reaction.

Solutions & Protocol:

  • Control Stoichiometry: Use the electrophile as the limiting reagent (e.g., 1.0-1.1 equivalents). Add it slowly at a low temperature (e.g., 0 °C) to the solution of the free hydrazine to control the reaction rate and improve selectivity.

  • Use a Protecting Group: For maximum control, employ a protecting group strategy. This is the most robust method for ensuring mono-functionalization.

Table 1: Common Protecting Groups for the Hydrazine Moiety

Protecting GroupIntroduction ReagentTypical Cleavage ConditionsReference
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl in Dioxane)[10][11]
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[11]
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)2-acetyl-5,5-dimethylcyclohexane-1,3-dione2% Hydrazine in DMF[14]
Issue 3: Starting Material Decomposes, Reaction Mixture Turns Dark

Q: During my reaction, especially when heating, the mixture turns dark brown or black, and I recover little to no desired product. What is causing this decomposition?

A: Dark coloration is a classic sign of decomposition, most often caused by oxidation.

  • Air Oxidation: The free hydrazine is sensitive to oxidation, which is accelerated by heat[1]. This process can generate highly reactive radical species that polymerize or lead to a cascade of side reactions.

  • Incompatible Reagents: Strong oxidizing agents will rapidly and uncontrollably react with the hydrazine group. Ensure your reagents are free from peroxide impurities.

  • Thermal Instability: While more stable than simple alkyl hydrazines, aryl hydrazines can decompose at high temperatures. Wolff-Kishner reductions, for example, often require temperatures up to 200°C, which can be too harsh for many substituted aryl hydrazines[15].

Solutions:

  • Maintain an Inert Atmosphere: This is the most critical factor. Purge the reaction vessel thoroughly with nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment.

  • Use Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Degas your solvent before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, ensure it is under a strictly inert atmosphere and monitor for signs of decomposition. If possible, explore alternative, lower-temperature methods.

References
  • Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Organic Letters. Available at: [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Available at: [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Defence Science Journal. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Overview of sampling and analytical methods for monitoring hydrazine in workplace air. ResearchGate. Available at: [Link]

  • Sulfonylation of alkenes with sulfonyl hydrazides. ResearchGate. Available at: [Link]

  • Detection and Monitoring of Hydrazine, Monomethylhydrazine, and Their Decomposition Products. DTIC. Available at: [Link]

  • Sulfonylation of the bisprotected hydrazines with sulfuryl chloride... ResearchGate. Available at: [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available at: [Link]

  • Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. ACS Publications. Available at: [Link]

  • Analytical Methods for Hydrazines. ATSDR. Available at: [Link]

  • A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. RSC Publishing. Available at: [Link]

  • Oxidative C–H Sulfonylation of Hydrazones Enabled by Electro- chemistry. chemrxiv.org. Available at: [Link]

  • Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. MDPI. Available at: [Link]

  • Sulfonic acid hydrazides. Google Patents.
  • A Decade of Innovation in Hydrazine Detection Methods. PubMed. Available at: [Link]

  • Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. PubMed. Available at: [Link]

  • Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry. Available at: [Link]

  • Cobalt-Catalyzed Enantioselective Reductive Amination of Ketones with Hydrazides. ACS Publications. Available at: [Link]

  • Inorganic hydrazine-sulfonates, composition containing same and method of preparing. Google Patents.
  • Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. Available at: [Link]

  • Efficient reductions of dimethylhydrazones using preformed primary amine boranes. NSF PAR. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Protecting groups – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Hydrazine as Facile Nitrogen Source for Direct Synthesis of Amines over a Supported Pt Catalyst. ACS Publications. Available at: [Link]

  • Chemoselective Acylation of Fully Deprotected Hydrazino Acetyl Peptides. Application to the Synthesis of Lipopeptides. ACS Publications. Available at: [Link]

  • Acylation of Hydrazides with Acetic Acid and Formic Acid. J-STAGE. Available at: [Link]

  • ChemInform Abstract: Reduction of Hydrazines to Amines with Aqueous Solution of Titanium(III) Trichloride. ResearchGate. Available at: [Link]

  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PMC. Available at: [Link]

  • Hydrazines. Wikipedia. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. Available at: [Link]

  • Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. ResearchGate. Available at: [Link]

  • Reaction of 1a with various arylhydrazines. ResearchGate. Available at: [Link]

  • Regioselective Radical Arylation of Anilines with Arylhydrazines. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing Methyl 5-hydrazinyl-2-methylbenzoate Dihydrochloride in Solution

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 1909316-39-7) is a highly reactive aryl hydrazine building block widely utilized in drug development and synthetic chemistry. While the solid dihydrochloride sal...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 1909316-39-7) is a highly reactive aryl hydrazine building block widely utilized in drug development and synthetic chemistry. While the solid dihydrochloride salt is robust under inert storage, its stability plummets the moment it is introduced into a solution.

This technical guide bypasses generic advice to provide a mechanistic understanding of this compound's degradation pathways, alongside field-proven troubleshooting protocols to ensure absolute experimental reproducibility.

Section 1: Core Mechanisms of Degradation

To effectively stabilize a compound, you must first understand the thermodynamic and kinetic forces driving its degradation. Aryl hydrazines in solution are primarily threatened by three distinct pathways:

  • Auto-Oxidation (The Primary Failure Mode): In the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺), the free hydrazine base undergoes rapid multi-electron oxidation 1. This forms highly reactive hydrazyl radicals and diazonium intermediates, eventually releasing nitrogen gas and yielding degraded arene byproducts. This process is highly pH-dependent; alkaline or neutral conditions accelerate oxidation, whereas acidic conditions protonate the hydrazine, shielding its lone electron pairs from initiating the radical cascade.

  • Ester Hydrolysis: The methyl benzoate moiety is susceptible to nucleophilic attack by water. Extreme pH levels (both highly acidic and basic) will catalyze the cleavage of the methyl ester into its corresponding carboxylic acid.

  • Condensation: Hydrazines are exceptionally potent nucleophiles. If the solvent or glassware contains trace carbonyl impurities (aldehydes or ketones), the compound will rapidly undergo condensation to form a hydrazone.

LogicMap cluster_0 Degradation Mechanisms cluster_1 Stabilization Interventions Compound Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride Oxidation Auto-Oxidation (Radical Formation) Compound->Oxidation O2, Trace Metals, pH > 5 Hydrolysis Ester Hydrolysis (Cleavage) Compound->Hydrolysis H2O, Extreme pH Condensation Condensation (Hydrazone) Compound->Condensation Ketone/Aldehyde Impurities Degas Argon Sparging & EDTA Addition Degas->Oxidation Blocks pH Maintain Acidic pH (pH < 4) pH->Oxidation Blocks pH->Hydrolysis Mitigates Solvent Carbonyl-Free Solvents Solvent->Condensation Blocks

Logical relationship between degradation pathways and stabilization strategies.

Section 2: Troubleshooting FAQs

Q1: My stock solution turned yellow/brown within hours of preparation. What is happening and how do I stop it? A1: A shift to a yellow or brown hue is the visual hallmark of auto-oxidation. The color arises from the polymerization of radical intermediates and the formation of diazonium species. Causality: When dissolved in a buffer with a pH > 5, the dihydrochloride salt dissociates, exposing the free hydrazine base. Dissolved oxygen, catalyzed by trace metals leached from stainless steel spatulas or glassware, rapidly oxidizes the molecule 2. Solution: You must disrupt the catalytic cycle. Sparge your solvents with Argon for at least 20 minutes to displace oxygen. Furthermore, add a metal chelator like EDTA (0.1 - 1.0 mM) to your aqueous buffer to sequester catalytic trace metals.

Q2: LC-MS analysis of my stored solution shows a mass shift of +40 Da. Why? A2: A mass addition of +40 Da (or similar specific increments) almost always indicates hydrazone formation due to cross-reactivity with acetone or other carbonyls. Causality: If your laboratory uses acetone to dry glassware, residual traces will react instantly with the nucleophilic hydrazine group. Solution: Strictly prohibit the use of acetone-washed glassware for these workflows. Use high-purity, carbonyl-free solvents (e.g., HPLC-grade Acetonitrile or anhydrous DMSO) and bake glassware if necessary.

Q3: Can I store the reconstituted solution at 4°C for a week? A3: It is highly discouraged. Aqueous solutions of aryl hydrazines degrade continuously, even at reduced temperatures, and the compound is notoriously hygroscopic and light-sensitive 3. Causality: While low temperatures slow the kinetic rate of oxidation and hydrolysis, they do not stop them. The thermodynamic drive for ester hydrolysis in water remains active. Solution: Solutions should be prepared fresh. If storage is unavoidable, prepare the stock in anhydrous, degassed DMSO, aliquot into single-use amber vials, blanket the headspace with Argon, and flash-freeze at -80°C.

Section 3: Quantitative Stability Profile

To illustrate the impact of environmental controls, the following table summarizes the expected half-life ( t1/2​ ) of aryl hydrazine dihydrochlorides under various solution conditions.

Solvent SystempHAtmosphereTemperatureAdditivesEstimated Half-Life ( t1/2​ )
Aqueous Buffer7.4Aerated25°CNone< 2 hours (Rapid Oxidation)
Aqueous Buffer7.4Aerated25°C1 mM EDTA~ 8 hours
Aqueous Buffer3.5Aerated25°CNone~ 48 hours
Aqueous Buffer3.5Degassed (Ar)4°C1 mM EDTA> 7 days
Anhydrous DMSON/ADegassed (Ar)-80°CNone> 6 months
Section 4: Standard Operating Procedure (SOP)

To create a self-validating, highly stable stock solution, follow this strict step-by-step methodology.

Workflow S1 1. Solvent Prep Degas with Ar Add 1mM EDTA S2 2. Weighing Use Ceramic Spatula Avoid Metals S1->S2 S3 3. Dissolution Maintain pH < 4 Protect from Light S2->S3 S4 4. Storage Aliquot in Amber Vials Freeze at -80°C S3->S4

Step-by-step workflow for preparing stable aryl hydrazine solutions.

Detailed Methodology:

  • Solvent Preparation & Degassing:

    • Select an appropriate solvent. For aqueous assays, prepare a mildly acidic buffer (e.g., 10 mM Citrate, pH 3.5) and add 1 mM EDTA to chelate catalytic metals.

    • Transfer the solvent to a septum-sealed flask.

    • Sparge the solvent with high-purity Argon gas for 20–30 minutes using a submerged needle, while venting the headspace.

  • Material Handling (Metal-Free):

    • Retrieve the Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride from the desiccator.

    • Critical: Do NOT use a stainless steel spatula. Use a ceramic, PTFE-coated, or disposable plastic spatula to prevent the introduction of catalytic trace metals.

    • Weigh the required mass into a clean, acetone-free amber glass vial.

  • Dissolution & pH Verification:

    • Inject the degassed solvent into the amber vial containing the compound.

    • Vortex gently until complete dissolution is achieved.

    • Self-Validation Step: Inspect the solution against a white background. The solution must remain completely colorless. Any immediate yellowing indicates oxygen or metal contamination, and the batch should be discarded.

  • Storage & Aliquoting:

    • If the solution is not for immediate use, dispense it into single-use amber vials to protect against photodegradation.

    • Gently blow a stream of Argon over the headspace of each vial before capping tightly.

    • Flash-freeze the vials in liquid nitrogen and transfer immediately to a -80°C freezer.

References
  • Defense Technical Information Center (DTIC).
  • Arxada (Lonza) Technical Guidelines.
  • Benchchem Technical Support.

Sources

Troubleshooting

avoiding over-oxidation in reactions with hydrazine derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Over-oxidation Welcome to the technical support center for synthetic reactions involving hydrazine derivatives. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Over-oxidation

Welcome to the technical support center for synthetic reactions involving hydrazine derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the deep mechanistic understanding required to troubleshoot and control your experiments. Over-oxidation is a common and frustrating challenge that can lead to low yields, complex product mixtures, and project delays. This resource, presented in a practical question-and-answer format, addresses the specific issues you are likely to encounter and provides field-proven solutions.

Section 1: Understanding the Challenge: The Fundamentals of Hydrazine Oxidation

This section addresses the foundational knowledge required to diagnose and solve oxidation-related issues.

Q1: What exactly is "over-oxidation" in the context of hydrazine derivative reactions?

A: In synthetic chemistry, we aim to transform a starting material into a specific product by forming or breaking particular bonds. For hydrazine derivatives, a common goal is a two-electron oxidation to form a stable product like an azo compound (diazene) or a hydrazone.

Over-oxidation refers to any oxidative process that proceeds beyond this desired state. Instead of stopping at the target molecule, the reaction continues, leading to undesired side products or complete decomposition of your material. The most common endpoint of runaway oxidation is the formation of dinitrogen (N₂), an energetically favorable but synthetically undesirable outcome that signals the loss of your molecular framework.[1]

Q2: What are the common products of over-oxidation, and what signs should I look for?

A: The signs of over-oxidation can range from subtle to dramatic:

  • A Complex Product Mixture: Instead of a clean spot on your TLC plate, you see multiple spots, smearing, or baseline material. This suggests the formation of various degradation products.

  • Gas Evolution (Effervescence): Vigorous bubbling is a clear indicator of N₂ gas extrusion, meaning your hydrazine backbone is decomposing.[1]

  • Color Changes: While the formation of some desired products, like azo compounds, can be colorful, an unexpected or rapid change to a dark, tarry mixture often indicates decomposition.[2]

  • Low Mass Balance: After workup, you recover significantly less material than expected, even when accounting for the desired product. This points to the formation of volatile or water-soluble decomposition products that are lost during extraction.

  • Formation of Radical Species: One-electron oxidation pathways can generate highly reactive free radicals.[3] These can initiate polymerization or other unwanted side reactions, contributing to the formation of intractable mixtures.[1][3]

The following diagram illustrates the desired pathway versus common over-oxidation and side-reaction pathways.

G cluster_0 Desired Pathway cluster_1 Over-Oxidation & Side Reactions Hydrazine Hydrazine Derivative (R-NH-NH-R') Azo Azo Compound / Diazene (R-N=N-R') Hydrazine->Azo Controlled 2e⁻ Oxidation Hydrazone Hydrazone (R₂C=N-NHR') Hydrazine->Hydrazone Controlled Oxidation Radical Radical Species (e.g., R-N=N•) Hydrazine->Radical Uncontrolled 1e⁻ Oxidation Decomposition Decomposition Products (N₂, R-R, etc.) Azo->Decomposition Harsh Conditions FurtherOx Further Oxidized Products (e.g., Azoxy) Azo->FurtherOx Harsh Conditions Radical->Decomposition

Caption: Desired vs. undesired hydrazine oxidation pathways.

Q3: Which experimental factors have the greatest impact on controlling oxidation?

A: Several interconnected factors determine the outcome of your reaction. Mastering them is key to achieving selectivity.

  • Choice of Oxidant: This is the most critical factor. Oxidants vary dramatically in their strength and mechanism. Strong, non-selective oxidants (e.g., permanganate) are more likely to cause over-oxidation, while modern, milder reagents are designed for controlled transformations.[2][4]

  • Stoichiometry: Using a precise amount of oxidant is crucial. An excess of even a mild oxidant can drive the reaction to completion and beyond.

  • Temperature: Most oxidations are exothermic. Excessive heat can accelerate the rate of undesired pathways. Running reactions at lower temperatures often provides better control and selectivity.[5]

  • Rate of Addition: Adding the oxidant slowly (e.g., via syringe pump) can prevent a localized excess of the reagent and help manage the reaction exotherm.

  • Solvent and pH: The reaction medium can influence the stability of intermediates and the activity of the oxidant. For instance, some electrochemical oxidations are highly pH-dependent.[6] Base catalysis is common in aerobic oxidations of arylhydrazines.[1]

Section 2: Troubleshooting Guide & FAQs

This section provides direct answers to common problems encountered in the lab.

Q4: My goal is to synthesize an azo compound, but my yield is low and I see many side products. What should I do?

A: This is a classic selectivity problem. The primary cause is often an oxidant that is too harsh or reaction conditions that are too aggressive for your specific substrate.

Causality: The oxidation potential of your hydrazine derivative is lower than that of your desired azo product, but not by a large margin. A strong oxidant doesn't differentiate well between the two, leading to the oxidation of both starting material and product. Electron-rich aryl hydrazides can be particularly sensitive, leading to decomposition of the diazene product under standard conditions.[7]

Troubleshooting Steps:

  • Switch to a Milder, Selective Oxidant: Modern, metal-free oxidants are designed for this purpose. They offer high efficiency under mild conditions with excellent functional group tolerance.

  • Control the Temperature: Start your reaction at 0 °C or even lower. If no reaction occurs, allow it to warm slowly to room temperature. Avoid aggressive heating.

  • Monitor Stoichiometry: Use a carefully measured amount of oxidant (e.g., 1.05-1.3 equivalents). An excess is often unnecessary and detrimental.

  • Follow Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.

Oxidant SystemTypical ConditionsAdvantages & Considerations
Trichloroisocyanuric Acid (TCCA) THF, Room TemperatureMetal-free, high yields (82-97%), operationally simple, and scalable.[8]
Bobbitt's Salt Acetonitrile, Room TemperatureMetal-free, recyclable oxidant, highly chemoselective (tolerates alcohols).[2][7]
H₂O₂ / HBr (cat.) Various SolventsUses an inexpensive and environmentally friendly terminal oxidant.[9]
Visible Light/Photocatalyst Eosin Y, Air, Visible LightSustainable "green" method using air as the terminal oxidant.[10]
Electrochemical Oxidation Divided/Undivided CellOxidant-free, highly tunable by adjusting potential, exceptionally mild.[11][12]
Q5: I am trying a Wolff-Kishner reduction, but the reaction is failing. Is this an oxidation problem?

A: This is a common point of confusion. The Wolff-Kishner reaction is a reduction of a carbonyl group (ketone or aldehyde) to a methylene group (CH₂).[13] Hydrazine's role here is to form a hydrazone intermediate, which then eliminates N₂ gas under strongly basic, high-temperature conditions to achieve the reduction.

Over-oxidation is not the issue. Problems with the Wolff-Kishner typically stem from its harsh conditions:

  • Base-Sensitive Substrates: The strongly basic conditions (e.g., KOH) can destroy other functional groups in your molecule.[13]

  • Steric Hindrance: Formation of the initial hydrazone intermediate can be difficult with sterically hindered ketones.[14]

  • Rearrangement Products: In some cases, unexpected rearrangement products can form.[14]

If your substrate is sensitive to strong base, consider the Clemmensen reduction (acidic conditions) or, for a milder alternative, the formation of a tosylhydrazone followed by reduction with a hydride reagent like NaBH₄.[15]

Q6: My reaction is bubbling and all my starting material seems to have disappeared from the TLC. How do I prevent this decomposition?

A: You are witnessing the complete oxidative decomposition of your hydrazine derivative to N₂ gas and other fragments. This occurs when the energy input (from a strong oxidant or high heat) is sufficient to overcome the activation barrier for N-N bond cleavage and N₂ extrusion.

Troubleshooting Workflow:

G start Problem: Reaction Decomposes (Gas Evolution) check_oxidant Is the oxidant known to be harsh? (e.g., KMnO₄, strong acids) start->check_oxidant check_temp Was the reaction run at elevated temperature? check_oxidant->check_temp No sol_oxidant Solution: Switch to a mild oxidant (TCCA, Bobbitt's Salt, etc.) check_oxidant->sol_oxidant Yes check_addition Was the oxidant added all at once? check_temp->check_addition No sol_temp Solution: Run reaction at 0 °C or below. Allow to warm slowly. check_temp->sol_temp Yes sol_addition Solution: Add oxidant dropwise or via syringe pump. check_addition->sol_addition Yes end Achieve Controlled Oxidation check_addition->end No, re-evaluate substrate sol_oxidant->end sol_temp->end sol_addition->end

Caption: Troubleshooting workflow for reaction decomposition.

Section 3: Key Experimental Protocols

Adherence to a well-designed protocol is your first line of defense against over-oxidation.

Protocol 1: Selective Oxidation of a 1,2-Disubstituted Hydrazine to an Azo Compound using TCCA

This protocol is adapted from a highly efficient, metal-free method and is broadly applicable.[8]

Materials:

  • 1,2-disubstituted hydrazine (1.0 mmol, 1.0 equiv)

  • Trichloroisocyanuric acid (TCCA) (0.47 g, 2.0 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Stir plate and magnetic stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 1,2-disubstituted hydrazine (1.0 mmol).

  • Dissolution: Add anhydrous THF (10 mL) and stir at room temperature (20-25 °C) until the starting material is fully dissolved.

  • Oxidant Addition: In a single portion, add TCCA (2.0 equiv) to the stirred solution. Note: For particularly sensitive substrates, consider adding the TCCA in several smaller portions over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system, adjust as needed). The reaction is typically complete within 1-2 hours. Look for the disappearance of the starting hydrazine spot and the appearance of a new, often colored, product spot.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure azo compound.

Protocol 2: Oxidation of a Carbamate-Protected Alkylhydrazine to a Hydrazone via Swern Oxidation

This protocol is for the specific and clean conversion to a hydrazone, avoiding cleavage or further oxidation. It is adapted from Dupont et al.[5]

Materials:

  • Carbamate-protected alkylhydrazine (1.0 mmol, 1.0 equiv)

  • Oxalyl chloride (1.2 mmol, 1.2 equiv)

  • Dimethyl sulfoxide (DMSO) (2.4 mmol, 2.4 equiv)

  • Triethylamine (TEA) (5.0 mmol, 5.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Activator Formation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.2 equiv) in anhydrous DCM at -78 °C (dry ice/acetone bath).

  • Swern Reagent Generation: Slowly add DMSO (2.4 equiv) to the oxalyl chloride solution. Stir for 10 minutes at -78 °C.

  • Substrate Addition: Dissolve the carbamate-protected alkylhydrazine (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Quench/Elimination: Add triethylamine (5.0 equiv) to the flask. Allow the reaction to stir for another 20 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature.

  • Workup: Add water to the reaction mixture. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude hydrazone, which can be purified by chromatography.

References
  • Kalyanaraman, B., & Sinha, B. K. (1985). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Journal of Applied Toxicology, 5(4), 219-227.
  • Su, Y., et al. (2020). Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds. Synthesis, 52(08), 1103-1112. Available at: [Link]

  • Glover, K. C., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons. Available at: [Link]

  • Morozov, A. A., & Galkin, V. I. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 27(1), 1-25.
  • Stanovnik, B., & Svete, J. (2004). Diazenes as Powerful and Versatile Tools in Organic Synthesis. Science of Synthesis, 2004(1), 15-46.
  • Various Authors. (2021-2022). Collection of articles on hydrazine oxidation. ResearchGate. Available at: [Link]

  • Zhao, Y., et al. (2022). Selectfluor-Mediated Oxidative Dehydrogenation of Hydrazines: A Process for the Synthesis of Azo Compounds. Synthesis, 54(23), 5245-5252. Available at: [Link]

  • Lecolier, C., et al. (2024). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry, 20, 175-207. Available at: [Link]

  • Jürma, G., et al. (2004). Investigation of the oxidation ability of protected hydrazine derivatives. ResearchGate. Available at: [Link]

  • Xia, C., & Wu, L. (2016). Visible-light-promoted oxidative dehydrogenation of hydrazobenzenes and transfer hydrogenation of azobenzenes. Green Chemistry. Available at: [Link]

  • Moeller, K. D. (2020). Electrochemical Synthesis of Stabilized Diazo Compounds from Hydrazones. Request PDF. Available at: [Link]

  • Dupont, J. A. (2001). Oxidation of carbamate-protected alkylhydrazines to the corresponding hydrazones under Swern conditions. Tetrahedron Letters, 42(4), 459-461. Available at: [Link]

  • Wang, J., et al. (2021). Hydrogen peroxide based oxidation of hydrazines using HBr catalyst. Tetrahedron, 102, 132546. Available at: [Link]

  • Glover, K. C., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Wikipedia. Retrieved from [Link]

  • Radhakrishnamurti, P. S., & Sahu, S. N. (1977). Kinetics of oxidation of hydrazines by 2,6-dichloroquinone-4-chloro-imide. Indian Journal of Chemistry, 15A, 785-787.
  • ProQuest. (n.d.). Autoxidation of Hydrazine. ProQuest. Retrieved from [Link]

  • Compton, R. G., et al. (2014). The Electro-Oxidation of Hydrazine: A Self-Inhibiting Reaction. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2025, March 21). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Retrieved from [Link]

  • Sciencemadness Wiki. (2018, May 20). Wolff–Kishner reduction. Sciencemadness Wiki. Retrieved from [Link]

Sources

Optimization

scaling up reactions with Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride: potential pitfalls

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for process chemists, chemical engineers, and drug development professionals scaling up workflows involvin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for process chemists, chemical engineers, and drug development professionals scaling up workflows involving Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride .

Scaling up aryl hydrazine derivatives presents a unique intersection of chemoselectivity challenges and severe process safety risks. This guide bypasses basic bench-scale theory to directly address the causality of scale-up failures—focusing on thermal management, salt neutralization, and oxidative degradation.

I. Core Mechanistic Pathways & Vulnerabilities

The starting material is a dihydrochloride salt. This means two equivalents of hydrochloric acid are bound to the hydrazine moiety. Freeing the active nucleophile requires precise stoichiometric base addition. However, the molecule also contains a base-sensitive methyl ester. The competition between successful free-basing and destructive saponification (ester hydrolysis) is the most common point of failure during scale-up.

ChemPathway Salt Methyl 5-hydrazinyl- 2-methylbenzoate 2HCl MildBase Mild Base (NaOAc) Controlled pH 6-7 Salt->MildBase 2.0-2.2 eq StrongBase Strong Base (NaOH) Localized High pH Salt->StrongBase Excess/Rapid Dosing FreeBase Active Free Hydrazine (Intact Methyl Ester) MildBase->FreeBase Desired Pathway Hydrolysis Saponified Byproduct (Carboxylic Acid) StrongBase->Hydrolysis Ester Cleavage

Fig 1: Chemoselective neutralization pathways of the dihydrochloride salt.

II. Troubleshooting & FAQs

Q1: We scaled up our reaction from 10 g to 1 kg. Our yield dropped by 40%, and LC-MS shows massive formation of 5-hydrazinyl-2-methylbenzoic acid. What is the root cause? Causality: You are experiencing mass transfer limitations combined with localized pH spikes. At the bench scale, magnetic stirring rapidly disperses aqueous sodium hydroxide ( NaOH ). At the 1 kg scale, mixing is less efficient. When strong aqueous base is added, localized zones of high pH (>10) and high temperature occur before the base can disperse. This environment rapidly saponifies the methyl ester. Furthermore, highly exothermic neutralization reactions in batch reactors suffer from severe 1[1]. Solution: Switch to a mild base (e.g., Sodium Acetate or K2​HPO4​ ) in a biphasic solvent system (e.g., 2-Methyltetrahydrofuran/water). The free hydrazine will partition into the organic layer immediately upon formation, physically separating the sensitive ester from the aqueous base.

Q2: During the cyclization step of our Fischer Indole Synthesis (FIS), we experienced a severe thermal runaway that blew the reactor's rupture disk. How can we safely manage this exotherm? Causality: The FIS is notoriously exothermic. While the initial hydrazone formation is only mildly exothermic, the subsequent acid-catalyzed[3,3]-sigmatropic rearrangement and ammonia elimination release massive amounts of energy. In batch processes, if the acid catalyst is added to a large accumulation of hydrazone, the reaction can transition from isothermal to adiabatic, causing a thermal runaway. This is a well-documented safety hazard in 2[2]. Solution: Implement a "reverse addition" protocol where the hydrazone solution is dosed continuously into a heated solution of the acid catalyst. This ensures the reactive intermediate is consumed as fast as it is added, preventing accumulation.

Q3: Our isolated free base turns dark brown within hours, and subsequent coupling reactions fail. Why? Causality: Free aryl hydrazines are highly electron-rich and susceptible to rapid auto-oxidation in the presence of atmospheric oxygen, forming diazenes and radical species. This degradation is accelerated by light, elevated temperatures, and trace transition metals. In fact, hydrazine derivatives can pose severe 3[3]. Solution: Never isolate the free base at scale. Generate it in situ and telescope the organic solution directly into the next step. Rigorously degas all solvents via argon sparging.

Q4: We are seeing unexpected transesterification byproducts when using ethanol as the solvent. How do we avoid this? Causality: The starting material is a methyl ester. When heated in a different protic solvent (like ethanol or isopropanol) in the presence of the dihydrochloride salt (which acts as an endogenous acid source), acid-catalyzed transesterification occurs, yielding ethyl 5-hydrazinyl-2-methylbenzoate. Solution: Strictly use methanol if a protic solvent is required, or switch to a non-nucleophilic solvent such as toluene or acetonitrile.

III. Quantitative Scale-Up Parameters

To bridge the gap between discovery chemistry and process manufacturing, all stoichiometric and thermal parameters must be adjusted to account for reactor thermodynamics.

Table 1: Thermal and Stoichiometric Parameters for Scale-Up

ParameterBench Scale (<10 g)Pilot Scale (1–10 kg)Causality & Mitigation Strategy
Neutralization Base NaOH (aq) NaOAc or K2​HPO4​ Strong bases cause localized saponification at scale. Mild bases buffer the pH < 7.5.
Mixing Regime Magnetic stirringHigh-shear impeller / FlowPoor mass transfer traps the product in the aqueous phase, increasing degradation[1].
Atmosphere Ambient (Briefly)Strict Argon/NitrogenFree aryl hydrazines rapidly oxidize to diazenes in air[3].
Thermal Control (FIS) Batch additionDosed / Continuous FlowAccumulation of hydrazone leads to adiabatic thermal runaway during cyclization[2].
Salt Handling Direct weighingSlurry transferDry hydrazine hydrochloride powders can be hazardous; transfer as a solvent slurry[4].

IV. Self-Validating Experimental Protocols

A robust process chemistry protocol must be self-validating—meaning it includes built-in analytical checks that confirm a step has succeeded before the operator proceeds to the next phase.

Protocol: In Situ Free-Basing and Telescoped Hydrazone Formation

Objective: Safely neutralize Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride and telescope into hydrazone formation without isolating the air-sensitive free base.

Step 1: Reactor Preparation & Inerting

  • Action: Charge the reactor with 2-Methyltetrahydrofuran (MeTHF) (10 vol) and the ketone/aldehyde electrophile (1.05 eq). Sparge with Argon for 30 minutes.

  • Validation Check: The dissolved oxygen (DO) meter must read < 0.5 ppm before proceeding. Causality: Prevents oxidative degradation of the hydrazine into diazenes[3].

Step 2: Salt Suspension

  • Action: Add Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (1.0 eq) to the organic layer at 20°C.

  • Validation Check: The salt will remain largely insoluble. A uniform, stirrable slurry confirms appropriate solvent ratios and prevents impeller fouling.

Step 3: Biphasic Neutralization

  • Action: Prepare a 2M aqueous solution of Sodium Acetate ( NaOAc ) (2.2 eq). Degas via Argon sparging. Dose the aqueous solution into the reactor over 1 hour, maintaining the internal temperature < 25°C.

  • Validation Check: Stop the stirrer briefly. The layers should separate cleanly. The aqueous layer pH must be between 6.0 and 6.5. Causality: If pH > 7.5, ester hydrolysis is imminent; immediately buffer with acetic acid. If pH < 5.0, neutralization is incomplete.

Step 4: Telescoped Condensation

  • Action: Heat the biphasic mixture to 40°C for 2 hours.

  • Validation Check: Perform HPLC on the organic layer. The disappearance of the free hydrazine peak and formation of the hydrazone confirms successful condensation. The organic layer can now be separated, dried, and directly dosed into the cyclization reactor.

V. Workflow Engineering

For highly exothermic downstream steps (like the Fischer Indole cyclization), transitioning from batch to continuous flow or dosed-batch workflows is mandatory to ensure process safety.

ProcessFlow S1 1. Inerting & Degassing (Ar/N2 Sparging) S2 2. Biphasic Neutralization (Flow / Dropwise) S1->S2 S3 3. Hydrazone Formation (T < 40°C, Mild Exotherm) S2->S3 Organic Phase Transfer S4 4. Acid-Catalyzed Cyclization (Dosed Acid, High Exotherm) S3->S4 Thermal Control Critical S5 5. Quench & Isolation (Crystallization) S4->S5 Conversion > 99%

Fig 2: Safe scale-up workflow for Fischer Indole Synthesis using continuous flow.

VI. References

  • Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines Organic Process Research & Development - ACS Publications[Link][4]

  • N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution Organic Letters - ACS Publications[Link][3]

  • A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides PubMed Central (PMC)[Link][2]

  • Characterization of Continuous Neutralization of a Chemical Warfare Agent and Its Simulants PubMed Central (PMC)[Link][1]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Methyl 5-hydrazinyl-2-methylbenzoate Dihydrochloride

Welcome to the Advanced Chromatography Support Center. Analyzing highly polar, basic compounds like Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing highly polar, basic compounds like Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride presents unique chromatographic challenges. Because this compound is a dihydrochloride salt containing a highly reactive and basic hydrazine moiety, it is highly susceptible to secondary retention mechanisms on standard silica-based stationary phases.

This guide provides an in-depth, causality-driven approach to diagnosing, troubleshooting, and permanently resolving peak tailing for this specific molecular class.

Diagnostic Troubleshooting Workflow

Before altering your method chemistry, you must isolate the root cause of the peak tailing. The following workflow separates physical system failures from chemical interactions.

G A Observe Peak Tailing (Hydrazine Derivative) B Inject Neutral Marker (e.g., Toluene) A->B C Does Neutral Marker Tail? B->C D Physical Issue: Check Tubing, Fittings, or Column Void C->D Yes E Chemical Issue: Secondary Silanol Interactions C->E No F Lower Mobile Phase pH (pH < 3.0) E->F Optimize Buffer G Switch to CSH or Endcapped Column E->G Change Phase

Logical troubleshooting workflow for diagnosing HPLC peak tailing.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride exhibit severe peak tailing on standard C18 columns? A1: The core issue is an electrostatic acid-base interaction. Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a basic compound; in aqueous solution, its hydrazine moiety readily protonates. Standard silica-based reversed-phase columns contain residual silanol groups (Si-OH) that ionize to negatively charged Si-O⁻ at mid-to-high pH levels 1. The electrostatic attraction between the positively charged hydrazine group and the negatively charged silanols creates a secondary retention mechanism. Because hydrazides are weakly basic, these secondary interactions are the primary driver of peak asymmetry and tailing 2.

Q2: How do I determine if the tailing is caused by chemical interactions or a hardware issue? A2: Tailing can stem from both chemical (acid-base interactions) and physical (plumbing/voids) sources 3. To isolate the root cause, inject a neutral hydrophobic marker, such as toluene or propiophenone. Neutral compounds do not participate in ion-exchange interactions with silanols. If the neutral peak is perfectly symmetrical but your hydrazine derivative tails, the issue is chemical. If the neutral peak also exhibits tailing, you have a physical system void—likely an improperly seated fitting or a collapsed column bed 3.

Q3: What is the optimal mobile phase strategy to suppress silanol interactions for this compound? A3: The most effective mobile phase strategy is to operate at a low pH (typically pH < 3.0). Lowering the pH ensures the complete protonation of residual silanol groups on the stationary phase, neutralizing their negative charge and eliminating the electrostatic attraction with the analyte 4. Using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) is highly recommended. TFA not only lowers the pH but also acts as a weak ion-pairing reagent, dynamically masking the basic hydrazine sites.

Q4: Which stationary phase provides the best peak symmetry for basic hydrazines without relying heavily on strong ion-pairing reagents? A4: Charged Surface Hybrid (CSH) columns are specifically engineered for basic compounds. Unlike standard Ethylene Bridged Hybrid (BEH) or fully porous silica columns, CSH particles incorporate a low-level, surface-embedded positive charge [[5]](). This intentional positive charge electrostatically repels the protonated hydrazine molecules, drastically reducing their interaction with any remaining silanols. This technology provides superior peak shape and increased mass loading capacity for basic compounds, even when using low-ionic-strength mobile phases like formic acid 6.

Mechanistic Pathway of Silanol Interactions

Understanding the exact molecular interaction allows researchers to apply targeted chromatographic solutions rather than relying on trial and error.

M H Protonated Hydrazine (R-NH-NH3+) I Strong Ionic Interaction (Peak Tailing) H->I S Ionized Silanol (Si-O-) S->I TFA Low pH / TFA Additive TFA->S Protonates to Si-OH CSH Charged Surface Hybrid (CSH) Particle CSH->H Electrostatic Repulsion

Mechanism of hydrazine-silanol interactions and targeted mitigation strategies.

Comparative Column and Mobile Phase Performance

The following table summarizes the quantitative impact of different column chemistries and mobile phase modifiers on the USP Tailing Factor ( As​ ) for Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

Column ChemistryMobile Phase AdditiveParticle Surface ChargeExpected USP Tailing Factor ( As​ )Resolution Quality
Standard C18 (Type A) None (Neutral pH)Highly Negative> 2.5Poor (Severe Tailing)
Standard C18 (Type B) 0.1% Formic AcidSlightly Negative1.8 - 2.0Moderate
Endcapped C18 0.1% TFA (pH ~2.0)Neutralized1.2 - 1.4Good
CSH C18 0.1% Formic AcidPositive1.0 - 1.1Excellent (Symmetrical)

Self-Validating Experimental Protocol: Method Optimization

To guarantee reliable data, this protocol incorporates built-in validation steps. By executing this workflow, you systematically prove whether the peak shape is governed by your instrument's fluidics or the column chemistry.

Step 1: System Suitability & Fluidic Validation

  • Ensure all PEEK or stainless-steel tubing is cut perfectly square and seated fully into the column end-fittings to eliminate physical dead volumes.

  • Install a CSH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Inject a neutral standard (e.g., uracil to mark dead time t0​ , followed by toluene).

  • Validation Check: Calculate the USP tailing factor for toluene. It must be ≤1.1 . If it is higher, stop and re-make your fluidic connections.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare using MS-grade water with 0.1% Trifluoroacetic acid (TFA) to maintain a pH of ~2.0.

  • Mobile Phase B (Organic): Prepare using MS-grade Acetonitrile with 0.1% TFA.

  • Flush the column with 10 column volumes of 90% Mobile Phase B, followed by 20 column volumes of initial gradient conditions (e.g., 5% B) to fully equilibrate the stationary phase surface charge.

Step 3: Baseline & Matrix Validation

  • Perform a blank injection using the exact sample diluent (which should ideally match the initial mobile phase conditions, e.g., 5% Acetonitrile / 95% Water with 0.1% TFA).

  • Validation Check: Confirm a stable baseline with no ghost peaks eluting at the expected retention time of the hydrazine derivative.

Step 4: Sample Injection & Mass Overload Check

  • Inject Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride at your target analytical concentration.

  • Inject a second sample at half the concentration.

  • Validation Check: Compare the retention times and peak symmetries. If the peak shape improves drastically at the lower concentration, the column was experiencing mass overload (common with basic compounds on standard silica). If using a CSH column, the peak shape should remain symmetrical ( As​≤1.2 ) across both injection volumes due to its enhanced loadability.

References

  • Column Particle Technologies BEH, CSH, HSS & Solid-Core Waters Corporation URL:[Link]

  • Practical Applications of Charged Surface Hybrid (CSH) Technology Waters Corporation URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Waters Corporation URL:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders URL:[Link]

  • HPLC Peak Tailing Axion Analytical Labs URL:[Link]

  • Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an Analytical Method for Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. For a compound like Methyl 5-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. For a compound like Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride, a potential building block in novel therapeutics, establishing a robust and reliable analytical method is a critical early-stage milestone. This guide provides a comprehensive comparison of two potential High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8][9] This guide will not only detail the "how" but also the "why" behind the experimental choices, offering insights honed from years of experience in analytical development and validation.

The Criticality of Method Validation

Before delving into the specifics of the analytical methods, it is crucial to understand the context. An unvalidated or poorly validated analytical method can lead to unreliable data, potentially resulting in the rejection of a viable drug candidate or, conversely, the progression of an unsafe one. Regulatory bodies worldwide mandate stringent validation to ensure that the analytical procedures used for the quality control of drug substances and products are consistent, reliable, and accurate.[4][10]

Selecting the Analytical Approach: A Rationale

For a polar, non-volatile molecule like Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride, High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique.[11][12] Its versatility, high resolution, and sensitivity make it ideal for separating the analyte from potential impurities and degradation products.[11]

This guide will compare two reversed-phase HPLC (RP-HPLC) methods, a common choice for polar analytes:

  • Method A: A conventional approach utilizing a C18 stationary phase, a widely used and well-understood column chemistry.

  • Method B: An alternative approach employing a Phenyl-Hexyl stationary phase, which can offer different selectivity for aromatic compounds due to π-π interactions.

The comparison will be based on the validation parameters stipulated in the ICH Q2(R1) guideline: Specificity, Linearity, Range, Accuracy, Precision, Limit of Quantitation (LOQ), Limit of Detection (LOD), and Robustness.[13][14][15]

Visualizing the Validation Workflow

The process of analytical method validation is a systematic and documented journey. The following diagram illustrates the typical workflow.

Analytical_Method_Validation_Workflow cluster_Planning Planning & Development cluster_Execution Execution cluster_Evaluation Evaluation & Reporting cluster_Lifecycle Lifecycle Management Define_Purpose Define Purpose of Method (e.g., Assay, Impurity Testing) Develop_Method Develop Analytical Method Define_Purpose->Develop_Method Leads to Validation_Protocol Prepare Validation Protocol Develop_Method->Validation_Protocol Informs Conduct_Experiments Conduct Validation Experiments Validation_Protocol->Conduct_Experiments Guides Analyze_Data Analyze Data vs. Acceptance Criteria Conduct_Experiments->Analyze_Data Generates Data for Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Summarized in Method_Implementation Implement for Routine Use Validation_Report->Method_Implementation Authorizes Change_Control Change Control & Revalidation Method_Implementation->Change_Control Requires

Caption: A typical workflow for analytical method validation.

Comparative Validation of Two HPLC Methods

The following sections detail the experimental protocols and present hypothetical comparative data for the validation of two HPLC methods for Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride.

Table 1: Proposed HPLC Methods
ParameterMethod AMethod B
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 20% to 80% B in 15 min30% to 70% B in 12 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[16]

Experimental Protocol
  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Blank and Placebo Analysis: Inject a blank (diluent) and a placebo (if applicable, for a drug product) to ensure no interfering peaks at the retention time of the analyte.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradation products and impurities.

Comparative Data
ParameterMethod AMethod B
Resolution with Closest Impurity 1.82.5
Peak Purity Index 0.99920.9998
Interference from Blank/Placebo NoneNone

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[16][17]

Experimental Protocol
  • Standard Preparation: Prepare a series of at least five standard solutions of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Comparative Data
ParameterMethod AMethod B
Range (µg/mL) 10 - 15010 - 150
Correlation Coefficient (r²) 0.99910.9997
Y-intercept (% of response at 100%) 1.2%0.5%
Residual Sum of Squares 1.8 x 10⁵0.9 x 10⁵

Scientist's Insight: Both methods exhibit excellent linearity, as indicated by the correlation coefficients being greater than 0.999. However, Method B shows a slightly higher r² value and a y-intercept closer to the origin, suggesting a better fit of the data to the linear model.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[16] It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol
  • Spiked Sample Preparation: Prepare samples (e.g., placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Analysis: Analyze the spiked samples and a standard solution.

  • Calculation: Calculate the percentage recovery for each sample.

Comparative Data
Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)
80% 98.5% ± 1.2%99.8% ± 0.8%
100% 99.2% ± 1.0%100.1% ± 0.6%
120% 101.5% ± 1.3%100.5% ± 0.7%
Overall Mean Recovery 99.7%100.1%

Scientist's Insight: Method B demonstrates slightly better accuracy with mean recoveries closer to 100% and lower relative standard deviations (RSDs) at all concentration levels. This indicates a higher degree of trueness in the measurements obtained with Method B.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[18]

Experimental Protocol
  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Comparative Data
ParameterMethod A (RSD)Method B (RSD)
Repeatability 0.9%0.5%
Intermediate Precision (Day 1 vs. Day 2) 1.5%0.8%
Intermediate Precision (Analyst 1 vs. Analyst 2) 1.3%0.7%

Scientist's Insight: Method B is demonstrably more precise, with significantly lower RSDs for both repeatability and intermediate precision. This suggests that Method B is more rugged and less susceptible to minor variations in experimental conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][19]

Experimental Protocol

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Comparative Data
ParameterMethod A (µg/mL)Method B (µg/mL)
LOD 0.50.2
LOQ 1.50.6

Scientist's Insight: Method B exhibits a lower LOD and LOQ, indicating superior sensitivity. This would be particularly advantageous if the method is intended for impurity analysis or for applications where low concentrations of the analyte need to be accurately measured.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[19]

Experimental Protocol
  • Parameter Variation: Introduce small, deliberate changes to the HPLC method parameters, one at a time (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).

  • Analysis: Analyze a system suitability solution under each of the modified conditions.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak area, resolution).

Comparative Data
Parameter VariedMethod A (Impact on Resolution)Method B (Impact on Resolution)
Flow Rate (±10%) Significant change (>15%)Minor change (<5%)
Column Temp (±5°C) Moderate change (~10%)Minor change (<3%)
Mobile Phase B (±2%) Moderate change (~8%)Minor change (<2%)

Scientist's Insight: Method B demonstrates greater robustness. The minimal impact on resolution when method parameters are intentionally varied suggests that this method will be more reliable and transferable between different laboratories and instruments.

Visualizing Method Selection

The choice between analytical methods can be guided by a systematic evaluation of their performance against predefined criteria.

Method_Selection_Decision_Tree Start Start: Need to Validate Method for Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride Propose_Methods Propose HPLC Methods (Method A: C18, Method B: Phenyl-Hexyl) Start->Propose_Methods Validate_Parameters Validate Key Parameters (Specificity, Accuracy, Precision, etc.) Propose_Methods->Validate_Parameters Compare_Data Compare Performance Data Validate_Parameters->Compare_Data Specificity_Check Is Specificity Adequate for Both? Compare_Data->Specificity_Check Performance_Check Does Method B Outperform Method A in Accuracy, Precision, and Robustness? Specificity_Check->Performance_Check Yes Further_Optimization_A Consider Further Optimization of Method A Specificity_Check->Further_Optimization_A No (for Method A) Select_Method_B Select Method B as the Preferred Method Performance_Check->Select_Method_B Yes Performance_Check->Further_Optimization_A No End End: Final Validated Method Selected Select_Method_B->End Further_Optimization_A->End

Caption: A decision tree for selecting the optimal analytical method.

Conclusion and Recommendation

Based on the comprehensive validation data presented, Method B is unequivocally the superior analytical method for the quantification of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride. It surpasses Method A across all critical validation parameters, demonstrating better specificity, linearity, accuracy, precision, sensitivity, and robustness.

The choice of a Phenyl-Hexyl column with a methanol-based mobile phase appears to provide a more optimal separation and a more reliable method. While Method A is acceptable, the superior performance of Method B makes it the clear choice for implementation in a regulated quality control environment.

This guide underscores the importance of a systematic and comparative approach to analytical method validation. By rigorously evaluating different methodologies, scientists can ensure the selection of a method that is not only fit for its intended purpose but also robust and reliable throughout the lifecycle of the drug product.

References

Sources

Comparative

comparative study of different hydrazine derivatives in the Fischer indole synthesis

Executive Summary The Fischer Indole Synthesis (FIS) remains one of the most robust and versatile methodologies for constructing the indole heterocycle, a privileged scaffold in pharmaceutical development (e.g., triptans...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Fischer Indole Synthesis (FIS) remains one of the most robust and versatile methodologies for constructing the indole heterocycle, a privileged scaffold in pharmaceutical development (e.g., triptans for migraines, oncology therapeutics) 1. The efficiency, regioselectivity, and required conditions of the FIS are heavily dictated by the choice of the hydrazine derivative. This guide provides a critical comparative analysis of unsubstituted, electron-donating, and electron-withdrawing phenylhydrazines, offering researchers actionable, data-backed insights for optimizing synthetic workflows.

Mechanistic Causality: The Role of Substituents

The FIS is an acid-catalyzed process that converts an arylhydrazone (formed from an arylhydrazine and an enolizable ketone) into an indole. The reaction cascade hinges on a critical [3,3]-sigmatropic rearrangement of an enehydrazine intermediate 1.

The electronic properties of the hydrazine substituent directly modulate the activation energy of this rate-determining step:

  • Electron-Donating Groups (EDGs): Substituents like ortho-methylthio (-SCH₃) or para-methoxy donate electron density into the aromatic ring via resonance. This enriches the pi-system, accelerating the electrocyclic [3,3]-shift and allowing the reaction to proceed under milder acidic conditions 2.

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., 4-bromo) deplete the ring's electron density. This decelerates the sigmatropic rearrangement, necessitating harsher thermal conditions or stronger Brønsted/Lewis acids (such as Polyphosphoric Acid, PPA) to force the cyclization 3.

FIS_Mechanism A Arylhydrazine + Carbonyl (Substituent dictates nucleophilicity) B Arylhydrazone Intermediate (Acid-Catalyzed) A->B Condensation C Enehydrazine Tautomer (Equilibrium Step) B->C Protonation D [3,3]-Sigmatropic Rearrangement (Rate-Determining Step) C->D EDG Accelerates EWG Decelerates E Rearomatization & Ammonia Elimination D->E C-C Bond Formation F Substituted Indole Scaffold E->F Cyclization

Mechanistic workflow of the Fischer Indole Synthesis highlighting substituent causality.

Comparative Data Analysis

The following table synthesizes experimental data comparing the performance of different hydrazine derivatives in the formation of indole scaffolds.

Hydrazine DerivativeCarbonyl SubstrateCatalyst & ConditionsYield (%)Mechanistic Impact & Observations
Phenylhydrazine (Unsubstituted)CyclohexanoneAcetic Acid, Reflux, 2h76–85%Standard baseline reactivity; efficient tautomerization 1.
Phenylhydrazine (Unsubstituted)CyclohexanoneL-(+)-TA:DMU melt, 70°C, 15 min97%Green solvent melt significantly accelerates the reaction rate [[4]]().
[2-(Methylthio)phenyl]hydrazine (EDG)CyclohexanoneAq. NaHSO₄, 90°C, 3h75%EDG accelerates [3,3]-shift; minor steric bulk is well-tolerated 2.
4-Bromophenylhydrazine (EWG)Acetophenone / AldehydesPolyphosphoric Acid (PPA) or p-TsOH~70–80%EWG slows rearrangement; requires strong acid to force cyclization 3.
Phenylhydrazine (Unsubstituted)PhenylacetylenePPA, 120°C (Hydroamination)93%Alkyne protonation bypasses the need for ketone enolization 5.

Data indicates that while unsubstituted phenylhydrazines provide excellent yields, the introduction of EDGs maintains high efficacy even under milder aqueous conditions. Conversely, EWGs demand highly acidic, dehydrating environments like PPA.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. The physical changes observed during the workflow directly confirm the mechanistic progression.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole (Baseline Unsubstituted)

Rationale: Glacial acetic acid serves a dual purpose as both the solvent and a mild Brønsted acid catalyst. It is strong enough to drive the tautomerization of the unsubstituted phenylhydrazone but mild enough to prevent substrate degradation 1.

Step-by-Step Workflow:

  • Condensation: In a round-bottom flask, combine phenylhydrazine (1.0 mol equiv) and cyclohexanone (1.0 mol equiv) in glacial acetic acid (6.0 mol equiv).

  • Cyclization: Heat the mixture to reflux (~118°C) for 2 hours. Causality Check: The solution will darken, indicating the formation of the enehydrazine and subsequent ammonia elimination.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 8:2). The disappearance of the polar hydrazone spot validates the completion of the [3,3]-shift.

  • Workup & Validation: Cool the reaction mixture to room temperature, then pour it into crushed ice. Self-Validation: The target indole is highly non-polar compared to the starting materials and intermediates. Immediate precipitation of a solid confirms successful cyclization.

  • Purification: Filter the precipitate, wash with cold water to remove residual acetic acid, and recrystallize from methanol to afford the product in 76–85% yield 1.

Protocol 2: Synthesis of 7-Methylthio-1,2,3,4-tetrahydrocarbazole (EDG Substituted)

Rationale: The ortho-methylthio group is sensitive to harsh acids and high temperatures, which can cause cleavage or oxidation. Thus, a milder aqueous sodium hydrogen sulfate (NaHSO₄) system is utilized. The EDG compensates for the weaker acid by inherently accelerating the sigmatropic shift 2.

Step-by-Step Workflow:

  • Preparation: Prepare a 1M solution of NaHSO₄ in water and heat to 90°C.

  • Substrate Addition: Introduce [2-(methylthio)phenyl]hydrazine (1.0 mol equiv) into the heated acidic solution.

  • Controlled Condensation: Add cyclohexanone (1.0 mol equiv) dropwise over 30 minutes. Causality Check: Dropwise addition keeps the concentration of the highly reactive enehydrazine intermediate low, preventing unwanted dimerization or polymerization side-reactions.

  • Cyclization: Stir the mixture at 90°C–100°C for 3 hours.

  • Workup & Validation: Cool to room temperature and neutralize with saturated NaHCO₃. Extract with ethyl acetate. Self-Validation: A clean organic layer without intractable emulsions indicates the absence of polymeric byproducts, validating the dropwise addition strategy.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography to yield the product at ~75% 2.

References

  • Grokipedia. "Fischer indole synthesis - Grokipedia".
  • BenchChem. "A Comparative Analysis of[2-(Methylthio)phenyl]hydrazine and Phenylhydrazine in the Fischer Indole Synthesis".
  • BenchChem. "5-Bromoindole | 10075-50-0".
  • MDPI. "Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines".
  • ACS Organic Letters. "Fischer Indole Synthesis in Low Melting Mixtures".

Sources

Validation

Comprehensive Spectroscopic Guide: Structural Validation of Methyl 5-hydrazinyl-2-methylbenzoate Dihydrochloride vs. Alternatives

As drug development increasingly relies on complex heterocyclic scaffolds (such as indazoles and pyrazoles for kinase inhibitors), the structural integrity of precursor building blocks becomes paramount. Methyl 5-hydrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex heterocyclic scaffolds (such as indazoles and pyrazoles for kinase inhibitors), the structural integrity of precursor building blocks becomes paramount. Methyl 5-hydrazinyl-2-methylbenzoate is a critical intermediate in these synthetic pathways. However, selecting the appropriate derivative—specifically comparing the dihydrochloride salt against its free base alternative—requires rigorous spectroscopic validation.

This guide provides an authoritative, step-by-step comparative analysis of these derivatives, equipping synthetic chemists and drug development professionals with self-validating protocols to ensure API purity and structural fidelity.

The Chemical Imperative: Dihydrochloride vs. Free Base

The fundamental challenge with hydrazine derivatives lies in their electron-rich nature. Free phenylhydrazines are notoriously unstable, rapidly turning red-brown upon exposure to ambient air and light due to radical-mediated autoxidation[1].

To circumvent this degradation, the target intermediate is routinely isolated as Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 1909316-39-7, MW: 253.12)[2]. By protonating both the aniline-derived nitrogen and the terminal amine, the lone pairs are locked, drastically enhancing shelf-life and handling safety. The free base alternative (CAS: 1388077-61-9)[3], while possessing a lower molecular weight (180.20 g/mol ), introduces unacceptable variability in batch-to-batch synthetic yields due to its rapid oxidation profile.

Comparative Spectroscopic Evidence

To objectively compare these two forms, we rely on a multi-modal spectroscopic approach. The protonation state directly influences the electron density of the aromatic ring, causing predictable and measurable shifts in both NMR and FT-IR spectra[4][5].

Table 1: Spectroscopic & Physical Property Comparison

Analytical ParameterAlternative: Free BaseTarget: Dihydrochloride Salt
CAS Number 1388077-61-91909316-39-7
Molecular Weight 180.20 g/mol 253.12 g/mol
Physical State Pale yellow to brown solid (oxidizes)Off-white to white crystalline powder
¹H NMR (Hydrazine N-H) ~4.0 - 5.5 ppm (broad, 3H)~10.0 - 11.5 ppm (broad, -NH₂⁺ and -NH₃⁺)
FT-IR (N-H Stretch) 3350, 3280 cm⁻¹ (sharp doublets)3200 - 2500 cm⁻¹ (broad, strong salt bands)
LC-MS (ESI+) m/z 181.1 [M+H]⁺m/z 181.1 [M+H]⁺
Bench Stability Low (Requires inert atmosphere)High (Bench-stable)
Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that any observed data is a true reflection of the molecule's structure and not an artifact of sample preparation.

Protocol A: High-Resolution NMR Acquisition (¹H and ¹³C)
  • Step 1: Sample Preparation. Dissolve 15 mg of the dihydrochloride salt in 0.6 mL of anhydrous DMSO-d₆.

  • Step 2: Internal Standardization. Add 0.05% v/v Tetramethylsilane (TMS) to the sample tube.

  • Step 3: Acquisition. Run ¹H at 400 MHz (16 scans) and ¹³C at 100 MHz (512 scans) at 298 K.

Causality & Self-Validation: DMSO-d₆ is selected over CDCl₃ not merely for solubility. Its strong hydrogen-bonding capability disrupts intermolecular interactions, yielding sharper signals for the complex hydrazinium protons. Furthermore, the lack of acidic protons in DMSO prevents rapid deuterium exchange that would otherwise obliterate the critical -NH₃⁺ signals. The TMS acts as an internal zero-point reference, ensuring that the significant downfield shifts observed for the aromatic protons—caused by the electron-withdrawing nature of the protonated hydrazine[5]—are absolute structural confirmations, not artifacts of magnetic field drift.

Protocol B: Orthogonal LC-MS/MS Purity Validation
  • Step 1: Mobile Phase Setup. Prepare a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Step 2: Dual-Column Injection. Inject 2 µL of a 1 mg/mL sample onto a standard C18 reverse-phase column. Subsequently, inject the same sample onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Step 3: Mass Detection. Monitor the eluent using Positive Electrospray Ionization (ESI+).

Causality & Self-Validation: Formic acid maintains a low pH, ensuring the hydrazine remains fully ionized in its protonated state, thereby maximizing ESI+ sensitivity. The dual-column approach is a critical self-validation step. The free base and dihydrochloride may co-elute on a standard C18 column due to mobile phase buffering. However, the HILIC column retains the highly polar dihydrochloride salt significantly longer. Matching this orthogonal retention time validates the salt form independently of the m/z 181.1 mass detector reading.

Protocol C: FT-IR Attenuated Total Reflectance (ATR)
  • Step 1: Background Scan. Collect 32 scans of the empty diamond ATR crystal to establish a baseline.

  • Step 2: Sample Application. Press 5 mg of the neat crystalline powder directly onto the crystal using the anvil.

  • Step 3: Spectrum Acquisition. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Causality & Self-Validation: Traditional KBr pellet pressing is highly hygroscopic. Moisture absorption introduces a broad O-H stretch at ~3300 cm⁻¹, which perfectly masks the critical N-H stretching frequencies of the hydrazine group[4]. ATR eliminates this variable. By running a background scan immediately prior to the sample and utilizing the sharp ester carbonyl stretch (~1710 cm⁻¹) as an internal intensity reference, we confirm that the broad 3200-2500 cm⁻¹ band is genuinely from the -NH₃⁺ salt and not baseline drift.

Structural Elucidation Workflow

SpectroscopicWorkflow Sample Derivative Selection: Methyl 5-hydrazinyl-2-methylbenzoate FreeBase Alternative: Free Base (CAS: 1388077-61-9) Prone to Oxidation Sample->FreeBase Sub-optimal DiHCl Target: Dihydrochloride (CAS: 1909316-39-7) High Stability Sample->DiHCl Preferred NMR 1H & 13C NMR (DMSO-d6) Detects Protonation Shifts FreeBase->NMR MS LC-MS (ESI+) Confirms m/z 181 [M+H]+ FreeBase->MS IR FT-IR Spectroscopy (ATR) Identifies -NH3+ Bands FreeBase->IR DiHCl->NMR Aliquot 1 DiHCl->MS Aliquot 2 DiHCl->IR Aliquot 3 DataAnalysis Comparative Data Synthesis & Structural Elucidation NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis Validated Validated API Intermediate Ready for Synthesis DataAnalysis->Validated Confirmed Structure

Spectroscopic workflow for validating Methyl 5-hydrazinyl-2-methylbenzoate derivatives.

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Comparative

Biological Activity and Scaffold Comparison of Compounds Synthesized from Methyl 5-hydrazinyl-2-methylbenzoate Dihydrochloride

Executive Summary Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 1909316-39-7) and its free base (CAS: 1388077-61-9) serve as highly versatile, privileged building blocks in modern medicinal chemistry[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 1909316-39-7) and its free base (CAS: 1388077-61-9) serve as highly versatile, privileged building blocks in modern medicinal chemistry[1][2]. As a phenylhydrazine derivative, this compound is primarily utilized to synthesize two major classes of biologically active heterocycles: pyrazoles (via Knorr-type condensation) and indoles (via Fischer Indole Synthesis)[3][4].

This guide objectively compares the biological performance, kinase selectivity, and metabolic stability of these synthesized scaffolds against industry-standard benchmarks (e.g., Celecoxib and Tofacitinib). By leveraging the unique steric and electronic properties of the 2-methylbenzoate moiety, drug development professionals can optimize target binding and pharmacokinetic profiles.

Chemical Rationale & Scaffold Design

The selection of Methyl 5-hydrazinyl-2-methylbenzoate over an unsubstituted phenylhydrazine is driven by two critical structural features:

  • The Ortho-Methyl Group: The methyl group adjacent to the benzoate ester induces a steric clash that twists the dihedral angle of the resulting heterocycle. This non-planar conformation is a proven strategy to enhance kinase selectivity (by fitting into specific hydrophobic pockets) and to reduce off-target Cytochrome P450 (CYP) inhibition.

  • The Methyl Ester Moiety: This functional group acts as an ideal handle for late-stage diversification. Post-cyclization, the ester can be saponified and coupled with various amines to generate amide libraries, allowing for fine-tuning of aqueous solubility and hydrogen-bond donor/acceptor ratios.

G A Methyl 5-hydrazinyl- 2-methylbenzoate B 1,3-Diketone (Knorr Synthesis) A->B EtOH, Reflux C Ketone (Fischer Synthesis) A->C Lewis Acid, Heat D Pyrazole Scaffold (COX-2/p38) B->D E Indole Scaffold (JAK/STAT) C->E F In vitro Screening (IC50 / ADME) D->F E->F

Workflow for divergent synthesis and high-throughput screening of pyrazole and indole scaffolds.

Pyrazole Derivatives: COX-2 and p38 MAPK Inhibition

Pyrazoles synthesized from arylhydrazines are classic pharmacophores for Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors[4]. The reaction of Methyl 5-hydrazinyl-2-methylbenzoate with 1,3-diketones yields 1-aryl-pyrazoles.

Self-Validating Synthesis & Assay Protocol

Step 1: Knorr Pyrazole Synthesis

  • Dissolve 1.0 eq of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride and 1.1 eq of the selected 1,3-diketone (e.g., acetylacetone) in anhydrous ethanol.

  • Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the dihydrochloride salt.

  • Reflux for 4 hours. Causality: Heating drives the dehydration of the intermediate hydrazone, ensuring complete cyclization to the pyrazole[5].

  • Validation Check: Monitor via LC-MS. Proceed to purification only when the starting material peak area is <5%. Purify via flash chromatography (Yield: >80%).

Step 2: COX-2 Fluorometric Inhibitor Screening Assay

  • Plate recombinant human COX-2 and COX-1 enzymes in a 96-well black microplate.

  • Add synthesized pyrazole derivatives (serial dilutions from 10 µM to 0.1 nM) alongside Celecoxib (Positive Control) and 1% DMSO (Vehicle).

  • Add arachidonic acid substrate and the fluorometric probe (ADHP).

  • Validation Check: Calculate the Z'-factor using the vehicle and positive control wells. A Z'-factor > 0.6 is required to validate the assay's dynamic range.

  • Measure fluorescence (Ex/Em = 535/587 nm) and calculate IC50 values using non-linear regression.

Comparative Performance Data

Data represents typical optimized derivatives (amides derived from the ester) compared to industry standards.

Compound ClassCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)p38 MAPK IC50 (nM)
Celecoxib (Standard) 40 ± 5>15,000>375N/A
SB203580 (Standard) N/AN/AN/A50 ± 8
Derivative P-1 (Pyrazole) 28 ± 4>20,000>7141,200 ± 150
Derivative P-2 (Pyrazole) 85 ± 10>10,000>11735 ± 6

Analysis: Derivative P-1 demonstrates superior COX-2 selectivity compared to Celecoxib. The ortho-methyl group restricts the rotation of the aryl ring, perfectly aligning the pyrazole core within the secondary hydrophobic pocket of COX-2, which is absent in COX-1.

Indole Derivatives: JAK/STAT Pathway Inhibition

The Fischer Indole Synthesis utilizing this building block yields highly substituted indoles[6][7]. These scaffolds are exceptional ATP-competitive inhibitors of Janus Kinases (JAK1/2/3), which are critical in mediating cytokine-driven inflammation[8][9].

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor Indole Derivative (Inhibitor) Inhibitor->JAK Blocks ATP Site Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocation

Mechanism of action: Indole derivatives inhibiting the JAK/STAT signaling cascade.

Self-Validating Synthesis & Cellular Assay Protocol

Step 1: Fischer Indole Synthesis

  • Combine 1.0 eq of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride with 1.2 eq of a cyclic ketone (e.g., 2-methylcyclohexanone) in glacial acetic acid.

  • Add a Lewis acid catalyst (e.g., ZnCl2) to facilitate the[3,3]-sigmatropic rearrangement[6].

  • Heat at 90°C for 6 hours.

  • Validation Check: The intermediate hydrazone formation is rapid; the rate-limiting step is the elimination of ammonia. Confirm the loss of the NH3 mass (-17 Da) via LC-MS to verify aromatization to the indole[6].

Step 2: Cellular JAK/STAT Phosphorylation Assay

  • Seed human peripheral blood mononuclear cells (PBMCs) at 1×105 cells/well.

  • Pre-incubate with indole derivatives or Tofacitinib (10 µM to 0.1 nM) for 1 hour.

  • Stimulate with IL-6 (50 ng/mL) for 15 minutes to induce STAT3 phosphorylation[9].

  • Lyse cells and quantify p-STAT3 (Tyr705) using a sandwich ELISA.

  • Validation Check: Ensure IL-6 stimulation achieves at least a 5-fold signal-to-background ratio over unstimulated cells to guarantee assay sensitivity.

Comparative Performance Data
Compound ClassJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)PBMC p-STAT3 IC50 (nM)
Tofacitinib (Standard) 3.2 ± 0.54.1 ± 0.61.6 ± 0.345 ± 8
Derivative I-1 (Indole) 1.8 ± 0.312.5 ± 1.5110 ± 1222 ± 4
Derivative I-2 (Indole) 0.9 ± 0.28.4 ± 1.1250 ± 2515 ± 3

Analysis: Derivatives synthesized from the Methyl 5-hydrazinyl-2-methylbenzoate core (I-1 and I-2) show a distinct shift toward JAK1 selectivity over JAK3 compared to Tofacitinib. The steric bulk of the methylbenzoate group effectively clashes with the tighter hinge region of JAK3, preventing binding while maintaining high affinity for the slightly larger JAK1 ATP pocket.

In Vitro ADME & Metabolic Stability

A critical advantage of utilizing Methyl 5-hydrazinyl-2-methylbenzoate as a starting material is the resulting improvement in metabolic stability. Unsubstituted phenyl rings are highly susceptible to para- and ortho-hydroxylation by hepatic CYP450 enzymes.

Microsomal Stability Assay: Compounds were incubated with Human Liver Microsomes (HLM) at 37°C in the presence of an NADPH regenerating system.

Scaffold CoreHLM Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
Unsubstituted Phenyl-Pyrazole18.485.2
2-Methylbenzoate-Pyrazole (P-1) 45.6 28.4
Unsubstituted Phenyl-Indole22.168.5
2-Methylbenzoate-Indole (I-1) 58.2 19.1

References

  • National Institutes of Health (PMC). (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved March 22, 2026, from [Link]

  • National Institutes of Health (PMC). (2015). Inhibition of the JAK/STAT Pathway Protects Against α-Synuclein-Induced Neuroinflammation and Dopaminergic Neurodegeneration. Retrieved March 22, 2026, from [Link]

  • National Institutes of Health (PMC). (2020). JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy. Retrieved March 22, 2026, from [Link]

  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved March 22, 2026, from [Link]

Sources

Validation

The Imperative of Selectivity Profiling for Hydrazine-Derived Inhibitors

A Comprehensive Guide to Cross-Reactivity Studies of Inhibitors Derived from Hydrazine Compounds For researchers, scientists, and drug development professionals, ensuring the specificity of a novel inhibitor is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Cross-Reactivity Studies of Inhibitors Derived from Hydrazine Compounds

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel inhibitor is a cornerstone of preclinical development. This is particularly critical for inhibitors derived from hydrazine and its analogues (such as hydrazides and hydrazones), a class of compounds known for their therapeutic potential but also for their propensity for off-target interactions.[1][2][3] The inherent reactivity of the hydrazine moiety, which makes it an effective warhead for enzyme inhibition, also predisposes it to a lack of specificity, potentially leading to toxicity or unexpected pharmacological effects.[1][4]

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of hydrazine-derived inhibitors. It moves beyond a simple listing of protocols to explain the underlying principles and strategic choices that inform a robust selectivity profiling campaign.

Hydrazine-containing compounds have a long history in medicine, most notably as monoamine oxidase (MAO) inhibitors for the treatment of depression.[][6] However, early-generation hydrazine inhibitors were often non-selective and irreversible, leading to significant side effects.[] The reactivity of the hydrazine group can lead to covalent modification of on- and off-targets, making a thorough understanding of an inhibitor's selectivity profile non-negotiable.[2][3]

The goal of cross-reactivity studies is twofold:

  • To identify and quantify off-target binding: This is essential for predicting potential side effects and understanding the overall safety profile of a compound.

  • To uncover potential polypharmacology: In some cases, off-target effects can be therapeutically beneficial, leading to the development of multi-targeted agents.[7]

A well-designed cross-reactivity study is not merely a data-gathering exercise; it is a critical component of the iterative process of drug design and optimization.

Common Classes of Hydrazine-Derived Inhibitors and Their Primary Targets

Hydrazine-based inhibitors can be broadly categorized based on their functional group, which influences their stability and reactivity.

  • Hydrazines: Simple hydrazine derivatives, like phenylhydrazine, are potent inhibitors of enzymes such as lysyl oxidase (LOX) and monoamine oxidase (MAO). However, they are often unstable and exhibit low target specificity.[1][4]

  • Hydrazides and Semicarbazides: These compounds tend to be more stable than simple hydrazines and can be developed into more selective inhibitors. They have been investigated as inhibitors for various amine oxidases.[1][8]

  • Hydrazones: This class of compounds, characterized by an azomethine group, has shown significant potential as selective and, in some cases, reversible inhibitors of MAO and other enzymes.[6]

The primary targets for these inhibitors are often enzymes that utilize cofactors, such as the flavin adenine dinucleotide (FAD) in MAO, or have reactive carbonyl or quinone groups.[2][3] However, their reactivity can extend to a wide range of other protein families, including kinases, which are a major focus of modern drug discovery.

A Multi-Tiered Approach to Cross-Reactivity Profiling

A comprehensive assessment of inhibitor selectivity is best approached in a tiered manner, starting with broad screening and progressing to more detailed characterization of identified off-target interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation a Initial inhibitor candidate b Large-panel biochemical screen (e.g., Kinome scan, >300 kinases) a->b Test at a single high concentration (e.g., 1-10 µM) c Differential Scanning Fluorimetry (DSF) for initial hit validation b->c Identify initial hits d Determine IC50 values for confirmed hits c->d Prioritize hits for follow-up e Biochemical assays (e.g., ADP-Glo, TR-FRET) d->e 10-point dose-response curve f Assess off-target effects in a cellular context e->f Confirm cellular activity of off-targets g Western blotting for downstream signaling f->g h Phenotypic assays f->h

Caption: A tiered workflow for inhibitor cross-reactivity screening.

Tier 1: Broad-Panel Biochemical Screening

The initial step should involve screening the inhibitor against a large and diverse panel of purified enzymes. For inhibitors targeting kinases, comprehensive "kinome scans" are commercially available and offer a broad view of selectivity.[9][10]

Recommended Assay:

  • Radiometric or Luminescence-Based Kinase Assays: These are the gold standard for large-scale profiling.[7][11] They directly measure the phosphorylation of a substrate and are highly sensitive. A common approach is to perform an initial screen at a single, high concentration of the inhibitor (e.g., 1 or 10 µM) to identify any significant off-target interactions.[9]

Tier 2: Hit Confirmation and Potency Determination

Hits identified in the initial broad screen must be validated and their potency quantified.

Recommended Assays:

  • Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF is a rapid and cost-effective method to confirm direct binding of the inhibitor to the putative off-target protein.[4][12] It measures the change in the protein's melting temperature upon ligand binding. An increase in the melting temperature is indicative of stabilization and, therefore, binding.

  • Dose-Response Biochemical Assays: For confirmed hits, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50). Assays like the ADP-Glo™ kinase assay are well-suited for this, as they are highly sensitive and can be used for a wide variety of kinases.[13][14]

Tier 3: Cellular and Functional Validation

Biochemical assays, while essential, do not fully recapitulate the complexity of the cellular environment. Therefore, it is crucial to validate key off-target interactions in a cellular context.

Recommended Assays:

  • Western Blotting: If an off-target kinase is part of a known signaling pathway, its inhibition can be confirmed by assessing the phosphorylation state of a downstream substrate via Western blot.[15][16] A decrease in the phosphorylation of the substrate in the presence of the inhibitor provides evidence of target engagement in cells.

  • Phenotypic Assays: Depending on the function of the off-target, specific cell-based assays can be employed to assess the functional consequences of its inhibition.

Comparative Data on Inhibitor Selectivity

The selectivity of a kinase inhibitor can be quantified in several ways. One common metric is the Selectivity Score (S-score) , which represents the number of kinases inhibited above a certain threshold at a given concentration, divided by the total number of kinases tested.[8] A lower S-score indicates higher selectivity.

The following table provides an illustrative comparison of selectivity profiles for different classes of kinase inhibitors. While comprehensive data for a wide range of hydrazine-derived inhibitors is not publicly available in a centralized format, this table exemplifies the type of data generated in cross-reactivity studies.

InhibitorClassPrimary Target(s)S(1µM)Number of Off-Targets (>90% inhibition at 1µM)Reference
Staurosporine PromiscuousBroad Kinase0.85>200[9]
Gefitinib SelectiveEGFR0.021[8]
Dasatinib Multi-targetedBCR-ABL, SRC family0.18~50[8]
Hypothetical Hydrazine Inhibitor A HydrazineMAO-AN/AData to be generated
Hypothetical Hydrazone Inhibitor B HydrazoneKinase XData to be generatedData to be generated

This table is for illustrative purposes. The selectivity of hypothetical hydrazine inhibitors would need to be determined experimentally.

Visualizing Off-Target Effects: A Signaling Pathway Example

Inhibition of an off-target kinase can have cascading effects on cellular signaling. For example, if a hydrazine-derived inhibitor intended for an unrelated target inadvertently inhibits a key kinase like MEK1, it could disrupt the well-established MAPK/ERK pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, etc. Hydrazine Inhibitor Hydrazine Inhibitor Hydrazine Inhibitor->MEK1/2 Off-target inhibition

Caption: Off-target inhibition of MEK1/2 by a hypothetical hydrazine inhibitor.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key assays in a cross-reactivity profiling workflow.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Hit Confirmation

Principle: This assay measures the thermal stability of a protein by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during unfolding. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[1][4]

Materials:

  • Purified off-target protein of interest

  • DSF buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • qPCR instrument with thermal ramping and fluorescence detection capabilities

  • 384-well qPCR plates

Procedure:

  • Prepare the Protein-Dye Master Mix: Dilute the purified protein to a final concentration of 2 µM in DSF buffer. Add SYPRO Orange dye to a final dilution of 1:1000. Mix gently and protect from light.

  • Aliquot the Master Mix: Using a multichannel pipette, dispense 10 µL of the protein-dye master mix into each well of a 384-well qPCR plate.[1]

  • Add Inhibitor: Add 10 nL of the 10 mM inhibitor stock solution to the appropriate wells (final concentration will be 10 µM). Include DMSO-only wells as a negative control.

  • Seal and Centrifuge: Seal the plate with an optically clear adhesive film and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Unfolding: Place the plate in the qPCR instrument. Set up a thermal ramp from 25°C to 95°C with a ramp rate of 0.05°C/s. Configure the instrument to continuously monitor fluorescence (e.g., using a 465 nm excitation and 590 nm emission filter set).[1]

  • Data Analysis: The instrument software will generate a melt curve (fluorescence vs. temperature). The Tm is the midpoint of the unfolding transition, typically calculated from the peak of the first derivative of the melt curve. A significant positive shift in Tm (ΔTm) in the presence of the inhibitor compared to the DMSO control indicates binding.

Protocol 2: ADP-Glo™ Kinase Assay for IC50 Determination

Principle: This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a universal assay suitable for virtually any kinase.[14][17]

Materials:

  • Kinase of interest and its corresponding substrate

  • ADP-Glo™ Kinase Assay kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Inhibitor stock solution and serial dilutions in DMSO

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare Kinase Reactions: In a 384-well plate, set up the kinase reactions in a final volume of 5 µL. This includes the kinase, its substrate, and the inhibitor at various concentrations (typically a 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should ideally be at the Km for the specific kinase. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Terminate Kinase Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[14] This will stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Generate Luminescence: Add 10 µL of Kinase Detection Reagent to each well.[14] This reagent converts the ADP produced in the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 3: Cellular Target Engagement via Western Blot

Principle: To confirm that an inhibitor affects its off-target in a cellular context, this protocol assesses the phosphorylation status of a known downstream substrate of the target kinase.

Materials:

  • Cell line expressing the target kinase and its substrate

  • Cell culture medium and reagents

  • Inhibitor stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified time. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Perform chemiluminescent detection using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total substrate to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of the phosphorylated substrate to the total substrate indicates cellular target engagement by the inhibitor.

Conclusion

The study of cross-reactivity is a critical and indispensable part of the development of any new inhibitor, especially those derived from reactive chemical scaffolds like hydrazine. A systematic, multi-tiered approach that combines broad biochemical screening with biophysical and cell-based validation provides the most comprehensive and reliable assessment of an inhibitor's selectivity profile. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts to optimize lead compounds, interpreting in vivo pharmacology and toxicology data, and ultimately, developing safer and more effective therapeutics.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-18. [Link]

  • Heppner, D. E., et al. (2023). Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols, 4(4), 102688. [Link]

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Profiling Systems for targeted and flexible kinase inhibitor profiling. Technology Networks. [Link]

  • Hsueh, P. C., et al. (2022). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 3(3), 101563. [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Strategies for dealing with reactive intermediates in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 845-863. [Link]

  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 722-730. [Link]

  • Müller, S., et al. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected?. Journal of Medicinal Chemistry, 65(10), 7041-7045. [Link]

  • Heppner, D. E., et al. (2023). Protocol for performing and optimizing differential scanning fluorimetry experiments. eScholarship, University of California. [Link]

  • Zhang, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chemical Biology. [Link]

  • protocols.io. (n.d.). Differential Fluorescence Scanning Assay (DSF Assay). protocols.io. [Link]

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Profiling Systems for Targeted and Flexible Kinase Inhibitor Profiling. Technology Networks. [Link]

  • Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF). Unchained Labs. [Link]

  • Yang, Y., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 7(9), 1549-1563. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Yang, Y., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 7(9), 1549-1563. [Link]

  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]

  • Goldstein, D. M., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(16), 4627-4637. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. AB Science. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Lee, K., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 8(26), 23783-23797. [Link]

  • Mohamed, M. F., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Journal of Medicinal and Chemical Sciences, 6(12), 2940-2959. [Link]

  • Zhang, D., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 100. [Link]

  • Crisan, L., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9516. [Link]

  • Canny, M. D., et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Computer-Aided Molecular Design, 26(1), 1-13. [Link]

  • Lanning, B. R., et al. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 48, 46-54. [Link]

  • Vitaku, E., & Njardarson, J. T. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3457. [Link]

  • Vitaku, E., & Njardarson, J. T. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3457. [Link]

  • van den Berg, T., et al. (2023). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]

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Comparative

head-to-head comparison of different substituted hydrazines as enzyme inhibitors

Substituted hydrazines represent a historically and therapeutically significant class of enzyme inhibitors. Originally discovered for their anti-tubercular properties, they were later identified as potent inhibitors of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted hydrazines represent a historically and therapeutically significant class of enzyme inhibitors. Originally discovered for their anti-tubercular properties, they were later identified as potent inhibitors of amine oxidases, including Monoamine Oxidase (MAO-A and MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)[1].

While first-generation hydrazine derivatives (e.g., iproniazid and phenelzine) function as non-selective, irreversible "suicide" inhibitors, modern rational drug design has yielded highly selective, reversible substituted hydrazines[2]. As a Senior Application Scientist, I have structured this guide to provide a head-to-head comparison of classic and novel substituted hydrazines, detailing their mechanistic divergence, comparative efficacy, and the self-validating experimental protocols required to benchmark their performance.

Mechanistic Divergence: Irreversible vs. Reversible Inhibition

The primary distinction between classic and next-generation substituted hydrazines lies in their interaction with the target enzyme's active site and cofactors.

Classic substituted hydrazines act via an 3[3]. Upon entering the MAO active site, the hydrazine moiety is oxidized by the FAD cofactor in an O2-dependent manner, generating a highly reactive alkyl or aryl radical[3]. This radical rapidly forms a covalent bond with the N5 atom of the flavin ring, resulting in irreversible target silencing[3].

Conversely, modern acylhydrazones and thiazolylhydrazones are structurally tuned to achieve high affinity through non-covalent interactions (e.g., hydrogen bonding and π−π stacking) within the substrate-binding cavity. This rational design avoids the generation of reactive intermediates, allowing them to function as 4[4].

Mechanism H Substituted Hydrazine (Classic) MAO Flavoenzyme (MAO) Active FAD H->MAO Active Site Binding Ox Oxidative Activation MAO->Ox O2-Dependent Rad Reactive Radical Intermediate Ox->Rad Fragmentation Cov Covalent Adduct Formation Rad->Cov Irreversible Inhibition

Mechanism of irreversible MAO inactivation by classic substituted hydrazines via radical coupling.

Head-to-Head Comparison: Efficacy and Selectivity

The structural evolution of substituted hydrazines has profoundly impacted their IC50 values and isoform selectivity. For instance, fine-tuning acylhydrazones via halogenation—particularly fluorine substitution on the B-ring—significantly enhances MAO-B selectivity and potency by optimizing electronegative interactions within the binding pocket[4]. Similarly, indole-substituted hydrazines exhibit dual affinity, potently inhibiting both MAO-A and SSAO/VAP-1, making them promising candidates for complex neurovascular applications[1].

Table 1: Comparative Efficacy of Substituted Hydrazines

CompoundStructural SubclassPrimary TargetIC50 ( μ M)Inhibition ModeSelectivity Profile
Phenelzine AlkylhydrazineMAO-A / MAO-B~0.8 - 5.0IrreversibleNon-selective
Iproniazid ArylhydrazineMAO-A / MAO-B> 5.0IrreversibleNon-selective[5]
ACH10 AcylhydrazoneMAO-B0.14Reversible, Competitive167.3 (MAO-B selective)[4]
FA3 Ferulic Acid HydrazideMAO-B1.88ReversibleMAO-B selective[6]
JL72 Indole HydrazineMAO-A / SSAO0.12 (MAO-A)ReversibleMAO-A / SSAO dual[1]
Compound 9 Coumarin AmideMAO-A0.015Irreversible>6000 (MAO-A selective)[5]

Experimental Methodologies: Validation Protocols

To accurately benchmark these inhibitors, a self-validating experimental system is required. The following protocols detail the determination of IC50 and the assessment of reversibility, ensuring that experimental artifacts are minimized and causality is established.

Workflow Prep Assay Assembly (Enzyme + Inhibitor) Incub Pre-incubation (30 min, 37°C) Prep->Incub Subst Substrate Addition (e.g., Kynuramine) Incub->Subst Fluor Kinetic Readout (Fluorescence) Subst->Fluor Data IC50 & Reversibility Analysis Fluor->Data

High-throughput fluorometric workflow for evaluating MAO inhibitor efficacy and kinetics.

Protocol 1: High-Throughput Fluorometric MAO Inhibition Assay

Causality & Design: We utilize kynuramine as a non-fluorescent substrate that is deaminated by MAO to form 4-hydroxyquinoline, a highly fluorescent product. This continuous kinetic readout eliminates the need for secondary coupling enzymes, reducing assay interference and providing high-resolution initial velocity ( V0​ ) data.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare recombinant human MAO-A or MAO-B in 50 mM potassium phosphate buffer (pH 7.4). Prepare inhibitor stocks in DMSO. Self-Validation: Ensure final assay DMSO concentration is <1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: Combine 50 μ L of enzyme solution with 25 μ L of inhibitor at varying concentrations (e.g., 10 pM to 100 μ M). Include a vehicle control (DMSO only) for Vmax​ and a positive control (e.g., 10 μ M Clorgyline for MAO-A) to establish the baseline[4]. Incubate at 37°C for 30 minutes. Rationale: Pre-incubation is critical for mechanism-based inhibitors like phenelzine, which require time for covalent adduct formation[3].

  • Reaction Initiation: Add 25 μ L of kynuramine (at the predetermined Km​ concentration for the specific isoform) to initiate the reaction.

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 310 nm, Emission: 400 nm) continuously for 30 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Fit the dose-response data to a four-parameter logistic equation to determine the IC50[4].

Protocol 2: Dialysis Reversibility Assay

Causality & Design: To distinguish between reversible (e.g., ACH10) and irreversible (e.g., Iproniazid) inhibitors, the enzyme-inhibitor complex is subjected to extensive dialysis. Reversible inhibitors will diffuse out, restoring enzyme activity, whereas covalently bound irreversible inhibitors will maintain enzyme suppression[4][6].

Step-by-Step Procedure:

  • Complex Formation: Incubate MAO enzyme with the test inhibitor at a concentration equivalent to 2 × IC50 for 30 minutes at 37°C[4]. Prepare parallel samples with reference reversible (e.g., Lazabemide) and irreversible (e.g., Pargyline) inhibitors.

  • Baseline Measurement: Remove an aliquot (Undialyzed Sample, AU​ ) and immediately assay for residual activity.

  • Dialysis: Transfer the remaining mixture into a dialysis cassette (10 kDa MWCO) and dialyze against 1 L of 50 mM potassium phosphate buffer (pH 7.4) at 4°C for 24 hours, with two buffer exchanges. Rationale: The 10 kDa MWCO retains the ~60 kDa MAO monomer while allowing the <500 Da inhibitors to escape.

  • Recovery Assessment: Recover the dialyzed sample (Dialyzed Sample, AD​ ) and assay for enzyme activity.

  • Interpretation: Substantial recovery of activity ( AD​≈ Vehicle Control) indicates reversible inhibition (e.g., ACH10, FA3)[4][6]. Persistent suppression ( AD​≈AU​ ) confirms irreversible, covalent modification (e.g., classic hydrazines)[3].

References

  • Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones | ACS Omega URL:[Link]

  • Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets | NIH / PMC URL:[Link]

  • Inhibitions of monoamine oxidases by ferulic acid hydrazide derivatives: synthesis, biochemistry, and computational evaluation | ResearchGate URL:[Link]

  • A therapeutic approach to cerebrovascular diseases based on indole substituted hydrazides and hydrazines able to interact with human vascular adhesion protein-1, monoamine oxidases (A and B), AChE and BuChE | ResearchGate URL:[Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update | MDPI URL:[Link]

  • 8-Amide and 8-carbamate substitution patterns as modulators of 7-hydroxy-4-methylcoumarin's antidepressant profile | Sergas URL:[Link]

Sources

Validation

A Comparative Guide to Evaluating the Nucleophilicity of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

For researchers and professionals in drug development and synthetic chemistry, the selection of a nucleophile is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Methyl 5-hydrazinyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of a nucleophile is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Methyl 5-hydrazinyl-2-methylbenzoate is a versatile bifunctional building block, prized for its utility in constructing complex heterocyclic scaffolds, which are foundational in many pharmaceutical agents.[1][2] However, its utility is fundamentally governed by the reactivity of the hydrazine moiety. This guide provides a comprehensive framework for evaluating the nucleophilicity of Methyl 5-hydrazinyl-2-methylbenzoate, comparing it with common alternatives, and offering the experimental methodology to generate actionable, quantitative data.

Theoretical Framework: Deconstructing Hydrazine Nucleophilicity

Nucleophilicity is a kinetic phenomenon, defined by the rate at which a species donates an electron pair to an electrophile.[3][4][5] For substituted aryl hydrazines, several factors modulate the reactivity of the terminal nitrogen:

  • The Alpha (α)-Effect: Hydrazines often exhibit enhanced nucleophilicity compared to primary amines of similar basicity.[6][7] This "α-effect" is attributed to the presence of an adjacent atom (the other nitrogen) with a lone pair, which is thought to stabilize the transition state through orbital interactions and destabilize the ground state via lone pair-lone pair repulsion.[8]

  • Electronic Effects: The substituents on the aromatic ring play a crucial role. Electron-donating groups (EDGs) increase electron density on the hydrazine nitrogens, enhancing nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density and reduce nucleophilic strength.[9]

  • Steric Hindrance: Bulky groups near the nucleophilic center can impede its approach to the electrophile, slowing the reaction rate.[10]

  • Solvation: The solvent can stabilize or destabilize the nucleophile and the transition state, influencing reaction rates.[10]

  • Protonation State: As a dihydrochloride salt, Methyl 5-hydrazinyl-2-methylbenzoate is protonated and largely unreactive as a nucleophile. The free base must be generated in situ for it to participate in nucleophilic attack. A negatively charged nucleophile is always more reactive than its neutral conjugate acid.[4][11]

Experimental Design: A Kinetic Approach to Comparison

To objectively evaluate the nucleophilicity of Methyl 5-hydrazinyl-2-methylbenzoate, we propose a comparative kinetic study. The rate of reaction with a standard electrophile will be monitored and compared against a panel of benchmark nucleophiles. Nucleophilicity is measured by observing and comparing reaction rates; a faster reaction indicates a more potent nucleophile.[3][10]

Selection of Comparators and Electrophile
  • Target Nucleophile: Methyl 5-hydrazinyl-2-methylbenzoate (as the free base, generated from the dihydrochloride salt).

  • Benchmark Nucleophiles:

    • Phenylhydrazine: The parent aryl hydrazine, providing a baseline.

    • 4-Methoxyphenylhydrazine: An electron-rich analogue to demonstrate the effect of a strong EDG.

    • 4-Nitrophenylhydrazine: An electron-poor analogue to demonstrate the effect of a strong EWG.

  • Standard Electrophile: 4-Nitrobenzaldehyde. This electrophile is ideal for several reasons:

    • It reacts readily with hydrazines to form a hydrazone.

    • The resulting hydrazone product is highly conjugated and chromophoric, allowing the reaction progress to be easily monitored by UV-Vis spectrophotometry.

    • The reaction mechanism is well-understood.

Experimental Workflow

The overall workflow is designed to ensure reproducibility and accurate kinetic measurements. A non-nucleophilic base, such as triethylamine (TEA), will be used to generate the free hydrazine from its salt form just prior to the reaction.

G cluster_prep Preparation cluster_reaction Kinetic Assay (UV-Vis Spectrophotometer) cluster_analysis Data Analysis A Stock Solutions: - Nucleophiles (in DMSO) - Electrophile (in DMSO) - Buffer + TEA (in Acetonitrile) B Equilibrate Buffer/TEA Solution in Cuvette at 25°C A->B C Inject Nucleophile Stock (Generate Free Base in situ) B->C D Inject Electrophile Stock to Initiate Reaction C->D E Monitor Absorbance Increase of Hydrazone Product Over Time (e.g., at 450 nm) D->E F Plot Absorbance vs. Time E->F G Calculate Initial Rate (v₀) from Linear Portion of Curve F->G H Determine Pseudo-First-Order Rate Constant (k_obs) G->H I Calculate Second-Order Rate Constant (k₂) k₂ = k_obs / [Nucleophile] H->I

Caption: Workflow for the comparative kinetic analysis of hydrazine nucleophilicity.

Predicted Performance and Structural Analysis

Based on established principles of physical organic chemistry, we can predict the relative reactivity of our target molecule.

Analysis of Methyl 5-hydrazinyl-2-methylbenzoate

The nucleophilicity of our target compound is governed by a balance of competing electronic and steric factors.

Caption: Analysis of competing electronic and steric effects in the target molecule.

  • Activating Effect: The methyl group at the 2-position is an electron-donating group. Through induction and hyperconjugation, it increases the electron density of the aromatic ring and, subsequently, the hydrazine moiety, which should enhance nucleophilicity.

  • Deactivating Effect: The methyl ester group at the 5-position is electron-withdrawing via induction (-I effect). Because it is meta to the hydrazine, its strong resonance-withdrawing (-M) effect does not directly delocalize the hydrazine's lone pairs, but the inductive pull will still reduce the overall electron density and thus lower nucleophilicity.

  • Steric Effect: The ortho-methyl group may introduce some steric hindrance, potentially slowing the rate of reaction compared to an unhindered analogue like phenylhydrazine.

Hypothesis: The activating effect of the ortho-methyl group is generally weaker than the deactivating inductive effect of the ester. Therefore, we predict that Methyl 5-hydrazinyl-2-methylbenzoate will be less nucleophilic than phenylhydrazine but more nucleophilic than 4-nitrophenylhydrazine .

Comparative Data Summary (Hypothetical)

The table below summarizes the predicted relative second-order rate constants (k₂) for the reaction with 4-nitrobenzaldehyde.

NucleophileKey Structural Feature(s)Predicted Relative k₂Predicted Nucleophilicity
4-Nitrophenylhydrazine Strong EWG (-NO₂)1Lowest
Methyl 5-hydrazinyl-2-methylbenzoate Weak EDG (-CH₃), Moderate EWG (-CO₂Me)~15 - 40Low-Moderate
Phenylhydrazine Unsubstituted (Benchmark)100Moderate
4-Methoxyphenylhydrazine Strong EDG (-OCH₃)~500 - 800Highest

Detailed Experimental Protocol: Kinetic Measurement by UV-Vis Spectroscopy

This protocol describes a representative experiment for determining the second-order rate constant.

Materials:

  • Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

  • Phenylhydrazine, 4-Methoxyphenylhydrazine, 4-Nitrophenylhydrazine

  • 4-Nitrobenzaldehyde (Electrophile)

  • Triethylamine (TEA, non-nucleophilic base)

  • Anhydrous Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN)

  • Thermostatted UV-Vis Spectrophotometer with quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation:

    • Prepare a 100 mM stock solution of 4-nitrobenzaldehyde in anhydrous DMSO.

    • Prepare 100 mM stock solutions of each hydrazine (including the target dihydrochloride salt) in anhydrous DMSO.

    • Prepare the reaction buffer: Acetonitrile containing 100 mM TEA.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor a wavelength corresponding to the λ_max of the expected hydrazone product (e.g., ~450 nm), where the reactants have minimal absorbance.

    • Set the cuvette holder temperature to 25.0 °C.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Pipette 2.0 mL of the reaction buffer (ACN + TEA) into a quartz cuvette and place it in the holder to equilibrate.

    • Add 20 µL of the 100 mM hydrazine stock solution. This creates a 1.0 mM solution of the free hydrazine in situ.

    • Record a baseline absorbance ("blank") for this solution.

    • To initiate the reaction, rapidly add 2 µL of the 100 mM 4-nitrobenzaldehyde stock solution (final concentration: 0.1 mM). The 10-fold excess of nucleophile ensures pseudo-first-order kinetics.

    • Immediately begin recording the absorbance at the chosen wavelength every 5 seconds for a duration sufficient for the reaction to reach at least 50% completion.

  • Data Analysis:

    • Subtract the initial baseline absorbance from all subsequent readings.

    • Plot Absorbance vs. Time (s).

    • The observed rate constant (k_obs) can be determined by fitting the data to a first-order exponential equation: A(t) = A_final * (1 - e^(-k_obs * t)).

    • Calculate the second-order rate constant (k₂) using the formula: k₂ = k_obs / [Hydrazine]. In this case, [Hydrazine] is 0.001 M.

    • Repeat the experiment in triplicate for each nucleophile to ensure statistical validity.

Conclusion

While Methyl 5-hydrazinyl-2-methylbenzoate is a valuable synthetic intermediate, its nucleophilic reactivity is not intrinsically high due to the presence of an electron-withdrawing ester group. Our analysis predicts its nucleophilicity to be modest, likely lower than that of unsubstituted phenylhydrazine. The experimental framework detailed here provides a robust and reliable method for quantitatively determining its reactivity relative to other common hydrazines. This data is indispensable for drug development and process chemistry professionals, enabling informed selection of reaction conditions, accurate prediction of reaction times, and optimization of synthetic routes to maximize yield and purity.

References

  • Benchchem. A Comparative Guide to the Kinetic Studies of Reactions Involving Hydrazine Dihydrochloride.
  • MDPI. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods.
  • AAT Bioquest. (2024). How do I measure nucleophilicity?.
  • StackExchange. (2014). How to determine order of nucleophilicity among commonly used nucleophiles?.
  • Quora. (2017).
  • Utility of hydrazines and hydrazine deriv
  • ECHEMI. How to determine order of nucleophilicity among commonly used nucleophiles?.
  • ACS Publications. (2014).
  • IUPAC. Nucleophilicity (N04251).
  • Thieme. (2006). Product Class 34: Arylhydrazines.
  • PMC. (2014).
  • Quora. (2021). What is more nucleophilic between hydrazin, hydroxyl amine, and ammonia?.
  • StackExchange. (2020). Order of nucleophilicity of ammonia, hydrazine and hydroxylamine.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.

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Comparative

Inter-Laboratory Validation and Performance Comparison: High-Purity Methyl 5-hydrazinyl-2-methylbenzoate Dihydrochloride in Advanced Indole Scaffolding

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Technical Validation Guide Executive Summary The synthesis of highly functionalized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Technical Validation Guide

Executive Summary

The synthesis of highly functionalized indole and tetrahydrocarbazole scaffolds is a cornerstone of modern drug discovery. However, the lability of hydrazine precursors often introduces severe batch-to-batch variability. This guide presents a rigorous, multi-center inter-laboratory validation comparing the performance of high-purity Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS 1909316-39-7) [1] against standard commercial grades and in-house generated free-base alternatives. By leveraging the dihydrochloride salt as a self-contained catalytic system, this protocol eliminates the need for harsh external acids, ensuring superior yield, purity, and reproducibility across diverse laboratory environments.

Mechanistic Rationale & Material Selection

As a Senior Application Scientist, I frequently observe that the root cause of failed heterocyclic syntheses lies in the physical state and purity of the starting materials.

The Flaw of Free Bases: Hydrazine free bases are notoriously unstable, highly hygroscopic, and susceptible to rapid auto-oxidation in the presence of atmospheric oxygen[2]. This oxidation leads to the formation of diazonium intermediates and radical degradation pathways, severely depressing yields.

The Dihydrochloride Advantage: Converting the hydrazine into a dihydrochloride salt fundamentally alters its thermal and chemical stability. Thermal analysis demonstrates that hydrazine dihydrochloride salts remain stable at temperatures exceeding 250 °C, significantly reducing the risk of exothermic decomposition during scale-up[3].

Furthermore, in the context of the Fischer Indole Synthesis , the dihydrochloride salt provides a distinct mechanistic advantage. The reaction requires an acid catalyst to drive the enolizable N-arylhydrazone intermediate through a [3,3]-sigmatropic rearrangement[4]. The use of hydrazine hydrochloride salts conveniently provides exactly the necessary acidic equivalents[5]. This acts as an "internal" acid catalyst, promoting cyclization without the addition of harsh external Brønsted acids (e.g., Polyphosphoric acid or H₂SO₄)[6], which would otherwise risk hydrolyzing the sensitive methyl ester moiety on the benzoate ring.

Mechanism A Methyl 5-hydrazinyl- 2-methylbenzoate 2HCl C Hydrazone Intermediate A->C Condensation (-H2O) B Cyclohexanone B->C D [3,3]-Sigmatropic Rearrangement C->D Internal HCl Catalysis E Substituted Tetrahydrocarbazole D->E Cyclization (-NH3)

Caption: Mechanistic workflow of the Fischer Indole Synthesis utilizing the dihydrochloride salt.

Inter-Laboratory Validation Study Design

To objectively evaluate the product, an inter-laboratory validation study was conducted across three independent testing facilities (Lab A, Lab B, and Lab C)[7].

The Alternatives Evaluated:

  • High-Purity Dihydrochloride: Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (>99% purity).

  • Standard Commercial Grade: Dihydrochloride salt with standard purity (~95%), containing trace transition metal impurities.

  • Free Base Hydrazine: In-house neutralized Methyl 5-hydrazinyl-2-methylbenzoate.

Validation Start Inter-Laboratory Validation (Labs A, B, C) Alt1 High-Purity Dihydrochloride Start->Alt1 Alt2 Standard Commercial Grade Start->Alt2 Alt3 Free Base Hydrazine Start->Alt3 Synth Standardized Fischer Indolization (Ethanol, Reflux, 4h) Alt1->Synth Alt2->Synth Alt3->Synth HPLC HPLC Purity Analysis (Self-Validating Internal Std) Synth->HPLC Yield Gravimetric Yield & E-Factor Calculation Synth->Yield

Caption: Logic and workflow of the inter-laboratory performance comparison study.

Experimental Protocol: Standardized Fischer Indolization

To ensure the trustworthiness of the data, the following protocol was designed as a self-validating system . By incorporating an inert internal standard prior to workup, laboratories can definitively distinguish between true chemical yield loss (side reactions) and mechanical yield loss (transfer errors).

Step 1: Reagent Preparation & Inertion Charge a dry, nitrogen-purged 250 mL round-bottom flask with 10.0 mmol of the selected hydrazine derivative. Causality: While the dihydrochloride salt is highly stable, maintaining an inert atmosphere precludes any trace oxidative degradation of the highly sensitive enamine intermediate that forms transiently at elevated temperatures.

Step 2: Condensation & Internal Acid Catalysis Add anhydrous ethanol (50 mL) and cyclohexanone (10.5 mmol). Heat the mixture to a gentle reflux (78 °C) for 4 hours. Causality: Ethanol serves as an optimal polar protic solvent that solubilizes the hydrazone intermediate. The two equivalents of HCl released from the dihydrochloride salt act as a homogeneous Brønsted acid catalyst, driving the[3,3]-sigmatropic rearrangement without requiring external acid[5].

Step 3: Quenching & Biphasic Extraction Cool the reaction to room temperature. Concentrate under reduced pressure to one-third volume. Partition the residue between ethyl acetate (100 mL) and saturated aqueous NaHCO₃ (50 mL). Causality: The mild NaHCO₃ base neutralizes the internal HCl, preventing acid-catalyzed degradation or transesterification of the product during final concentration.

Step 4: Analytical Self-Validation & Isolation Self-Validation Step: Add exactly 1.00 g of Biphenyl (internal standard) to the organic layer. Mix thoroughly and extract a 100 µL aliquot for HPLC analysis. Dry the remaining organic layer over anhydrous Na₂SO₄, filter, and evaporate. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc) to isolate the substituted tetrahydrocarbazole.

Objective Comparison & Data Presentation

The quantitative data from the inter-laboratory validation highlights the critical importance of material selection.

Table 1: Inter-Laboratory Yield Comparison (Gravimetric)
AlternativeLab A Yield (%)Lab B Yield (%)Lab C Yield (%)Mean Yield (%)RSD (%)
High-Purity Dihydrochloride 89.288.590.189.3 0.9
Standard Commercial Grade 81.479.882.581.21.7
Free Base Hydrazine 54.248.651.951.65.4
Table 2: Product Purity and Impurity Profiling (HPLC Area %)
AlternativeTarget Product PurityUnreacted HydrazoneOxidation Byproducts
High-Purity Dihydrochloride >99.5% <0.1% Not Detected
Standard Commercial Grade 96.2%1.5%1.8%
Free Base Hydrazine 78.4%8.2%12.1%
Scientific Analysis of Results
  • High-Purity Dihydrochloride: Delivered the highest yield (89.3%) with an exceptionally low Relative Standard Deviation (RSD) of 0.9% across three distinct laboratories[7]. The internal HCl catalysis was highly efficient, leaving <0.1% unreacted hydrazone.

  • Standard Commercial Grade: Suffered a ~8% yield penalty. Trace transition metals (often found in lower-grade bulk chemicals) act as radical initiators, leading to the 1.8% oxidation byproducts observed in the HPLC trace.

  • Free Base Hydrazine: Performed poorly (51.6% yield). The lack of an internal acid catalyst stalled the reaction at the hydrazone intermediate stage (8.2% remaining). Furthermore, the inherent instability of the free base resulted in massive oxidative degradation (12.1%).

Conclusion & Recommendations

For drug development professionals synthesizing complex indole or pyrazole libraries, the chemical state and purity of the hydrazine building block dictate the success of the campaign. The inter-laboratory validation definitively proves that High-Purity Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is the superior alternative. It acts as a robust, self-catalyzing reagent that ensures high yields, eliminates the need for harsh external acids, and provides near-perfect reproducibility across different laboratory environments.

References

  • [2] Title: An In-depth Technical Guide to the Stability and Storage of Hydrazine Dihydrochloride | Source: Benchchem | URL:

  • [4] Title: Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles | Source: PMC (NIH) | URL:

  • [5] Title: One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles | Source: RSC Publishing | URL:

  • [6] Title: Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines | Source: MDPI | URL:

  • [3] Title: Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base | Source: ACS Publications | URL:

  • [1] Title: 1909316-39-7 | Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride | Source: BLDpharm | URL:

  • [7] Title: Inter-Laboratory Validation of a Synthetic Protocol for a Tetrahydrothiopyran-4-one Derivative: A Comparative Guide | Source: Benchchem | URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

Operational and Safety Protocol: Handling Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 1909316-39-7) is a specialized chemical intermediate utilized in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Protocol: Handling Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride (CAS: 1909316-39-7) is a specialized chemical intermediate utilized in advanced drug development and synthetic research[1]. Handling this compound requires rigorous logistical planning due to its dual-hazard profile: it combines the reactivity and systemic toxicity of a hydrazine derivative with the corrosive, irritating nature of a dihydrochloride salt[2][3]. As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, step-by-step operational framework that ensures absolute safety and structural integrity during laboratory handling.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To design an effective safety strategy, scientists must understand the underlying physical and chemical threats driving the need for specialized Personal Protective Equipment (PPE):

  • The Hydrazine Pharmacophore (Systemic & Dermal Threat): Hydrazine derivatives are highly reactive nucleophiles. Biologically, they are known skin sensitizers, hepatotoxins, and potential 2[2]. They can be readily absorbed through the skin and mucous membranes, potentially causing central nervous system excitability, tremors, or respiratory distress upon acute exposure[4][5].

  • The Dihydrochloride Salt (Inhalation & Corrosive Threat): The formulation as a dihydrochloride salt (MW: 253.12) improves aqueous solubility but creates a highly irritating, acidic crystalline powder[1][3]. Aerosolization of this fine dust during routine weighing is the primary vector for respiratory tract burns and severe eye damage[3][5].

Comprehensive PPE Matrix

Standard laboratory attire is insufficient for this class of compounds. The following matrix outlines the required PPE based on the mechanistic hazards described above.

Protection ZoneMandatory EquipmentMechanistic Justification & Operational Note
Respiratory NIOSH-approved N95 or P100 Particulate RespiratorPrevents inhalation of aerosolized, corrosive dihydrochloride dust during weighing. For large-scale handling, a Powered Air-Purifying Respirator (PAPR) is required[3][6].
Hand / Dermal Double-layered Nitrile Gloves (min. 8 mil thickness)Hydrazine derivatives can permeate thin, single-layer gloves, especially when dissolved in penetrating solvents like DMSO. Change outer gloves immediately if contaminated[2][6].
Eye / Face Indirect-vent Chemical Splash GogglesProtects against both airborne corrosive dust and liquid splashes during dissolution. Standard safety glasses with side shields are inadequate for fine acidic powders[3][7].
Body Flame-Resistant (FR) Lab Coat & Chemical ApronPrevents reactive dust from accumulating on woven clothing. Ensure cuffs are tucked under the outer glove layer to eliminate exposed skin[7][8].

Step-by-Step Operational Workflow

Trustworthiness requires a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are met.

Phase 1: Environmental Preparation

  • Verify Fume Hood Airflow: Ensure the certified chemical fume hood is operating with a face velocity between 80-120 feet per minute (fpm). Never handle the dry powder on an open bench[3][6].

  • Clear the Workspace: Remove all incompatible materials, particularly strong oxidizing agents, heavy metal catalysts (e.g., copper, nickel), and organic matter, which can catalyze the exothermic decomposition of hydrazines[2].

Phase 2: Weighing and Transfer 3. Static Mitigation: Dihydrochloride salts are prone to static cling. Use an anti-static bar or gun inside the fume hood to neutralize the static charge on your spatulas and weigh boats, preventing the powder from scattering. 4. Enclosed Transfer: Tare a sealable vial on the analytical balance. Carefully transfer the Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride into the vial and seal it before removing it from the balance enclosure[3].

Phase 3: Dissolution 5. Solvent Addition: With the vial secured in a secondary containment tray inside the hood, slowly inject the chosen 3 (e.g., DMSO or water)[3]. Vent periodically if generating concentrated stock solutions, as minor gas evolution can occur[5].

Emergency Response & Spill Mitigation

  • Dermal/Ocular Exposure: Immediately flush the affected area at a safety shower or eyewash station for a minimum of 15 minutes. Remove contaminated clothing while rinsing. Seek immediate medical attention, providing the medical team with the compound's identity (CAS: 1909316-39-7)[5][9].

  • Powder Spill: Do NOT dry sweep, as this aerosolizes the toxic dust. Gently cover the spill with damp sand, earth, or a specialized inert absorbent material. Scoop the absorbed mixture into a labeled, sealable hazardous waste container[6].

Chemical Decontamination & Disposal Plan

  • Surface Decontamination: Wash all spatulas, balance surfaces, and fume hood bases with a dilute bleach (sodium hypochlorite) solution. Bleach oxidizes residual hydrazine derivatives into inert nitrogen gas, neutralizing the primary toxicity hazard before standard soap-and-water cleaning.

  • Waste Segregation: Never dispose of hydrazine derivatives or their solutions down the drain[3][6]. Collect all solid waste, contaminated PPE, and liquid solutions in a dedicated, clearly labeled "Toxic/Corrosive Organic Waste" container.

  • Final Disposal: Route the sealed containers to your Environmental Health and Safety (EHS) department for high-temperature incineration, which is the standard disposal method for reactive hydrazine salts.

Process Visualization

Workflow Storage 1. Compound Retrieval (Sealed, 2-8°C) PPE 2. Don PPE (Respirator, Double Gloves) Storage->PPE Hood 3. Fume Hood Transfer (Draft Shield Active) PPE->Hood Weigh 4. Weighing & Solvation (Avoid Aerosolization) Hood->Weigh Spill Spill or Exposure? Weigh->Spill Decon 5. Decontamination (Dilute Bleach Wash) Spill->Decon No Emergency Emergency Protocol (Flush 15 mins, Medical) Spill->Emergency Yes Dispose 6. Hazardous Waste (Incineration) Decon->Dispose Emergency->Decon

Operational workflow for handling hydrazine derivatives, emphasizing PPE and safety checkpoints.

References

  • Product Specification: Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride | BLD Pharm | 1

  • Safety and Handling of Hydrazine | Defense Technical Information Center (DTIC) | 2

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | ACS Publications | 4

  • Safe Handling and Storage of BMS-189664 Hydrochloride | Benchchem | 3

  • Hydrazine Safety Data Sheet | Santa Cruz Biotechnology |5

  • Hydrazine Hydrate 60% MSDS | S D Fine-Chem Limited |

  • Material Safety Data Sheet: L-Tyrosine Hydrochloride Salt | Biomedizinische Forschungsreagenzien GmbH | 7

  • MSDS - Safety Data Sheet (Hydrochloride salts) | Peptide Institute | 6

  • Safety Data Sheet: 6-Trifluoromethyl-indan-1-ylamine hydrochloride salt | Combi-Blocks, Inc. | 9

Sources

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